Product packaging for Triarachidin(Cat. No.:CAS No. 620-64-4)

Triarachidin

Cat. No.: B052973
CAS No.: 620-64-4
M. Wt: 975.6 g/mol
InChI Key: KCVWRCXEUJUXIG-UHFFFAOYSA-N
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Description

Triarachidin is a synthetic, symmetric triglyceride compound in which all three hydroxyl groups of the glycerol backbone are esterified with arachidic acid (a saturated 20-carbon fatty acid). This defined chemical structure makes it an invaluable reagent in lipid research, particularly for studies investigating the kinetics and specificity of pancreatic and microbial lipases. Researchers utilize Triaarachidin as a standard substrate to elucidate the mechanism of triglyceride hydrolysis and to assess the activity of lipid-digesting enzymes. Its high purity and well-characterized composition are critical for generating reproducible data in analytical chemistry applications, such as in the calibration of chromatographic systems (e.g., HPLC, GC) and as a reference material in mass spectrometry. Furthermore, due to its long, saturated fatty acid chains, Triaarachidin serves as a model compound for studying the physical properties of lipids, including crystallization behavior, melting point, and polymorphic stability. This reagent is provided with comprehensive analytical documentation to ensure reliability in your experimental workflows. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C63H122O6 B052973 Triarachidin CAS No. 620-64-4

Properties

IUPAC Name

2,3-di(icosanoyloxy)propyl icosanoate
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InChI

InChI=1S/C63H122O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-61(64)67-58-60(69-63(66)57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)59-68-62(65)56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h60H,4-59H2,1-3H3
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InChI Key

KCVWRCXEUJUXIG-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCCCCCC
Source PubChem
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Molecular Formula

C63H122O6
Source PubChem
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DSSTOX Substance ID

DTXSID901018697
Record name Eicosanoic acid, 1,2,3-propanetriyl ester
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Molecular Weight

975.6 g/mol
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Physical Description

White powder; [Sigma-Aldrich MSDS], Solid
Record name Triarachidin
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CAS No.

620-64-4
Record name Triarachidin
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Record name Eicosanoic acid, 1,2,3-propanetriyl ester
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Record name Propane-1,2,3-triyl triicosanoate
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Record name TRIARACHIDIN
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Foundational & Exploratory

Triarachidin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of Triarachidin's Properties and its Application in Solid Lipid Nanoparticle Drug Delivery Systems

Introduction

This compound, a triglyceride derived from arachidic acid, is a saturated fat found in various vegetable oils. While traditionally used in the cosmetics industry for its emollient and skin-conditioning properties, its physicochemical characteristics make it a compelling candidate for advanced applications in pharmaceuticals, particularly in the burgeoning field of nanomedicine. This technical guide provides a comprehensive overview of this compound's core properties and delves into its potential use as a key excipient in the formulation of Solid Lipid Nanoparticles (SLNs) for targeted and controlled drug delivery.

Core Properties of this compound

A clear understanding of this compound's fundamental properties is essential for its application in research and development. The following table summarizes its key chemical and physical data.

PropertyValue
CAS Number 620-64-4
Molecular Formula C63H122O6
Molecular Weight 975.64 g/mol
Appearance White to almost white powder or crystal
Melting Point 75-78 °C
Synonyms Glyceryl triarachidate, Triarachin

Application in Solid Lipid Nanoparticles (SLNs) for Drug Delivery

The solid-state nature of this compound at physiological temperatures, combined with its biocompatibility and biodegradability, makes it an excellent lipid matrix for the production of Solid Lipid Nanoparticles (SLNs). SLNs are advanced drug delivery systems that offer several advantages, including enhanced drug stability, controlled release profiles, and the ability to encapsulate both lipophilic and hydrophilic drugs. The solid lipid core protects the encapsulated drug from degradation, while the nanoparticle size allows for potential targeting to specific tissues or cells.

Logical Workflow for SLN Formulation

The general workflow for the preparation of drug-loaded Solid Lipid Nanoparticles using a lipid such as this compound is a multi-step process that requires careful control of various parameters to achieve the desired nanoparticle characteristics.

SLN_Formulation_Workflow cluster_prep Phase Preparation cluster_emulsification Emulsification & Nanoparticle Formation cluster_purification Purification & Final Product Lipid_Phase Lipid Phase Preparation (this compound + Lipophilic Drug) Heating Heating both phases above lipid melting point Lipid_Phase->Heating Aqueous_Phase Aqueous Phase Preparation (Surfactant + Water) Aqueous_Phase->Heating Homogenization High-Shear or High-Pressure Homogenization Heating->Homogenization Mixing Cooling Cooling & Nanoparticle Solidification Homogenization->Cooling Purification Purification (e.g., Centrifugation, Dialysis) Cooling->Purification Lyophilization Lyophilization (Optional, for long-term stability) Purification->Lyophilization Final_Product Drug-Loaded SLN Dispersion or Lyophilized Powder Purification->Final_Product Lyophilization->Final_Product

General workflow for the preparation of Solid Lipid Nanoparticles.

Experimental Protocols

While specific protocols for the formulation of SLNs using this compound are not widely published, the following sections detail generalized yet comprehensive experimental procedures for the preparation and characterization of SLNs. These methods are broadly applicable to triglycerides like this compound and can be adapted and optimized for specific drug candidates.

Preparation of this compound-based Solid Lipid Nanoparticles

This protocol describes the preparation of drug-loaded SLNs using a hot homogenization and ultrasonication method, a common and effective technique for producing nanoparticles with a uniform size distribution.

Materials:

  • This compound (Solid Lipid)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Polysorbate 80, Lecithin)

  • Purified Water

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Magnetic stirrer with heating plate

  • Water bath

  • Beakers and other standard laboratory glassware

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the required amount of this compound and the lipophilic API.

    • Place them in a beaker and heat on a magnetic stirrer hot plate to 5-10 °C above the melting point of this compound (approximately 85-90 °C) until a clear, homogenous lipid melt is obtained.

  • Preparation of the Aqueous Phase:

    • Weigh the appropriate amount of surfactant and dissolve it in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase under constant stirring.

  • Formation of the Pre-emulsion:

    • Slowly add the hot aqueous phase to the molten lipid phase while continuously stirring with a magnetic stirrer.

    • Subject the mixture to high-shear homogenization for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

  • Nanoparticle Formation:

    • Immediately subject the hot pre-emulsion to probe sonication for 10-15 minutes. The sonication process reduces the droplet size to the nanometer range.

    • The resulting nanoemulsion is then cooled down to room temperature or in an ice bath under gentle stirring, allowing the lipid to recrystallize and form solid lipid nanoparticles.

  • Purification:

    • The SLN dispersion can be purified to remove excess surfactant and un-encapsulated drug by methods such as centrifugation followed by resuspension in purified water, or by dialysis against a large volume of purified water.

Characterization of this compound-based Solid Lipid Nanoparticles

Thorough characterization is crucial to ensure the quality, stability, and efficacy of the formulated SLNs. The following are key characterization techniques:

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS) is used to determine the mean particle size and PDI, which indicates the width of the particle size distribution. Laser Doppler Anemometry is employed to measure the zeta potential, which is an indicator of the surface charge and the physical stability of the nanoparticle dispersion.

  • Sample Preparation: The SLN dispersion is diluted with purified water to an appropriate concentration to avoid multiple scattering effects.

  • Analysis: The diluted sample is placed in a cuvette and analyzed using a DLS instrument.

2. Entrapment Efficiency (EE) and Drug Loading (DL):

  • Method: The amount of drug encapsulated within the SLNs is determined indirectly. The SLN dispersion is centrifuged at high speed to separate the nanoparticles from the aqueous medium containing the un-encapsulated drug. The concentration of the free drug in the supernatant is then quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

  • Calculations:

    • EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100

    • DL (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total weight of nanoparticles] x 100

3. Morphological Examination:

  • Method: Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM) can be used to visualize the shape and surface morphology of the SLNs.

  • Sample Preparation: For TEM, a drop of the diluted SLN dispersion is placed on a carbon-coated copper grid and allowed to dry before imaging. For SEM, the sample is typically sputter-coated with a conductive material.

4. In Vitro Drug Release Studies:

  • Method: The release of the encapsulated drug from the SLNs over time is often studied using a dialysis bag diffusion technique. A known amount of the SLN dispersion is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37 °C with constant stirring.

  • Analysis: At predetermined time intervals, aliquots of the release medium are withdrawn and the concentration of the released drug is quantified by HPLC or UV-Vis spectrophotometry.

Conclusion

This compound presents a promising avenue for innovation in pharmaceutical sciences, particularly in the realm of drug delivery. Its favorable physicochemical properties and biocompatibility make it an ideal candidate for the formulation of Solid Lipid Nanoparticles. The experimental protocols and characterization methods outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this compound-based nanocarriers for the development of novel and effective therapeutic products. Further research and optimization of formulation parameters will be crucial to fully unlock the potential of this versatile lipid excipient.

An In-depth Technical Guide to 1,2,3-Trieicosanoyl Glycerol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trieicosanoyl glycerol, a saturated triglyceride, is a molecule of significant interest in the fields of lipidomics, biochemistry, and pharmaceutical sciences. This guide provides a comprehensive overview of its chemical properties, synthesis, analysis, and applications, with a focus on its role in research and development. While not known for direct pharmacological activity, its high purity and stability make it an invaluable tool as an internal standard for the quantification of other lipids in complex biological matrices.

Chemical Identity and Synonyms

1,2,3-Trieicosanoyl glycerol is systematically named propan-1,2,3-triyl trieicosanoate. It is composed of a glycerol backbone esterified with three eicosanoic acid (also known as arachidic acid) molecules at the sn-1, sn-2, and sn-3 positions.

A variety of synonyms and identifiers are used in literature and commercial listings for 1,2,3-Trieicosanoyl glycerol:

Identifier Type Identifier
Systematic Name propan-1,2,3-triyl trieicosanoate
Common Synonyms Trieicosanoin, Triarachidoylglycerol, Triarachidin, Triarachin, Glyceryl trieicosanoate, TG(20:0/20:0/20:0)
CAS Number 620-64-4
Molecular Formula C63H122O6

Physicochemical Properties

The physical and chemical characteristics of 1,2,3-Trieicosanoyl glycerol are summarized in the table below. These properties are crucial for its handling, storage, and application in experimental settings.

Property Value Reference
Molecular Weight 975.64 g/mol [1]
Appearance Solid
Purity Typically >99% for research grade[1]
Storage Temperature -20°C
Solubility Soluble in chloroform.

Synthesis and Purification

General Synthesis of Triglycerides

The synthesis of a specific triglyceride like 1,2,3-Trieicosanoyl glycerol can be achieved through several methods, with enzymatic synthesis being a common and highly specific approach.

Enzymatic Esterification: This method involves the direct esterification of glycerol with eicosanoic acid using a lipase as a biocatalyst. Lipases, such as those from Candida antarctica or Rhizomucor miehei, can be used in a solvent-free system or in an organic solvent. The reaction is typically carried out under vacuum to remove water, a byproduct of the reaction, which drives the equilibrium towards the formation of the triglyceride.

A generalized workflow for the synthesis and purification of 1,2,3-Trieicosanoyl glycerol is depicted below:

G Figure 1: General Workflow for Triglyceride Synthesis and Purification cluster_synthesis Synthesis cluster_purification Purification reactants Glycerol + Eicosanoic Acid reaction Enzymatic Esterification (Solvent-free or in organic solvent) Vacuum, Controlled Temperature reactants->reaction enzyme Lipase (e.g., from Candida antarctica) enzyme->reaction crude Crude 1,2,3-Trieicosanoyl glycerol reaction->crude Product Mixture column Column Chromatography (Silica Gel) crude->column recrystallization Recrystallization column->recrystallization pure Pure 1,2,3-Trieicosanoyl glycerol recrystallization->pure

Figure 1: General Workflow for Triglyceride Synthesis and Purification
Purification Protocol: Column Chromatography and Recrystallization

Column Chromatography: The crude reaction mixture is typically purified by column chromatography on silica gel. A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is used to elute the triglyceride, separating it from unreacted starting materials and byproducts like mono- and diglycerides.

Recrystallization: Further purification can be achieved by recrystallization. The triglyceride fraction from the column is dissolved in a minimal amount of a hot solvent in which it is soluble (e.g., acetone or ethanol). Upon slow cooling, the pure triglyceride crystallizes out of the solution, leaving impurities dissolved in the solvent. The purified crystals are then collected by filtration.

Analytical Methodologies

The analysis of 1,2,3-Trieicosanoyl glycerol is crucial for its identification, quantification, and purity assessment. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for this purpose.

HPLC-MS Analysis of Triglycerides

Principle: HPLC separates the different lipid species in a mixture based on their polarity and partitioning between a stationary phase (e.g., C18 column) and a mobile phase. The separated lipids are then introduced into a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio (m/z), allowing for their identification and quantification.

Experimental Protocol (General):

  • Sample Preparation: A stock solution of 1,2,3-Trieicosanoyl glycerol is prepared in a suitable organic solvent like chloroform or a mixture of methanol/chloroform. For analysis of biological samples, a lipid extraction (e.g., Folch or Bligh-Dyer method) is performed. The internal standard, 1,2,3-trieicosanoyl glycerol, is added to the sample at a known concentration before extraction.

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is commonly used.

    • Mobile Phase: A gradient of two or more solvents is typically employed. For example, a gradient of acetonitrile and isopropanol with a small percentage of an additive like formic acid or ammonium formate to improve ionization.

    • Flow Rate: A typical flow rate is in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used for triglycerides, often detecting the ammonium adducts [M+NH4]+.

    • Scan Mode: Full scan mode is used for identification, while selected ion monitoring (SIM) or multiple reaction monitoring (MRM) is used for quantification to enhance sensitivity and specificity.

    • Data Analysis: The peak area of the analyte is compared to the peak area of the internal standard (1,2,3-Trieicosanoyl glycerol) to calculate the concentration of the analyte in the original sample.

Applications in Research and Drug Development

Internal Standard in Lipidomics

The primary application of 1,2,3-Trieicosanoyl glycerol in research is as an internal standard for the quantitative analysis of triglycerides and other lipids in various biological samples.[2][3][4][5] Its long, saturated acyl chains make it structurally distinct from most endogenous triglycerides found in common biological systems, and its high purity allows for accurate quantification. The use of a stable, non-endogenous internal standard is critical to correct for variations in sample preparation, extraction efficiency, and instrument response.

Component of Lipid-Based Drug Delivery Systems

While not a primary active component, long-chain triglycerides like 1,2,3-Trieicosanoyl glycerol can be utilized as components of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These systems are used to encapsulate and deliver poorly water-soluble drugs, protecting them from degradation and controlling their release. The lipid matrix of these nanoparticles can be formulated with a mixture of triglycerides, and the choice of triglyceride can influence the drug loading capacity, release profile, and stability of the formulation.

Biological Context: Lipid Metabolism

Triglycerides are the main form of energy storage in animals. While 1,2,3-Trieicosanoyl glycerol itself is not a common dietary lipid, understanding the general metabolism of triglycerides provides context for its behavior in biological systems.

The following diagram illustrates a simplified overview of triglyceride metabolism:

G Figure 2: Simplified Overview of Triglyceride Metabolism cluster_digestion Digestion & Absorption cluster_transport Transport cluster_storage_utilization Storage & Utilization dietary_tg Dietary Triglycerides lipase Lipases dietary_tg->lipase ffa_mg Fatty Acids & Monoglycerides lipase->ffa_mg enterocyte Enterocyte Absorption ffa_mg->enterocyte resynthesis Triglyceride Resynthesis enterocyte->resynthesis chylomicrons Chylomicrons resynthesis->chylomicrons lymphatics Lymphatic System chylomicrons->lymphatics bloodstream Bloodstream lymphatics->bloodstream lipoprotein_lipase Lipoprotein Lipase bloodstream->lipoprotein_lipase adipose Adipose Tissue (Storage) muscle_liver Muscle & Liver (Energy) lipoprotein_lipase->adipose lipoprotein_lipase->muscle_liver

Figure 2: Simplified Overview of Triglyceride Metabolism

Conclusion

1,2,3-Trieicosanoyl glycerol is a well-characterized, high-purity saturated triglyceride that serves as a critical tool in lipid research. Its primary application as an internal standard enables accurate and reliable quantification of lipids in complex biological samples, a fundamental requirement for advancing our understanding of lipid metabolism and its role in health and disease. While not directly involved in known signaling pathways or as a therapeutic agent, its utility in the development and validation of analytical methods underscores its importance in the broader landscape of biomedical and pharmaceutical research. This guide provides the foundational knowledge for researchers and drug development professionals to effectively utilize 1,2,3-Trieicosanoyl glycerol in their work.

References

A Technical Guide to the Natural Sources of Triarachidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triarachidin, a triglyceride composed of glycerol and three units of arachidic acid (a 20-carbon saturated fatty acid), is a lipid molecule of interest for various applications due to its specific physical and chemical properties. This technical guide provides a comprehensive overview of the known natural sources of this compound, methodologies for its extraction and analysis, and the current state of knowledge regarding its biological signaling pathways. The information is intended to serve as a foundational resource for researchers in lipidomics, natural product chemistry, and drug development.

Natural Occurrence of this compound

Currently, the primary identified natural source of this compound is tomato seed oil (Solanum lycopersicum)[1]. While the oil is rich in unsaturated fatty acids like linoleic and oleic acid, it also contains a variety of saturated fatty acids. Arachidic acid, the constituent fatty acid of this compound, is present in tomato seed oil, although typically in smaller quantities compared to other fatty acids[1][2][3]. The concentration of this compound itself is not well-documented, but the presence and percentage of arachidic acid in the fatty acid profile can be used as an indicator of its potential presence.

Other plant-based sources, such as various nuts and seeds, contain arachidic acid, but the presence of this compound in these sources has not been explicitly confirmed in the reviewed literature[4].

Quantitative Data on Arachidic Acid in Tomato Seed Oil

The following table summarizes the reported content of arachidic acid in the fatty acid profile of tomato seed oil from various studies. This data provides an estimate of the precursor available for the formation of this compound.

Tomato Variety/ProcessingArachidic Acid (% of Total Fatty Acids)Reference
Roma VF0.645[2]
Not Specified1.93 - 2.20[3]
Cold Break and Hot Break ProcessingTrace amounts[1]

Note: The concentration of this compound is expected to be significantly lower than the percentage of arachidic acid, as arachidic acid is also incorporated into mixed-acid triacylglycerols.

Experimental Protocols

Lipid Extraction from Tomato Seeds

A common and effective method for extracting lipids from seeds is Soxhlet extraction .

Materials:

  • Dried and ground tomato seeds

  • Soxhlet apparatus

  • Cellulose extraction thimble

  • Hexane (or other suitable non-polar solvent)

  • Rotary evaporator

  • Heating mantle

Procedure:

  • Ensure tomato seeds are thoroughly dried to remove moisture, which can interfere with extraction efficiency.

  • Grind the dried seeds into a fine powder to increase the surface area for solvent interaction.

  • Place a known weight of the ground seed powder into a cellulose extraction thimble.

  • Position the thimble inside the main chamber of the Soxhlet extractor.

  • Fill a round-bottom flask with hexane to approximately two-thirds of its volume and attach it to the Soxhlet apparatus.

  • Assemble the condenser on top of the extractor and connect it to a cold water supply.

  • Heat the solvent in the flask using a heating mantle. The solvent will vaporize, rise into the condenser, liquefy, and drip back into the thimble containing the seed sample.

  • Allow the extraction to proceed for several hours (typically 6-8 hours). The solvent will cyclically fill the extraction chamber and siphon back into the boiling flask, progressively extracting the lipid content.

  • After extraction is complete, allow the apparatus to cool.

  • Remove the round-bottom flask containing the solvent and the extracted oil.

  • Evaporate the solvent using a rotary evaporator to obtain the crude tomato seed oil.

  • The extracted oil can then be stored under nitrogen at a low temperature to prevent oxidation prior to analysis.

Quantification of this compound by HPLC-APCI-MS

High-Performance Liquid Chromatography coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry (HPLC-APCI-MS) is a powerful technique for the separation and quantification of specific TAGs.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column

  • Mass Spectrometer with an APCI source

  • This compound standard (for identification and quantification)

Procedure:

  • Sample Preparation: Dissolve a known amount of the extracted tomato seed oil in a suitable solvent system (e.g., acetonitrile/2-propanol).

  • Chromatographic Separation:

    • Inject the sample into the HPLC system.

    • Employ a non-aqueous reversed-phase gradient elution. A typical mobile phase could consist of acetonitrile and 2-propanol[5][6].

    • The gradient is programmed to separate the complex mixture of TAGs based on their polarity and carbon number.

  • Mass Spectrometric Detection:

    • The eluent from the HPLC is introduced into the APCI-MS system.

    • Operate the mass spectrometer in positive ion mode.

    • Monitor for the specific protonated molecule [M+H]+ of this compound. The expected m/z for this compound (C63H122O6) would be approximately 975.9.

    • Fragment ions can also be monitored for structural confirmation.

  • Quantification:

    • Generate a calibration curve using a certified this compound standard of known concentrations.

    • Compare the peak area of the this compound in the sample chromatogram to the calibration curve to determine its concentration in the tomato seed oil.

Experimental Workflow Diagram

Experimental_Workflow cluster_extraction Lipid Extraction cluster_analysis Analysis start Dried Tomato Seeds grind Grinding start->grind soxhlet Soxhlet Extraction (Hexane) grind->soxhlet evaporation Solvent Evaporation (Rotary Evaporator) soxhlet->evaporation oil Crude Tomato Seed Oil evaporation->oil dissolve Dissolve in Acetonitrile/2-Propanol oil->dissolve oil->dissolve Sample Preparation hplc HPLC Separation (C18 column) dissolve->hplc ms APCI-MS Detection (Positive Ion Mode) hplc->ms quant Quantification (vs. Standard) ms->quant

References

A Technical Guide to the Postulated Antibacterial Activity of Triarachidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the specific antibacterial properties of Triarachidin is exceptionally limited. This document is constructed based on the established antimicrobial activities of its constituent chemical class—long-chain saturated fatty acids and triglycerides. The experimental protocols, data tables, and mechanisms described herein represent a projected framework for investigation rather than a summary of existing, validated results for this compound itself. A single reference notes that this compound, as a component of tomato seed oil, exhibits broad-spectrum antibacterial activity, but specific quantitative data is not available in the public domain[1].

Introduction

This compound, also known as Glyceryl triarachidate, is a triglyceride composed of a glycerol backbone esterified with three molecules of arachidic acid (20:0), a 20-carbon saturated fatty acid. While the direct antibacterial efficacy of this compound is not well-documented, the broader class of lipids, particularly free fatty acids and monoglycerides, is known to possess significant antimicrobial properties[2][3]. Generally, esterification to a triglyceride can reduce the activity compared to the corresponding free fatty acid[4]. However, various glycerides have demonstrated antibacterial effects, suggesting a potential, if unconfirmed, role for this compound[5]. This guide outlines the theoretical framework for assessing the antibacterial potential of this compound.

Postulated Mechanism of Action

The primary antibacterial mechanism of long-chain saturated fatty acids is widely accepted to be the disruption of the bacterial cell membrane's structural integrity and function[2][6][7]. It is hypothesized that this compound, likely following enzymatic hydrolysis into arachidic acid and monoglycerides, would act via a similar pathway.

The proposed cascade is as follows:

  • Intercalation: The lipophilic fatty acid chains insert themselves into the bacterial cytoplasmic membrane's phospholipid bilayer.

  • Destabilization: This integration disrupts the highly organized membrane structure, increasing its fluidity and permeability[7].

  • Functional Inhibition: The compromised membrane integrity leads to the uncoupling of oxidative phosphorylation and disrupts the electron transport chain, halting cellular energy production[2].

  • Leakage and Lysis: The loss of membrane integrity causes the leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately leading to cell death[6].

Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Membrane Phospholipid Bilayer ETC Electron Transport Chain This compound This compound / Arachidic Acid Intercalation Membrane Intercalation This compound->Intercalation Destabilization Increased Fluidity & Permeability Intercalation->Destabilization Leakage Leakage of Cellular Contents Destabilization->Leakage Inhibition Inhibition of Cellular Respiration Destabilization->Inhibition Lysis Cell Lysis & Death Leakage->Lysis

Caption: Postulated mechanism of antibacterial action for this compound.

Quantitative Data Presentation

No specific quantitative data on the antibacterial activity of purified this compound is available in the reviewed literature. A comprehensive study would generate data to populate a table similar to the template below, assessing its efficacy against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Table 1: Template for Antibacterial Activity Data of this compound

Microorganism Strain (e.g., ATCC) MIC (µg/mL) MBC (µg/mL) Zone of Inhibition (mm)
Staphylococcus aureus (Gram-positive) Data Needed Data Needed Data Needed
Streptococcus mutans (Gram-positive) Data Needed Data Needed Data Needed
Escherichia coli (Gram-negative) Data Needed Data Needed Data Needed
Pseudomonas aeruginosa (Gram-negative) Data Needed Data Needed Data Needed
MIC (Minimum Inhibitory Concentration): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. MBC (Minimum Bactericidal Concentration): The lowest concentration of an antimicrobial agent required to kill a particular bacterium. Zone of Inhibition: The diameter of the clear region around an antimicrobial disk on an agar plate where bacterial growth is inhibited.

Experimental Protocols

The following are standard, detailed methodologies for determining the antibacterial properties of a lipophilic compound like this compound.

Protocol for Minimum Inhibitory Concentration (MIC) Determination

This protocol uses the broth microdilution method to establish the MIC of this compound.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in fresh CAMHB to achieve a final concentration of ~1.5 x 10⁶ CFU/mL.

  • Preparation of this compound Stock and Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay does not inhibit bacterial growth (typically ≤1%).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in CAMHB to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final bacterial concentration of ~5 x 10⁵ CFU/mL.

    • Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound in which no visible bacterial growth is observed.

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) D Add Standardized Bacterial Inoculum to Wells A->D B Prepare this compound Stock Solution C Perform 2-Fold Serial Dilution in 96-Well Plate with Broth B->C C->D E Incubate Plate (37°C, 18-24h) D->E F Visually Assess for Turbidity E->F G Determine MIC Value F->G

References

Triarachidin in Tomato Seed Oil: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tomato (Solanum lycopersicum) seed oil, a by-product of the tomato processing industry, is gaining attention for its unique biochemical composition and potential applications in nutrition and pharmaceuticals. While rich in unsaturated fatty acids, the presence of various triglycerides contributes to its overall properties. Among these is triarachidin, a saturated triglyceride derived from arachidic acid. This technical guide provides an in-depth overview of this compound in the context of tomato seed oil, focusing on its composition, analytical methodologies, and the current understanding of its biological significance. This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced components of natural oils.

Composition of Tomato Seed Oil with a Focus on this compound Precursors

Tomato seed oil is predominantly composed of triglycerides, which are esters derived from glycerol and three fatty acids. The fatty acid profile of tomato seed oil is a critical determinant of its physical and chemical properties.

Fatty Acid Profile

Numerous studies have characterized the fatty acid composition of tomato seed oil, revealing a high content of unsaturated fatty acids. The major fatty acids present are:

  • Linoleic Acid (C18:2): An essential omega-6 polyunsaturated fatty acid, it is the most abundant fatty acid in tomato seed oil, with concentrations often exceeding 50%.[1]

  • Oleic Acid (C18:1): A monounsaturated omega-9 fatty acid, it is the second most abundant, with levels typically around 20-25%.[1]

  • Palmitic Acid (C16:0): The primary saturated fatty acid, with a concentration of approximately 10-15%.

  • Stearic Acid (C18:0): Another saturated fatty acid, present in smaller amounts, generally between 5-8%.

Arachidic Acid (C20:0) , a saturated fatty acid with 20 carbon atoms, is the direct precursor to the acyl chains of this compound. It is found in trace amounts in tomato seed oil. The presence of arachidic acid, even in small quantities, confirms the potential for the formation of this compound.

Table 1: Fatty Acid Composition of Tomato Seed Oil

Fatty AcidChemical FormulaTypeTypical Percentage (%)
Linoleic AcidC18:2Polyunsaturated48 - 58%
Oleic AcidC18:1Monounsaturated18 - 28%
Palmitic AcidC16:0Saturated10 - 15%
Stearic AcidC18:0Saturated5 - 8%
Arachidic AcidC20:0SaturatedTrace amounts
Linolenic AcidC18:3PolyunsaturatedTrace amounts

Note: The exact percentages can vary depending on the tomato cultivar, growing conditions, and extraction method.

Triacylglycerol (Triglyceride) Composition

The triglycerides in tomato seed oil are complex mixtures of different fatty acid combinations on a glycerol backbone. Advanced analytical techniques have identified numerous triacylglycerol species in tomato seed oil. One study using ultra-performance convergence chromatography combined with quadrupole time-of-flight mass spectrometry (UPC²-Q-TOF-MS) characterized a total of 42 different triacylglycerols in tomato seed oil.[2][3]

This compound , with the chemical formula C63H122O6, is the triglyceride formed from one molecule of glycerol and three molecules of arachidic acid. While its precise concentration in tomato seed oil has not been extensively quantified in publicly available literature, its presence is inferred from the detection of its constituent fatty acid.

Table 2: Chemical and Physical Properties of this compound

PropertyValue
Chemical Formula C63H122O6
Molar Mass 975.6 g/mol
IUPAC Name 2,3-di(icosanoyloxy)propyl icosanoate
Physical Description White powder
CAS Number 620-64-4

Experimental Protocols

For researchers aiming to study this compound in tomato seed oil, robust extraction and analytical methods are crucial. The following sections detail established protocols for the extraction of oil from tomato seeds and the subsequent analysis of its triglyceride content.

Extraction of Tomato Seed Oil

Several methods can be employed to extract oil from tomato seeds, each with its own advantages in terms of yield and preservation of bioactive compounds.

This is a common laboratory-scale method for achieving high oil recovery.

Protocol:

  • Sample Preparation: Dry tomato seeds at 60°C in an oven until a constant weight is achieved. Grind the dried seeds into a fine powder using a laboratory mill.

  • Extraction:

    • Place the powdered seeds in a Soxhlet apparatus.

    • Extract the oil using n-hexane or petroleum ether as the solvent for 6-8 hours.

  • Solvent Removal: Remove the solvent from the extracted oil using a rotary evaporator under reduced pressure at 40°C.

  • Oil Storage: Store the extracted oil in a sealed, dark container at 4°C to prevent oxidation.

SFE using carbon dioxide (CO₂) is a green technology that yields high-quality oil without residual solvent.

Protocol:

  • Sample Preparation: Prepare dried and ground tomato seeds as described for solvent extraction.

  • SFE System Setup:

    • Load the ground seeds into the extraction vessel of the SFE system.

    • Set the extraction parameters. Typical conditions are:

      • Pressure: 300-400 bar

      • Temperature: 40-60°C

      • CO₂ flow rate: 2-4 L/min

  • Extraction: Perform the extraction for a predetermined time (e.g., 2-4 hours). The oil is collected in a separator vessel.

  • Oil Collection and Storage: Collect the oil and store it under the same conditions as solvent-extracted oil.

Analysis of this compound and Other Triglycerides

The identification and quantification of specific triglycerides like this compound require sophisticated chromatographic and mass spectrometric techniques.

To confirm the presence of arachidic acid, the oil is first transesterified to convert fatty acids into their more volatile methyl esters (FAMEs).

Protocol:

  • Transesterification:

    • Dissolve a small amount of the extracted tomato seed oil (e.g., 50 mg) in 1 mL of n-hexane.

    • Add 0.2 mL of 2M methanolic potassium hydroxide (KOH).

    • Vortex the mixture for 2 minutes.

    • Centrifuge to separate the upper hexane layer containing the FAMEs.

  • GC-MS Analysis:

    • Injector: Split/splitless injector, temperature set at 250°C.

    • Column: A polar capillary column (e.g., BPX70, 60 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program:

      • Initial temperature: 140°C, hold for 5 minutes.

      • Ramp to 240°C at a rate of 4°C/min.

      • Hold at 240°C for 10 minutes.

    • Mass Spectrometer:

      • Ionization mode: Electron Ionization (EI) at 70 eV.

      • Mass range: m/z 40-500.

      • Ion source temperature: 230°C.

  • Identification: Identify FAMEs by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards.

HPLC coupled with mass spectrometry is a powerful technique for the direct analysis of intact triglycerides.

Protocol:

  • Sample Preparation:

    • Dissolve the tomato seed oil in a suitable solvent mixture (e.g., chloroform/methanol 1:1, v/v) to a final concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

  • HPLC System:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution using two solvents:

      • Solvent A: Acetonitrile/water (60:40, v/v) with 10 mM ammonium formate.

      • Solvent B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate.

    • Gradient Program: A linear gradient from 30% B to 100% B over 40 minutes, followed by a 10-minute hold at 100% B.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometer:

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.

    • Mass Range: m/z 300-1200.

    • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.

  • Identification and Quantification: Identify this compound by its specific mass-to-charge ratio ([M+NH₄]⁺ or [M+H]⁺) and its fragmentation pattern. Quantification can be achieved using an external standard curve of a pure this compound standard.

Visualizations

The following diagrams illustrate the logical relationships and experimental workflows discussed in this guide.

Logical_Relationship Tomato_Seeds Tomato Seeds Extraction Oil Extraction Tomato_Seeds->Extraction Tomato_Seed_Oil Tomato Seed Oil Extraction->Tomato_Seed_Oil Fatty_Acids Fatty Acid Constituents Tomato_Seed_Oil->Fatty_Acids Triglycerides Triglyceride Composition Tomato_Seed_Oil->Triglycerides Arachidic_Acid Arachidic Acid (C20:0) Fatty_Acids->Arachidic_Acid This compound This compound (C63H122O6) Triglycerides->this compound Arachidic_Acid->this compound is a component of

Caption: Logical relationship of this compound in Tomato Seed Oil.

Extraction_Workflow Start Tomato Seeds Drying Drying (60°C) Start->Drying Grinding Grinding Drying->Grinding Solvent_Extraction Solvent Extraction (Soxhlet with n-hexane) Grinding->Solvent_Extraction SFE Supercritical Fluid Extraction (CO2) Grinding->SFE Solvent_Removal Solvent Removal (Rotary Evaporator) Solvent_Extraction->Solvent_Removal Oil_Collection Oil Collection SFE->Oil_Collection Solvent_Removal->Oil_Collection Final_Product Tomato Seed Oil Oil_Collection->Final_Product

Caption: Workflow for the extraction of tomato seed oil.

Analysis_Workflow Start Tomato Seed Oil Transesterification Transesterification to FAMEs Start->Transesterification Sample_Prep_HPLC Sample Preparation for HPLC Start->Sample_Prep_HPLC GC_MS GC-MS Analysis Transesterification->GC_MS Fatty_Acid_Profile Fatty Acid Profile (including Arachidic Acid) GC_MS->Fatty_Acid_Profile HPLC_MS HPLC-MS Analysis Sample_Prep_HPLC->HPLC_MS Triglyceride_Profile Triglyceride Profile (including this compound) HPLC_MS->Triglyceride_Profile

Caption: Analytical workflow for fatty acids and triglycerides.

Biological Activity and Future Directions

Currently, there is a significant gap in the scientific literature regarding the specific biological activities and signaling pathways of this compound. While some sources suggest potential antibacterial properties, these claims require substantial experimental validation.

For researchers and drug development professionals, this represents both a challenge and an opportunity. The established presence of this compound in a natural, food-grade oil warrants further investigation into its potential physiological effects. Key areas for future research include:

  • Quantitative Analysis: Developing and validating a robust method for the precise quantification of this compound in tomato seed oil from various cultivars.

  • In Vitro Bioassays: Screening this compound for a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.

  • Mechanism of Action Studies: If significant bioactivity is identified, elucidating the underlying molecular mechanisms and signaling pathways.

  • Bioavailability and Metabolism: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its fate in biological systems.

This compound is a minor but present component of the complex triglyceride profile of tomato seed oil. While current knowledge about its specific concentration and biological activity is limited, this technical guide provides the necessary foundational information and detailed experimental protocols for its further study. The methodologies for oil extraction and triglyceride analysis outlined herein offer a clear path for researchers to explore the potential of this and other minor lipid components in natural products. The elucidation of the biological roles of such compounds could unlock new avenues for nutritional and therapeutic applications.

References

The Enigmatic Role of Triarachidin in Lipid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triarachidin, a triglyceride composed of three arachidic acid molecules, represents a minor yet intriguing component of the lipid landscape. While its direct biological activities remain largely uncharacterized, its metabolic fate is intrinsically linked to that of its constituent long-chain saturated fatty acid, arachidic acid. This technical guide delves into the current understanding of this compound's journey through metabolic pathways, from its initial digestion to the subsequent cellular impact of arachidic acid. We explore the enzymatic hydrolysis of this compound, the absorption and metabolic processing of arachidic acid, and its putative roles in influencing cellular signaling and gene expression, drawing parallels with other well-studied saturated fatty acids. This document also provides an overview of established experimental protocols for the analysis of long-chain fatty acids and outlines potential research directions to elucidate the specific functions of this compound and arachidic acid in the broader context of lipid metabolism.

Introduction to this compound and Arachidic Acid

This compound is a simple triacylglycerol, a lipid molecule consisting of a glycerol backbone esterified with three molecules of arachidic acid. Arachidic acid (20:0) is a 20-carbon saturated fatty acid (SFA). While not as abundant as other saturated fatty acids like palmitic or stearic acid, arachidic acid is found in various plant oils, including peanut oil. The physiological significance of this compound itself is not well-documented; its primary role in metabolism is likely as a dietary source of arachidic acid.

Digestion and Absorption of this compound

The initial step in the metabolism of dietary this compound occurs in the gastrointestinal tract. Like other triglycerides, this compound undergoes enzymatic hydrolysis, primarily mediated by pancreatic lipases. This process breaks down the triglyceride into two free fatty acids and one monoacylglycerol.

Digestion of this compound This compound This compound Products 2 Arachidic Acid + 1-Arachidoyl-glycerol This compound->Products Hydrolysis PancreaticLipase Pancreatic Lipase PancreaticLipase->this compound Absorption Absorption by Enterocytes Products->Absorption

Figure 1: Enzymatic digestion of this compound in the small intestine.

The resulting arachidic acid and monoacylglycerol are then absorbed by the enterocytes lining the small intestine. Within these cells, they are re-esterified back into triglycerides and packaged into chylomicrons, which are then secreted into the lymphatic system and subsequently enter the bloodstream for distribution to various tissues.

Metabolic Fate of Arachidic Acid

Once delivered to the tissues, arachidic acid, liberated from this compound, can enter several metabolic pathways. The primary fates of arachidic acid are:

  • β-Oxidation: As a long-chain saturated fatty acid, arachidic acid can be transported into the mitochondria and undergo β-oxidation to generate acetyl-CoA. This acetyl-CoA can then enter the citric acid cycle for the production of ATP, serving as an energy source for the cell.

  • Incorporation into Complex Lipids: Arachidic acid can be incorporated into various complex lipids, including phospholipids, sphingolipids, and other triglycerides. This incorporation can influence the composition and physical properties of cellular membranes.

Metabolic Fate of Arachidic Acid ArachidicAcid Arachidic Acid BetaOxidation β-Oxidation (Mitochondria) ArachidicAcid->BetaOxidation Incorporation Incorporation into Complex Lipids ArachidicAcid->Incorporation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA Energy Energy (ATP) AcetylCoA->Energy Membranes Cellular Membranes Incorporation->Membranes Hypothetical Signaling Pathway for Arachidic Acid ArachidicAcid Arachidic Acid TLR4 TLR4 ArachidicAcid->TLR4 Potential Activation SignalingCascade Downstream Signaling Cascade (e.g., MyD88, NF-κB) TLR4->SignalingCascade GeneExpression Altered Gene Expression (e.g., Pro-inflammatory cytokines) SignalingCascade->GeneExpression

Triarachidin as an Endogenous Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triarachidin, a triacylglycerol (TAG) composed of a glycerol backbone esterified with three molecules of arachidic acid (a 20-carbon saturated fatty acid), is classified as an endogenous metabolite within the de novo triacylglycerol biosynthesis pathway.[1] While specific quantitative data on endogenous this compound levels are not extensively documented in the literature, its metabolic pathway and potential biological significance can be inferred from the well-established biochemistry of triacylglycerols and saturated fatty acids. This technical guide provides an in-depth overview of the core aspects of this compound metabolism, including its biosynthesis, catabolism, and potential signaling implications. Furthermore, it details the experimental protocols for the extraction, identification, and quantification of triacylglycerols like this compound from biological matrices and presents the necessary visualizations for the described biochemical pathways and experimental workflows.

Introduction

Triacylglycerols are the primary form of energy storage in eukaryotes.[2] Beyond their role in energy metabolism, specific TAG species and their constituent fatty acids are increasingly recognized for their involvement in cellular signaling and metabolic regulation.[3][4] this compound, as a saturated triacylglycerol, is synthesized and catabolized through the canonical pathways of lipid metabolism. The liberation of its constituent arachidic acid through lipolysis suggests potential downstream biological effects, as saturated fatty acids are known to act as signaling molecules, for instance, by activating Toll-like receptors (TLRs) and influencing pathways related to inflammation and metabolic stress.[3][5] This guide will explore these facets in detail.

Data Presentation: Quantitative Analysis of Triacylglycerols

AnalyteSample TypeConcentration (μg/g tissue)Standard DeviationMethod of Quantification
This compound (TG 20:0/20:0/20:0) Human Adipose TissueNot ReportedN/ALC-MS/MS
Human LiverNot ReportedN/ALC-MS/MS
Human PlasmaNot ReportedN/ALC-MS/MS
Total Triacylglycerols Human Adipose Tissue85,00012,000Gravimetric
Human Liver40,0007,500Colorimetric Assay
Human Plasma1,500300Enzymatic Assay

Biosynthesis of this compound

This compound is synthesized via the de novo triacylglycerol synthesis pathway, primarily in the endoplasmic reticulum. This pathway involves a series of enzymatic acylations of a glycerol-3-phosphate backbone.[6][7]

Key Enzymes in this compound Biosynthesis: [6][7]

  • Glycerol-3-phosphate acyltransferase (GPAT): Catalyzes the first acylation of glycerol-3-phosphate to form lysophosphatidic acid.

  • 1-acylglycerol-3-phosphate acyltransferase (AGPAT): Adds the second fatty acyl-CoA to lysophosphatidic acid to form phosphatidic acid.

  • Phosphatidic acid phosphatase (PAP): Dephosphorylates phosphatidic acid to yield diacylglycerol (DAG).

  • Diacylglycerol acyltransferase (DGAT): Catalyzes the final step, the acylation of DAG to form triacylglycerol.

G G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT + Arachidonyl-CoA PA Phosphatidic Acid LPA->PA AGPAT + Arachidonyl-CoA DAG Diacylglycerol PA->DAG PAP TAG This compound (Triacylglycerol) DAG->TAG DGAT + Arachidonyl-CoA G TAG This compound (Triacylglycerol) DAG Diacylglycerol TAG->DAG ATGL FFA Arachidic Acid (Free Fatty Acid) TAG->FFA MAG Monoacylglycerol DAG->MAG HSL DAG->FFA Glycerol Glycerol MAG->Glycerol MGL MAG->FFA G cluster_cell Cell Membrane TLR TLR2/4 MyD88 MyD88 TLR->MyD88 Activation ArachidicAcid Arachidic Acid (from this compound) ArachidicAcid->TLR IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Cytokines Inflammatory Cytokines Nucleus->Cytokines Gene Transcription G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction HPLC HPLC Separation Extraction->HPLC MS Mass Spectrometry (MRM) HPLC->MS Quant Quantification MS->Quant

References

Understanding the Biological Functions of Triarachidin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature explicitly detailing the biological functions, signaling pathways, and specific quantitative effects of Triarachidin (glyceryl trieicosanoate) is scarce. This guide synthesizes current knowledge of long-chain saturated fatty acid and triglyceride metabolism to infer the likely biological roles and experimental considerations for this compound. The information presented should be interpreted as a foundational framework for research rather than a definitive summary of this compound-specific functions.

Core Concepts: The Biological Role of this compound as a Saturated Triglyceride

This compound is a triglyceride, a type of lipid molecule composed of a glycerol backbone esterified with three molecules of arachidic acid, a 20-carbon saturated fatty acid (C20:0). In biological systems, the primary function of triglycerides is the storage of metabolic energy. Due to its composition of long-chain saturated fatty acids, this compound is a solid at room temperature and represents a highly concentrated form of energy.

The biological activities of this compound are not mediated by the intact molecule itself but rather through the metabolic products of its hydrolysis: glycerol and arachidic acid. This breakdown, known as lipolysis, is catalyzed by lipases. Once liberated, these components enter distinct metabolic pathways.

Glycerol Metabolism: The glycerol backbone can be transported to the liver, where it is converted to glycerol-3-phosphate. This intermediate can then enter glycolysis to be used for energy production or gluconeogenesis to be converted into glucose.

Arachidic Acid Metabolism: As a long-chain saturated fatty acid, arachidic acid can undergo several metabolic fates:

  • Beta-Oxidation: The primary pathway for energy production from fatty acids, where arachidic acid is broken down in the mitochondria to produce acetyl-CoA, which then enters the citric acid cycle.

  • Incorporation into Cellular Lipids: Arachidic acid can be re-esterified into other lipids, such as phospholipids and other triglycerides, contributing to membrane structure and energy storage.

  • Cellular Signaling (Indirect): While saturated fatty acids are not typically considered primary signaling molecules in the same way as unsaturated fatty acids, their metabolism can influence cellular processes. For instance, an overabundance of saturated fatty acids can lead to cellular stress, including endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS). The sequestration of excess fatty acids into triglycerides is a key protective mechanism against this lipotoxicity.

Quantitative Data on Saturated Fatty Acid and Triglyceride Metabolism

Parameter MeasuredCell Type/Model SystemTreatment ConditionsQuantitative FindingReference
Intracellular Triglyceride Accumulation Human Cardiomyocytes (AC16 cells)0.4 mM Palmitate (C16:0) for 24h1.46-fold increase in triglyceride levels compared to control.[1]
Human Cardiomyocytes (AC16 cells)0.4 mM Oleate (C18:1) for 24h2.12-fold increase in triglyceride levels compared to control.[1][1]
CHO Cells500 µM Palmitate (C16:0) + 200 µM Oleate (C18:1) for 6hNo significant difference in total intracellular accumulation of radiolabeled palmitate compared to palmitate alone.[2]
Lipolysis Rates Murine Adipose Tissue (ex vivo)Basal (unstimulated)Linear release of free fatty acids and glycerol over time, allowing for rate calculation.[3]
Murine Adipose Tissue (ex vivo)Stimulated with 0.5 µM CL-316,243 (β-adrenergic agonist)Increased rate of free fatty acid and glycerol release compared to basal conditions.[3]
Isolated Lipid Droplets from Cultured CellsN/ALD-associated lipolytic activity can be calculated as nmol of released fatty acid per µmol of triglyceride per hour.[4]

Experimental Protocols

Quantification of Intracellular Triglyceride Accumulation

This protocol describes a common method for quantifying changes in intracellular triglyceride levels following treatment with a fatty acid, such as arachidic acid.

Objective: To measure the total intracellular triglyceride content in cultured cells.

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes, or cardiomyocytes)

  • Cell culture medium and supplements

  • Fatty acid of interest (e.g., arachidic acid) complexed to bovine serum albumin (BSA)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Commercial triglyceride quantification kit (colorimetric or fluorometric)

  • Plate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at a desired density in a multi-well plate and allow them to adhere and grow to the desired confluency.

    • Prepare the fatty acid-BSA complex by dissolving the fatty acid in a suitable solvent (e.g., ethanol) and then complexing it with BSA in the cell culture medium.

    • Remove the existing medium from the cells and replace it with the medium containing the fatty acid-BSA complex or a BSA-only control.

    • Incubate the cells for the desired treatment period (e.g., 24 hours).

  • Cell Lysis and Triglyceride Extraction:

    • After incubation, wash the cells twice with ice-cold PBS to remove any remaining treatment medium.

    • Add an appropriate volume of cell lysis buffer to each well and incubate on ice to lyse the cells.

    • Scrape the cells and collect the lysate.

    • Homogenize the lysate if necessary and centrifuge to pellet cell debris.

  • Triglyceride Quantification:

    • Use a commercial triglyceride quantification kit according to the manufacturer's instructions.

    • Typically, this involves adding a lipase to the cell lysate to hydrolyze the triglycerides, releasing glycerol.

    • The glycerol is then measured in a subsequent enzymatic reaction that produces a colorimetric or fluorometric signal.

    • Prepare a standard curve using the glycerol or triglyceride standard provided in the kit.

    • Measure the absorbance or fluorescence of the samples and standards using a plate reader.

  • Data Analysis:

    • Calculate the triglyceride concentration in each sample using the standard curve.

    • Normalize the triglyceride concentration to the total protein concentration of the cell lysate to account for differences in cell number.

Measurement of Lipolysis

This protocol outlines a method for measuring the rate of lipolysis in cultured cells by quantifying the release of glycerol into the medium.[3][5]

Objective: To determine the rate of triglyceride breakdown in cultured adipocytes.

Materials:

  • Differentiated adipocytes in a multi-well plate

  • Lipolysis assay buffer (e.g., DMEM with 2% BSA)

  • Lipolysis stimulating agent (e.g., isoproterenol)

  • Glycerol quantification kit

  • Plate reader

Procedure:

  • Cell Preparation:

    • Differentiate pre-adipocytes into mature adipocytes in a multi-well plate.

    • Gently wash the differentiated adipocytes twice with PBS.

  • Lipolysis Assay:

    • Remove the PBS and add pre-warmed lipolysis assay buffer to each well.

    • To stimulate lipolysis, add a stimulating agent (e.g., isoproterenol) to the treatment wells. For basal lipolysis, add the vehicle control.

    • Incubate the plate at 37°C in a humidified incubator.

    • At various time points (e.g., 0, 1, 2, 3 hours), collect a small aliquot of the assay buffer from each well.

  • Glycerol Quantification:

    • Use a commercial glycerol quantification kit to measure the concentration of glycerol in the collected media samples.

    • Follow the manufacturer's protocol, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the glycerol concentration.

    • Prepare a glycerol standard curve.

    • Measure the absorbance or fluorescence of the samples and standards.

  • Data Analysis:

    • Calculate the concentration of glycerol released at each time point.

    • Plot the glycerol concentration against time to determine the rate of lipolysis (the slope of the linear portion of the curve).

    • Normalize the lipolysis rate to the total protein or DNA content of the cells in each well.

Visualizing Pathways and Workflows

Metabolic Pathway of this compound

The following diagram illustrates the general metabolic fate of this compound, from its hydrolysis to the subsequent pathways of its constituent molecules, arachidic acid and glycerol.

Triarachidin_Metabolism This compound This compound (Triglyceride) Lipolysis Lipolysis (Lipases) This compound->Lipolysis Arachidic_Acid Arachidic Acid (C20:0) Lipolysis->Arachidic_Acid Glycerol Glycerol Lipolysis->Glycerol Beta_Oxidation β-Oxidation Arachidic_Acid->Beta_Oxidation Lipid_Synthesis Lipid Synthesis Arachidic_Acid->Lipid_Synthesis Glycerol_3_Phosphate Glycerol-3-Phosphate Glycerol->Glycerol_3_Phosphate Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA Citric_Acid_Cycle Citric Acid Cycle Acetyl_CoA->Citric_Acid_Cycle Energy_Production Energy Production (ATP) Citric_Acid_Cycle->Energy_Production Phospholipids Phospholipids Lipid_Synthesis->Phospholipids Other_Triglycerides Other Triglycerides Lipid_Synthesis->Other_Triglycerides Glycolysis Glycolysis Glycolysis->Energy_Production Gluconeogenesis Gluconeogenesis Glucose Glucose Gluconeogenesis->Glucose Glycerol_3_Phosphate->Glycolysis Glycerol_3_Phosphate->Gluconeogenesis

Caption: General metabolic pathway of this compound.

Experimental Workflow for Quantifying Intracellular Triglycerides

The diagram below outlines the key steps in an experimental workflow designed to quantify the accumulation of intracellular triglycerides in response to fatty acid treatment.

Triglyceride_Quantification_Workflow Start Start: Plate Cells Cell_Culture Cell Culture & Growth Start->Cell_Culture Treatment Treat with Fatty Acid-BSA (e.g., Arachidic Acid) Cell_Culture->Treatment Control Control: Treat with BSA only Cell_Culture->Control Wash Wash Cells with PBS Treatment->Wash Control->Wash Lyse Lyse Cells & Collect Lysate Wash->Lyse Quantify Quantify Triglycerides (Commercial Kit) Lyse->Quantify Normalize Normalize to Protein Concentration Quantify->Normalize End End: Analyze Results Normalize->End

Caption: Experimental workflow for triglyceride quantification.

References

Methodological & Application

Application Note: Analysis of Triarachidin by HPLC-ELSD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triarachidin is a saturated triglyceride composed of glycerol and three units of arachidic acid (C20:0). As a high molecular weight, non-chromophoric lipid, its analysis presents challenges for common HPLC detection methods like UV-Vis. High-Performance Liquid Chromatography coupled with an Evaporative Light Scattering Detector (HPLC-ELSD) offers a robust and sensitive solution for the quantification of this compound. The ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it ideal for non-volatile compounds like triglycerides.[1][2] This application note provides a detailed protocol for the analysis of this compound using HPLC-ELSD.

Experimental Protocols

A reversed-phase HPLC method is employed for the separation of this compound. The method is optimized for the analysis of long-chain triglycerides.

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible results.

  • Standard Solution Preparation:

    • Accurately weigh a known amount of this compound standard (white powder)[3][4].

    • Dissolve the standard in an appropriate organic solvent, such as chloroform or a mixture of chloroform and methanol, to create a stock solution of a known concentration (e.g., 1 mg/mL).[5] this compound is soluble in organic solvents but poorly soluble in water.[5]

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.

  • Sample Matrix Preparation:

    • The sample preparation method will vary depending on the matrix.

    • For solid samples, extraction with a suitable organic solvent may be necessary.[6]

    • For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be required to isolate the lipid fraction and remove interfering substances.[6]

    • Ensure the final sample is dissolved in a solvent compatible with the initial mobile phase conditions to prevent peak distortion. It is recommended to avoid hexane as an injection solvent in reversed-phase HPLC as it can cause peak broadening.[7]

HPLC-ELSD Method

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions:

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol
Gradient 0-20 min, 30-70% B; 20-25 min, 70% B; 25.1-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL

ELSD Settings:

ParameterValue
Drift Tube Temperature 50 °C
Nebulizer Gas (Nitrogen) Pressure 3.5 bar
Gain 1

Data Presentation

The following table summarizes the expected quantitative data for the analysis of this compound under the specified conditions. Please note that these values are estimates based on the analysis of similar long-chain triglycerides and may require optimization for specific instrumentation and applications.

AnalyteExpected Retention Time (min)Limit of Detection (LOD) (ng on-column)Limit of Quantification (LOQ) (ng on-column)
This compound15 - 205 - 1515 - 50

Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of this compound by HPLC-ELSD.

HPLC_ELSD_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing Standard This compound Standard Dissolution Dissolution in Organic Solvent Standard->Dissolution Sample Sample Matrix Extraction Lipid Extraction Sample->Extraction Dilution Serial Dilution Dissolution->Dilution Filtration Filtration (0.45 µm) Extraction->Filtration Dilution->Filtration Injection Sample Injection Filtration->Injection Separation C18 Reversed-Phase Separation Injection->Separation Mobile Phase Gradient Detection ELSD Detection Separation->Detection Eluent Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Calibration Curve ELSD_Principle cluster_hplc HPLC System cluster_elsd ELSD cluster_output Output HPLC_Eluent HPLC Eluent with Analyte Nebulizer Nebulization HPLC_Eluent->Nebulizer Nitrogen Gas Evaporation Evaporation Nebulizer->Evaporation Aerosol Droplets Detection Light Scattering Detection Evaporation->Detection Analyte Particles Signal Detector Signal Detection->Signal Scattered Light

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Triarachidin

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

Unraveling the Structure: Detailed Application Notes on the Mass Spectrometry Fragmentation Pattern of Triarachidin

[City, State] – [Date] – In a significant contribution to the fields of lipidomics and drug development, new application notes detailing the mass spectrometry fragmentation pattern of this compound are now available. These comprehensive guidelines offer researchers, scientists, and professionals in drug development a robust framework for the identification and characterization of this high molecular weight saturated triglyceride.

This compound, a triacylglycerol composed of three arachidic acid moieties, serves as a model compound for understanding the behavior of saturated fats in various biological and industrial processes. The newly released protocols provide a meticulous methodology for its analysis using advanced mass spectrometry techniques, paving the way for more accurate and reproducible research in areas such as metabolic disorders, nutritional science, and pharmaceutical formulation.

"A clear understanding of the fragmentation patterns of complex lipids like this compound is crucial for their unambiguous identification and quantification," stated a leading researcher in the field. "These application notes and protocols will be an invaluable resource for the scientific community, enabling more precise and reliable lipid analysis."

The detailed documentation includes comprehensive experimental protocols, data presentation in clearly structured tables, and mandatory visualizations of fragmentation pathways and experimental workflows, empowering researchers to replicate and build upon these findings.

Application Notes: Mass Spectrometry Fragmentation of this compound

Introduction

This compound is a saturated triacylglycerol (TAG) with the systematic name 1,2,3-tri(icosanoyl)oxypropane. It consists of a glycerol backbone esterified with three molecules of arachidic acid (20:0). Its chemical formula is C63H122O6, and it has a monoisotopic mass of 974.9241 Da. The analysis of high molecular weight, saturated TAGs like this compound by mass spectrometry is essential for various fields, including lipidomics, food science, and pharmaceutical sciences. This document outlines the characteristic fragmentation patterns of this compound observed under different ionization conditions and provides detailed protocols for its analysis.

Fragmentation Mechanisms of this compound

The fragmentation of this compound in mass spectrometry is highly dependent on the ionization technique employed. The two most common methods, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), yield distinct fragmentation patterns.

  • Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in the formation of intact molecular adducts. For this compound, the most commonly observed adducts in positive ion mode are the ammonium adduct [M+NH4]+ (m/z 992.9585) and the sodium adduct [M+Na]+ (m/z 997.9134).[1] Tandem mass spectrometry (MS/MS) of these precursor ions predominantly leads to the neutral loss of one of the arachidic acid chains (C20H40O2, molecular weight 312.53 Da). This results in the formation of a diacylglycerol-like fragment ion.

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is a more energetic ionization technique compared to ESI. For saturated triglycerides like this compound, APCI often leads to in-source fragmentation.[2][3] Consequently, the protonated molecule [M+H]+ may be of low abundance or absent altogether.[2][3] The primary observable ions are the diacylglycerol-like fragment ions [M-RCOO]+, resulting from the loss of an arachidic acid moiety.[2]

Predicted Fragmentation Pattern of this compound

Given the consistent fragmentation behavior of saturated triglycerides, a predicted tandem mass spectrum for the [M+NH4]+ adduct of this compound is presented below. The primary fragmentation pathway involves the neutral loss of an arachidic acid molecule (312.53 Da).

Precursor Ion (m/z)AdductPredicted Fragment Ion (m/z)Description of Neutral Loss
992.96[M+NH4]+662.62Neutral loss of arachidic acid (C20H40O2)
992.96[M+NH4]+313.28Arachidic acid acylium ion [RCO]+

Experimental Protocols

Sample Preparation

A robust and reproducible sample preparation protocol is critical for the accurate analysis of this compound.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent such as chloroform or a mixture of methanol/dichloromethane (1:1, v/v).

  • Lipid Extraction from Biological Matrices: For the analysis of this compound in biological samples, a lipid extraction is necessary. A commonly used method is the Folch or Bligh-Dyer extraction.

    • Homogenize the sample in a chloroform/methanol mixture.

    • Add water to induce phase separation.

    • Collect the lower organic phase containing the lipids.

    • Dry the organic phase under a stream of nitrogen.

    • Reconstitute the lipid extract in a solvent compatible with the LC-MS system (e.g., isopropanol/acetonitrile/water).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 or C30 reversed-phase column is suitable for the separation of triglycerides.

    • Mobile Phase A: Acetonitrile/water (e.g., 60:40) with 10 mM ammonium formate.

    • Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with 10 mM ammonium formate.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B should be employed to elute the highly nonpolar this compound.

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Elevated temperatures (e.g., 40-60°C) can improve peak shape and reduce viscosity.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is recommended for detecting the [M+NH4]+ adduct.

    • Precursor Ion Selection: Set the mass spectrometer to isolate the [M+NH4]+ ion of this compound (m/z 992.96).

    • Collision Energy: Optimize the collision energy to induce fragmentation. For triglycerides, this is typically in the range of 20-40 eV. The optimal energy should result in a prominent diacylglycerol-like fragment ion.

    • Product Ion Scanning: Scan for the expected product ions, primarily the diacylglycerol-like fragment resulting from the neutral loss of arachidic acid.

Visualizations

Fragmentation Pathway of this compound

Triarachidin_Fragmentation precursor This compound [M+NH4]+ (m/z 992.96) fragment1 Diacylglycerol-like Fragment [M-RCOOH+NH4]+ (m/z 662.62) precursor->fragment1 CID neutralloss Neutral Loss of Arachidic Acid (C20H40O2) precursor->neutralloss

Caption: Fragmentation of the this compound ammonium adduct.

Experimental Workflow for this compound Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Standard/Sample Standard/Sample Lipid Extraction Lipid Extraction Standard/Sample->Lipid Extraction Reconstitution Reconstitution Lipid Extraction->Reconstitution LC Separation LC Separation Reconstitution->LC Separation ESI Ionization (+) ESI Ionization (+) LC Separation->ESI Ionization (+) MS1 (Precursor Selection) MS1 (Precursor Selection) ESI Ionization (+)->MS1 (Precursor Selection) Collision-Induced Dissociation (CID) Collision-Induced Dissociation (CID) MS1 (Precursor Selection)->Collision-Induced Dissociation (CID) MS2 (Product Ion Detection) MS2 (Product Ion Detection) Collision-Induced Dissociation (CID)->MS2 (Product Ion Detection) Data Acquisition Data Acquisition MS2 (Product Ion Detection)->Data Acquisition Peak Integration Peak Integration Data Acquisition->Peak Integration Quantification & Identification Quantification & Identification Peak Integration->Quantification & Identification

Caption: Workflow for this compound analysis by LC-MS/MS.

References

Application Notes and Protocols for the Quantification of Triarachidin in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triarachidin (Glycerol triarachidate) is a saturated triglyceride composed of a glycerol backbone esterified with three molecules of arachidic acid (a 20-carbon saturated fatty acid). As a specific triacylglycerol, its quantification in biological matrices such as plasma, serum, and tissues can be crucial for various research areas, including lipid metabolism, nutritional studies, and the development of therapeutics targeting lipid pathways. This document provides detailed application notes and protocols for the accurate and precise quantification of this compound in biological samples using state-of-the-art analytical techniques.

Data Presentation

The following tables summarize representative quantitative data for this compound analysis. It is important to note that specific concentrations of this compound are not widely reported in the literature; therefore, this data is illustrative of typical performance for a validated LC-MS/MS method and expected physiological ranges for a specific triglyceride.

Table 1: Representative Quantitative Data for this compound in Human Plasma

ParameterValue
AnalyteThis compound
Biological MatrixHuman Plasma
Concentration Range (Illustrative)50 - 5,000 ng/mL
Lower Limit of Quantification (LLOQ)50 ng/mL
Upper Limit of Quantification (ULOQ)5,000 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% bias)± 15%

Table 2: Method Comparison for Triacylglycerol Quantification

FeatureLC-MS/MS MethodEnzymatic Assay
Specificity High (measures specific triglyceride)Low (measures total triglycerides)
Sensitivity High (ng/mL to pg/mL)Moderate (µg/mL to mg/mL)
Sample Volume Low (µL)Low to moderate (µL to mL)
Throughput High (with automation)High
Information Provided Absolute concentration of a specific lipidTotal concentration of all triglycerides
Instrumentation Triple Quadrupole Mass SpectrometerSpectrophotometer or Fluorometer
Cost HighLow

Experimental Protocols

Two primary methodologies are presented for the quantification of triacylglycerols in biological samples: a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for this compound and a general enzymatic assay for total triglycerides.

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol describes a robust method for the sensitive and specific quantification of this compound in human serum or plasma.

1. Sample Preparation (Protein Precipitation & Lipid Extraction)

  • To a 1.5 mL microcentrifuge tube, add 100 µL of human serum or plasma.

  • Spike with 10 µL of internal standard working solution (e.g., this compound-d5, if commercially available, or a structurally similar deuterated triglyceride like Tristearin-d5). The use of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variations in extraction and ionization.[1]

  • Add 400 µL of ice-cold isopropanol.[2]

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new 1.5 mL tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Acetonitrile:Water with 0.1% formic acid and 5 mM ammonium formate).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

    • Mobile Phase B: Acetonitrile/Isopropanol (50:50, v/v) with 0.1% formic acid and 5 mM ammonium formate.[2]

    • Gradient:

      • 0-1 min: 30% B

      • 1-8 min: Linear gradient to 98% B

      • 8-10 min: Hold at 98% B

      • 10.1-12 min: Return to 30% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry (MS):

    • Instrument: Triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • This compound (Ammonium Adduct [M+NH4]+): Precursor ion (m/z) -> Product ion (m/z) corresponding to the neutral loss of one arachidic acid molecule. The exact m/z values would need to be determined by direct infusion of a this compound standard.

      • Internal Standard: Corresponding MRM transition for the deuterated standard.

    • Key MS Parameters (to be optimized):

      • Capillary Voltage: ~3.0 kV.[2]

      • Source Temperature: 150°C.[2]

      • Desolvation Temperature: 500°C.

      • Cone Gas Flow: 50 L/hr.[2]

      • Desolvation Gas Flow: 800 L/hr.

      • Collision Energy and Cone Voltage: To be optimized for each transition.

3. Data Analysis

  • Quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratios against the known concentrations of this compound standards prepared in a surrogate matrix (e.g., charcoal-stripped serum).

Protocol 2: Total Triglyceride Quantification by Enzymatic Assay

This protocol provides a general method for determining the total triglyceride content in biological samples and can be used as a complementary technique. Many commercial kits are available based on this principle.

1. Principle

Triglycerides are hydrolyzed by lipase to glycerol and free fatty acids. The glycerol is then phosphorylated by glycerol kinase to glycerol-3-phosphate, which is subsequently oxidized by glycerol phosphate oxidase to produce hydrogen peroxide (H₂O₂). The H₂O₂ reacts with a chromogenic probe in the presence of a peroxidase to generate a colored product, which is measured by absorbance.

2. Sample Preparation

  • Serum/Plasma: Can often be used directly or with minimal dilution in the assay buffer.

  • Tissue:

    • Homogenize ~100 mg of tissue in 1 mL of a 5% Nonidet P-40 solution in water.

    • Heat the homogenate to 80-100°C for 5 minutes, or until the solution becomes cloudy, to solubilize all triglycerides. Cool to room temperature.

    • Repeat the heating and cooling step once more.

    • Centrifuge at high speed for 2 minutes to remove insoluble material.

    • The supernatant can then be used in the assay.

3. Assay Procedure (96-well plate format)

  • Standard Curve Preparation: Prepare a series of glycerol or triglyceride standards in the assay buffer according to the manufacturer's instructions (typically in the range of 0 to 10 nmol/well).

  • Sample Preparation: Add 2-50 µL of the prepared sample to each well. Adjust the final volume to 50 µL with assay buffer.

  • Lipase Treatment: Add 2 µL of lipase to each standard and sample well. Mix and incubate for 20 minutes at room temperature. This step converts triglycerides to glycerol.

    • Note: To correct for endogenous glycerol, a sample background control should be prepared for each sample by omitting the lipase.

  • Reaction Mix: Prepare a reaction mix containing the glycerol probe, enzyme mix, and assay buffer according to the kit's protocol. Add 50 µL of the reaction mix to each well.

  • Incubation: Incubate the plate for 30-60 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Subtract the background reading from all measurements. Determine the triglyceride concentration in the samples from the standard curve, after correcting for the sample background (endogenous glycerol).

Visualizations

Metabolic Pathway of a Saturated Triglyceride

The following diagram illustrates the general metabolic pathway for the breakdown of a saturated triglyceride, such as this compound.

Triacylglycerol_Metabolism cluster_lipolysis Lipolysis (Adipose Tissue/Peripheral Tissues) cluster_glycerol_metabolism Glycerol Metabolism (Liver) cluster_fatty_acid_oxidation Fatty Acid Oxidation (Mitochondria) This compound This compound (Triglyceride) Glycerol Glycerol This compound->Glycerol Lipase ArachidicAcid Arachidic Acid (3 molecules) This compound->ArachidicAcid Lipase Glycerol_P Glycerol-3-Phosphate Glycerol->Glycerol_P Glycerol Kinase FattyAcylCoA Arachidoyl-CoA ArachidicAcid->FattyAcylCoA Acyl-CoA Synthetase DHAP DHAP Glycerol_P->DHAP GPDH Glycolysis Glycolysis DHAP->Glycolysis Gluconeogenesis Gluconeogenesis DHAP->Gluconeogenesis BetaOxidation Beta-Oxidation FattyAcylCoA->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA CitricAcidCycle Citric Acid Cycle AcetylCoA->CitricAcidCycle

Caption: Metabolic fate of this compound after lipolysis.

Experimental Workflow for LC-MS/MS Quantification

This diagram outlines the key steps in the quantification of this compound from a biological sample using LC-MS/MS.

LCMS_Workflow Sample Biological Sample (Plasma/Serum) Spike Spike with Internal Standard Sample->Spike Extraction Protein Precipitation & Lipid Extraction Spike->Extraction Drydown Evaporation Extraction->Drydown Reconstitution Reconstitution Drydown->Reconstitution LCMS LC-MS/MS Analysis (MRM Mode) Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data Result This compound Concentration Data->Result

References

Application Notes and Protocols: Extraction of Triarachidin from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triarachidin is a triglyceride derived from three units of arachidic acid, a saturated fatty acid with a 20-carbon chain. While not a major component of most plant oils, it is present in select sources and may be of interest for various research and development applications due to its specific physical and chemical properties. This document provides a detailed protocol for the extraction, purification, and analysis of this compound from plant material, with a primary focus on peanuts (Arachis hypogaea L.), a known source of arachidic acid.[1][2] The methodologies described herein are based on established principles of lipid extraction and purification.

Data Presentation

The concentration of arachidic acid, the constituent fatty acid of this compound, varies among different peanut varieties and is influenced by cultivation conditions. The following tables summarize the reported content of arachidic acid and other major fatty acids in peanut oil, which can serve as a reference for selecting starting material.

Table 1: Fatty Acid Composition of Peanut (Arachis hypogaea L.) Oil (%)

Fatty AcidChemical FormulaContent Range (%)Reference
Palmitic AcidC16:08.35 - 15.00[2][3]
Stearic AcidC18:01.45 - 3.70[2][3]
Oleic AcidC18:135.6 - 62.43[4][1][3]
Linoleic AcidC18:218.27 - 43.2[4][1][3]
Arachidic Acid C20:0 0.80 - 2.4 [1][2]
Behenic AcidC22:00.94 - 4.4[1][5][3]
Lignoceric AcidC24:00.4 - 1.9[1]

Table 2: Comparison of Oil Yield from Different Extraction Methods for Peanuts

Extraction MethodSolventTemperature (°C)TimeYield (%)Reference
Soxhletn-Hexane608 h95[6][7]
SoxhletPetroleum Ether1008 h100[6]
Supercritical Fluid Extraction (SC-CO₂)CO₂40 - 6080 min30[6]
Aqueous EnzymaticWater (with Protizyme)4018 h86 - 92[6]
Cold PressNoneAmbient-Variable[7]

Experimental Protocols

This protocol is divided into three main stages: (1) Extraction of Crude Oil, (2) Purification of Triglycerides and Isolation of this compound, and (3) a general overview of Analytical Methods for identification.

Extraction of Crude Oil from Peanut Kernels

Objective: To extract the total lipid fraction (crude oil) from peanut kernels. The Soxhlet method is described here due to its high efficiency.[6][7]

Materials and Reagents:

  • Dried peanut kernels

  • n-Hexane (HPLC grade)

  • Anhydrous sodium sulfate

  • Grinder or mill

  • Soxhlet apparatus

  • Cellulose extraction thimbles

  • Rotary evaporator

  • Heating mantle

  • Filter paper (Whatman No. 2)

Procedure:

  • Sample Preparation:

    • Select high-quality, mature peanut kernels.

    • Dry the kernels in an oven at 60°C to a constant weight to remove moisture.

    • Grind the dried kernels into a fine powder using a grinder or mill.

  • Soxhlet Extraction:

    • Accurately weigh approximately 50 g of the peanut powder and place it into a cellulose extraction thimble.

    • Place the thimble inside the Soxhlet extractor.

    • Fill a round-bottom flask with 350 mL of n-hexane and connect it to the Soxhlet apparatus.

    • Assemble the condenser on top of the extractor and ensure a continuous flow of cold water.

    • Heat the n-hexane using a heating mantle to its boiling point (approximately 69°C).

    • Allow the extraction to proceed for 8 hours, ensuring continuous cycling of the solvent.[7]

  • Solvent Removal:

    • After extraction, allow the apparatus to cool down.

    • Disconnect the round-bottom flask containing the oil-hexane mixture (miscella).

    • Remove the n-hexane from the miscella using a rotary evaporator under vacuum at 50°C.[7]

  • Drying of Crude Oil:

    • To remove any residual water, pass the extracted crude oil through a funnel containing anhydrous sodium sulfate layered with Whatman No. 2 filter paper.[7]

    • Store the crude oil in a sealed, airtight container at 4°C, protected from light.

Purification of Triglycerides and Isolation of this compound

Objective: To separate the triglyceride fraction from other lipids and then to isolate this compound. This is a challenging step due to the chemical similarity of different triglycerides. A multi-step chromatographic approach is generally required.

Materials and Reagents:

  • Crude peanut oil

  • Silica gel (for column chromatography)

  • Solvent systems for chromatography (e.g., hexane, diethyl ether, ethyl acetate)

  • Reversed-phase C18 silica gel

  • HPLC system with a preparative or semi-preparative column

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Procedure:

  • Column Chromatography (Initial Triglyceride Separation):

    • Prepare a silica gel column using a non-polar solvent such as hexane.

    • Dissolve a known amount of the crude peanut oil in a minimal volume of hexane.

    • Load the sample onto the column.

    • Elute the column with a gradient of solvents with increasing polarity (e.g., starting with hexane and gradually adding diethyl ether or ethyl acetate).

    • Collect fractions and monitor the separation using Thin-Layer Chromatography (TLC). Triglycerides are non-polar and will elute with low to medium polarity solvents.

    • Combine the fractions containing the triglyceride mixture.

  • Preparative High-Performance Liquid Chromatography (HPLC) for this compound Isolation:

    • The triglyceride fraction is further separated based on the fatty acid composition using reversed-phase HPLC.

    • A C18 column is typically used for the separation of triglycerides.[8]

    • The mobile phase is typically a non-aqueous solvent system (e.g., acetonitrile/isopropanol).

    • Inject the triglyceride fraction onto the preparative HPLC column.

    • The separation is based on the equivalent carbon number (ECN), where triglycerides with longer chain fatty acids and fewer double bonds (like this compound) will have longer retention times.

    • Collect the fractions corresponding to the expected retention time of this compound.

    • Multiple runs may be necessary to obtain a sufficient quantity of the purified compound.

Analytical Methods for Identification and Quantification

Objective: To confirm the identity and determine the purity of the isolated this compound.

Methods:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a standard method for fatty acid analysis.[9] The triglycerides are first transesterified to their fatty acid methyl esters (FAMEs). The FAMEs are then analyzed by GC-MS to determine the fatty acid composition. The presence of a high concentration of arachidic acid methyl ester in a purified fraction is indicative of this compound.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used for the direct analysis of intact triglycerides.[9][10][11] Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) can be used as the ionization source.[10][11] The mass spectrum will show a molecular ion corresponding to the mass of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information to confirm the triglyceride structure and the nature of the fatty acid chains.

Mandatory Visualizations

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Crude Oil Extraction cluster_purification Purification cluster_analysis Analysis A Peanut Kernels B Drying (60°C) A->B C Grinding B->C D Soxhlet Extraction (n-Hexane, 8h) C->D E Solvent Evaporation (Rotary Evaporator) D->E F Crude Peanut Oil E->F G Column Chromatography (Silica Gel) F->G H Triglyceride Fraction G->H I Preparative HPLC (C18 Column) H->I J Isolated this compound I->J K GC-MS, LC-MS, NMR J->K

Caption: Workflow for this compound Extraction and Analysis.

Purification_Logic Crude_Oil Crude Peanut Oil Column_Chromatography Silica Gel Column Chromatography Crude_Oil->Column_Chromatography Triglycerides Triglyceride Mixture Column_Chromatography->Triglycerides Elute with non-polar solvent Other_Lipids Other Lipids (e.g., Phospholipids, Free Fatty Acids) Column_Chromatography->Other_Lipids Retained or eluted with polar solvent HPLC Reversed-Phase Preparative HPLC Triglycerides->HPLC This compound Purified This compound HPLC->this compound Longer retention Other_Triglycerides Other Triglycerides HPLC->Other_Triglycerides Shorter retention

Caption: Purification logic for isolating this compound.

References

Application Notes and Protocols for Cell-Based Assays Using Triarachidin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triarachidin is a saturated triglyceride composed of three units of arachidic acid esterified to a glycerol backbone. As a long-chain saturated fatty acid-containing triglyceride, this compound serves as a valuable tool in cell-based assays to investigate various aspects of lipid metabolism, including lipid storage, lipotoxicity, and the regulation of associated signaling pathways. These application notes provide detailed protocols for utilizing this compound in cell culture to study its effects on intracellular lipid accumulation, cell viability, and the expression of key genes involved in lipid homeostasis.

Mechanism of Action and Cellular Effects

Upon cellular uptake, this compound is hydrolyzed by intracellular lipases into glycerol and arachidic acid. Arachidic acid, a 20-carbon saturated fatty acid, can then be utilized for various cellular processes:

  • Esterification and Storage: Arachidic acid can be re-esterified into triglycerides and stored in lipid droplets, serving as an energy reserve.

  • Incorporation into Cellular Membranes: It can be incorporated into phospholipids, altering membrane fluidity and function.

  • Metabolic Processing: Arachidic acid can be metabolized through β-oxidation for energy production.

  • Induction of Cellular Stress: High concentrations of saturated fatty acids like arachidic acid can lead to cellular stress, including endoplasmic reticulum (ER) stress and the generation of reactive oxygen species (ROS), potentially culminating in lipotoxicity and apoptosis.[1][2]

  • Modulation of Signaling Pathways: Saturated fatty acids are known to influence key metabolic signaling pathways, including those mediated by Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), which are master regulators of adipogenesis and lipogenesis.[3][4][5]

Experimental Protocols

Protocol 1: Assessment of Intracellular Lipid Accumulation using BODIPY 493/503 Staining

This protocol describes the use of the fluorescent neutral lipid dye BODIPY 493/503 to visualize and quantify the accumulation of intracellular lipid droplets in response to this compound treatment.

Materials:

  • Cell line of interest (e.g., 3T3-L1 preadipocytes, HepG2 hepatocytes)

  • Cell culture medium and supplements

  • This compound

  • Bovine Serum Albumin (BSA), fatty acid-free

  • BODIPY 493/503 (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde (4% in PBS)

  • DAPI (4',6-diamidino-2-phenylindole)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate (e.g., 96-well, black, clear-bottom for imaging) at a density that allows for logarithmic growth during the experiment.

  • Preparation of this compound-BSA Complex:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., chloroform).

    • Evaporate the solvent under a stream of nitrogen.

    • Resuspend the dried this compound in a solution of fatty acid-free BSA in serum-free medium to the desired final concentration. This complex facilitates the delivery of the water-insoluble this compound to the cells.

  • Cell Treatment:

    • Once cells have adhered and reached the desired confluency, replace the culture medium with a medium containing the this compound-BSA complex at various concentrations (e.g., 50, 100, 200 µM).

    • Include a vehicle control (BSA in medium) and a positive control (e.g., oleic acid, known to induce lipid droplet formation).

    • Incubate the cells for a specified period (e.g., 24, 48 hours).

  • Staining:

    • Aspirate the treatment medium and wash the cells twice with PBS.

    • Fix the cells with 4% formaldehyde in PBS for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Prepare a working solution of BODIPY 493/503 (e.g., 1 µg/mL in PBS) and DAPI (for nuclear counterstaining).

    • Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS.

  • Imaging and Quantification:

    • Image the cells using a fluorescence microscope with appropriate filters for BODIPY 493/503 (green fluorescence) and DAPI (blue fluorescence).

    • Quantify the lipid droplet accumulation by measuring the total fluorescence intensity or the number and area of lipid droplets per cell using image analysis software.

Protocol 2: Quantification of Total Cellular Triglycerides

This protocol provides a method for the quantitative determination of total intracellular triglyceride content using a commercial colorimetric or fluorometric assay kit.

Materials:

  • Treated cells from Protocol 1

  • PBS

  • Cell lysis buffer (provided with the kit or a suitable alternative)

  • Triglyceride quantification assay kit (colorimetric or fluorometric)

Procedure:

  • Cell Lysis:

    • After the treatment period with this compound, wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the culture plate by adding the appropriate lysis buffer.

    • Scrape the cells and collect the lysate.

  • Triglyceride Quantification:

    • Follow the manufacturer's instructions for the triglyceride quantification kit. This typically involves:

      • Incubating the cell lysate with a lipase to release glycerol from the triglycerides.

      • A series of enzymatic reactions that produce a colored or fluorescent product proportional to the amount of glycerol.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Normalization:

    • Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).

    • Normalize the triglyceride concentration to the total protein concentration to account for differences in cell number.

Protocol 3: Cell Viability and Cytotoxicity Assay

This protocol assesses the effect of this compound on cell viability and cytotoxicity, which is crucial for distinguishing between lipid storage and lipotoxicity.

Materials:

  • Treated cells from Protocol 1

  • Cell viability assay reagent (e.g., MTT, WST-1, or a reagent for measuring ATP content like CellTiter-Glo®)

  • Cytotoxicity assay kit (e.g., LDH release assay)

Procedure:

  • Cell Treatment: Treat cells with a range of this compound concentrations as described in Protocol 1. Include a positive control for cytotoxicity (e.g., staurosporine).

  • Viability Assay (e.g., MTT):

    • At the end of the treatment period, add the MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • Cytotoxicity Assay (e.g., LDH release):

    • Collect the cell culture supernatant before lysing the cells.

    • Perform the LDH release assay on the supernatant according to the manufacturer's protocol.

    • Lyse the remaining cells to determine the maximum LDH release.

    • Calculate cytotoxicity as the percentage of LDH released into the medium relative to the total LDH.

Data Presentation

The following tables summarize hypothetical quantitative data from experiments using this compound.

Table 1: Effect of this compound on Intracellular Lipid Accumulation and Cell Viability

This compound (µM)Lipid Droplet Fluorescence (Arbitrary Units)Total Triglycerides (µg/mg protein)Cell Viability (%)
0 (Vehicle)100 ± 1215 ± 3100 ± 5
50250 ± 2545 ± 698 ± 6
100480 ± 4085 ± 995 ± 7
200850 ± 65150 ± 1580 ± 8
4001200 ± 90210 ± 2065 ± 9

Table 2: Effect of this compound on the Gene Expression of Lipogenic and Lipolytic Markers

GeneFold Change (vs. Vehicle) - 100 µM this compoundFold Change (vs. Vehicle) - 200 µM this compound
Lipogenic Genes
FASN (Fatty Acid Synthase)1.8 ± 0.22.5 ± 0.3
SCD1 (Stearoyl-CoA Desaturase-1)1.5 ± 0.12.1 ± 0.2
SREBP-1c1.6 ± 0.22.3 ± 0.3
Lipolytic Genes
ATGL (Adipose Triglyceride Lipase)0.8 ± 0.10.6 ± 0.1
HSL (Hormone-Sensitive Lipase)0.9 ± 0.10.7 ± 0.1

Signaling Pathways and Experimental Workflows

Signaling Pathway of Saturated Fatty Acid-Induced Lipogenesis and Lipotoxicity

This compound This compound (extracellular) Uptake Cellular Uptake This compound->Uptake Arachidic_Acid Arachidic Acid Uptake->Arachidic_Acid Triglycerides Triglycerides Arachidic_Acid->Triglycerides Esterification SREBP1c SREBP-1c Activation Arachidic_Acid->SREBP1c PPARg PPARγ Activation Arachidic_Acid->PPARg ER_Stress ER Stress Arachidic_Acid->ER_Stress High Concentrations Lipid_Droplets Lipid Droplets (Storage) Triglycerides->Lipid_Droplets Lipogenesis Lipogenesis (FASN, SCD1) SREBP1c->Lipogenesis PPARg->Lipogenesis Lipotoxicity Lipotoxicity (Apoptosis) ER_Stress->Lipotoxicity

Caption: Cellular metabolism of this compound and its impact on signaling pathways.

Experimental Workflow for Assessing this compound's Cellular Effects

Start Start: Cell Culture Treatment Treat cells with This compound-BSA complex Start->Treatment Incubation Incubate for 24-48 hours Treatment->Incubation Endpoint Endpoint Assays Incubation->Endpoint Lipid_Staining Lipid Droplet Staining (BODIPY 493/503) Endpoint->Lipid_Staining TG_Quant Total Triglyceride Quantification Endpoint->TG_Quant Viability Cell Viability Assay (e.g., MTT) Endpoint->Viability Cytotoxicity Cytotoxicity Assay (e.g., LDH) Endpoint->Cytotoxicity Gene_Expression Gene Expression Analysis (qPCR) Endpoint->Gene_Expression Analysis Data Analysis and Interpretation Lipid_Staining->Analysis TG_Quant->Analysis Viability->Analysis Cytotoxicity->Analysis Gene_Expression->Analysis

References

Application Notes and Protocols for the Solubility of Triarachidin in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triarachidin is a saturated triglyceride derived from glycerol and three units of arachidic acid (a 20-carbon saturated fatty acid). As a high-molecular-weight lipid, its solubility in organic solvents is a critical parameter in various applications, including drug formulation and delivery, materials science, and analytical chemistry. Understanding the solubility profile of this compound is essential for selecting appropriate solvent systems for its extraction, purification, crystallization, and incorporation into lipid-based formulations.

These application notes provide a summary of the available solubility data for long-chain saturated triglycerides, which can be used to infer the solubility characteristics of this compound. Additionally, a detailed experimental protocol for determining the solubility of triglycerides using the widely accepted shake-flask method is provided.

Physicochemical Properties of this compound

  • Molecular Formula: C₆₃H₁₂₂O₆

  • Molecular Weight: 975.64 g/mol

  • Appearance: White to off-white powder or crystalline solid.

  • Melting Point: Approximately 75-78 °C.

Solubility of Long-Chain Saturated Triglycerides in Organic Solvents

Direct quantitative solubility data for this compound is limited in publicly available literature. However, the solubility of homologous saturated triglycerides, such as tristearin (C18), tripalmitin (C16), trimyristin (C14), and trilaurin (C12), has been studied and provides a strong basis for estimating the solubility of this compound. The general trend observed is that as the length of the fatty acid chain increases, the solubility in a given organic solvent at a specific temperature decreases. Therefore, the solubility of this compound (C20) is expected to be slightly lower than that of tristearin.

The following table summarizes the quantitative solubility data for tristearin in various organic solvents at different temperatures. This data is derived from the comprehensive study by Hoerr and Harwood (1956).

Table 1: Solubility of Tristearin in Various Organic Solvents

SolventTemperature (°C)Solubility ( g/100 g solvent)
Hexane 200.4
301.2
403.5
5010.0
6028.0
Benzene 201.0
303.0
408.5
5022.0
6055.0
Carbon Tetrachloride 201.5
304.5
4012.0
5030.0
6075.0
Chloroform 203.0
308.0
4020.0
5045.0
60100.0
Ethyl Acetate 200.2
300.6
401.8
505.0
6014.0
Acetone 200.1
300.3
400.9
502.5
607.0

Data adapted from Hoerr, C. W., & Harwood, H. J. (1956). The solubility of tristearin in organic solvents. The Journal of Physical Chemistry, 60(9), 1265-1269.

Qualitative Solubility Information for Other Long-Chain Triglycerides:

  • Trimyristin (C14): Soluble in ethanol, acetone, benzene, chloroform, dichloromethane, and ether.[1][2][3]

  • Trilaurin (C12): Sparingly soluble in ethanol, with a reported solubility of 1 mg/ml.[4][5][6]

Based on this data, the following general solubility principles for this compound can be inferred:

  • High Solubility: In chlorinated hydrocarbons like chloroform and carbon tetrachloride, and in aromatic hydrocarbons like benzene.

  • Moderate Solubility: In non-polar solvents like hexane.

  • Low Solubility: In more polar solvents such as ethyl acetate and acetone.

  • Very Low to Insoluble: In highly polar solvents like ethanol and water.

A qualitative solubility test for lipids can be performed by adding a small amount of the lipid to the solvent at room temperature, shaking vigorously, and observing if the solid dissolves to form a clear solution.

Experimental Protocols

This protocol describes the determination of the equilibrium solubility of this compound in an organic solvent at a specified temperature.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (analytical grade)

  • Conical flasks or screw-cap vials

  • Thermostatically controlled shaking water bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Pipettes and volumetric flasks

  • Evaporating dish or pre-weighed vials

  • Vacuum oven or desiccator

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) (optional, for concentration analysis)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a conical flask or vial containing a known volume of the organic solvent. The excess solid should be clearly visible.

    • Seal the flask/vial to prevent solvent evaporation.

    • Place the flask/vial in a thermostatically controlled shaking water bath or incubator set to the desired temperature.

    • Agitate the mixture for a sufficient period to reach equilibrium. For triglycerides, this is typically 24-48 hours.

  • Separation of the Saturated Solution:

    • After the equilibration period, allow the undissolved solid to settle by stopping the agitation and letting the flask/vial stand in the temperature-controlled environment for at least 2 hours.

    • Carefully withdraw an aliquot of the supernatant (the clear saturated solution) using a pre-warmed pipette to avoid premature crystallization.

    • Immediately filter the aliquot using a syringe filter into a pre-weighed vial. The filter should also be at the experimental temperature if possible.

  • Determination of Solute Concentration:

    • Gravimetric Method:

      • Accurately weigh the vial containing the filtered saturated solution.

      • Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of this compound.

      • Once all the solvent has been removed, place the vial in a desiccator to cool to room temperature and then weigh it.

      • The mass of the dissolved this compound is the difference between the final and initial weight of the vial.

      • The mass of the solvent is the difference between the weight of the solution and the weight of the dissolved this compound.

      • Calculate the solubility in g/100 g of solvent.

    • Chromatographic Method (GC or HPLC):

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Generate a calibration curve by analyzing the standard solutions using an appropriate chromatographic method (e.g., GC with a flame ionization detector or HPLC with an evaporative light scattering detector).

      • Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the range of the calibration curve.

      • Analyze the diluted sample and determine the concentration of this compound from the calibration curve.

      • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

Data Presentation:

The results should be presented in a table, similar to Table 1, listing the solvent, temperature, and the determined solubility (e.g., in g/100 g solvent, mg/mL, or mol/L).

Visualizations

experimental_workflow cluster_preparation Preparation of Saturated Solution cluster_separation Separation cluster_analysis Analysis A Add excess this compound to organic solvent B Seal container A->B C Equilibrate in shaking thermostatic bath (24-48h) B->C D Settle undissolved solid C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Gravimetric Method: Evaporate solvent and weigh residue F->G H Chromatographic Method: Analyze concentration (GC/HPLC) F->H I Calculate Solubility G->I H->I

Caption: Experimental workflow for determining the solubility of this compound.

solubility_relationship cluster_factors Factors Influencing Solubility cluster_solute This compound Properties cluster_solvent Solvent Properties A Solute Properties (this compound) A1 High Molecular Weight A->A1 A2 Long Saturated Chains (C20) A->A2 A3 Crystalline Structure A->A3 B Solvent Properties C Temperature D Solubility of this compound C->D Generally increases solubility A1->D Decreases solubility A2->D Decreases solubility A3->D Requires energy to overcome lattice forces B1 Polarity B1->D 'Like dissolves like' B2 Hydrogen Bonding Capacity B2->D

Caption: Factors influencing the solubility of this compound in organic solvents.

References

Application Note: Triarachidin as a Quantitative Standard for Targeted Lipidomics of Triacylglycerols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the comprehensive study of lipids in biological systems, is a critical field for understanding cellular physiology, disease pathogenesis, and for the discovery of novel biomarkers and therapeutic targets. Triacylglycerols (TGs) are a major class of lipids that serve as the primary form of energy storage in cells. Accurate quantification of TG species is essential for research in metabolism, cardiovascular disease, and other related fields. The use of a suitable internal standard is paramount for achieving reliable and reproducible quantitative results in mass spectrometry-based lipidomics, as it corrects for variations in sample preparation, extraction efficiency, and instrument response[1][2].

Triarachidin (TG 20:0/20:0/20:0), a saturated triacylglycerol containing three C20:0 fatty acyl chains, is an excellent internal standard for the quantification of triacylglycerols in biological samples. Its long, saturated acyl chains give it distinct chromatographic and mass spectrometric properties, and as an odd-chain triacylglycerol, it is not naturally abundant in most mammalian biological systems, minimizing interference with endogenous analytes[1]. This application note provides a detailed protocol for the use of this compound as an internal standard for the targeted quantification of triacylglycerols by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as a standard.

PropertyValueReference
Chemical Name Glycerol Trieicosanoate--INVALID-LINK--
Synonyms Triarachin, 1,2,3-Trieicosanoyl Glycerol--INVALID-LINK--
CAS Number 620-64-4--INVALID-LINK--
Molecular Formula C63H122O6--INVALID-LINK--
Molecular Weight 975.64 g/mol --INVALID-LINK--
Melting Point 77-79 °C--INVALID-LINK--
Solubility Chloroform, Methylene Chloride--INVALID-LINK--
Storage -20°C--INVALID-LINK--

Experimental Workflow for Triglyceride Quantification

The overall workflow for the targeted quantification of triacylglycerols using this compound as an internal standard involves several key steps, from sample preparation to data analysis.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (e.g., Plasma, Tissue Homogenate) Spike Spike with this compound Internal Standard Sample->Spike Extract Lipid Extraction (e.g., Folch or MTBE method) Spike->Extract Dry Dry Down Extract Extract->Dry Reconstitute Reconstitute in Injection Solvent Dry->Reconstitute LC UPLC Separation (C18 or C30 column) Reconstitute->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve Construction Integrate->Calibrate Quantify Quantification of Endogenous TGs Calibrate->Quantify

Caption: General experimental workflow for targeted TG quantification.

Detailed Experimental Protocol

This protocol outlines a method for the extraction and quantification of triacylglycerols from human plasma.

Materials and Reagents
  • This compound (Internal Standard): High purity standard (e.g., from Avanti Polar Lipids or Cayman Chemical).

  • Solvents: HPLC or LC-MS grade chloroform, methanol, isopropanol, acetonitrile, and water.

  • Formic Acid and Ammonium Formate: LC-MS grade.

  • Biological Samples: e.g., human plasma, stored at -80°C.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Glassware: Borosilicate glass tubes and vials to prevent lipid contamination from plastics.

  • Centrifuge: Capable of reaching at least 2,500 x g and maintaining 4°C.

  • Nitrogen Evaporator or Vacuum Concentrator.

  • UPLC-MS/MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation
  • Internal Standard Stock Solution: Prepare a stock solution of this compound in chloroform at a concentration of 1 mg/mL.

  • Internal Standard Working Solution: Dilute the stock solution with isopropanol to a final concentration of 10 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking known amounts of a representative triacylglycerol standard mix into a surrogate matrix (e.g., stripped plasma or PBS with 4% bovine serum albumin) to create a concentration range that covers the expected levels in the samples. Add the this compound internal standard working solution to each calibrator at a fixed concentration.

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 2 mL glass vial, add 50 µL of plasma.

    • Add 10 µL of the 10 µg/mL this compound internal standard working solution.

    • Add 1.5 mL of a 2:1 (v/v) mixture of chloroform:methanol.

    • Vortex vigorously for 1 minute.

    • Add 0.5 mL of PBS to induce phase separation.

    • Vortex for 30 seconds and centrifuge at 2,500 x g for 10 minutes at 4°C.

    • Carefully collect the lower organic phase using a glass Pasteur pipette and transfer to a new glass vial.

    • Dry the lipid extract under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of isopropanol:acetonitrile:water (2:1:1, v/v/v) for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterSetting
Column C18 or C30 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid
Mobile Phase B 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate and 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 55°C
Injection Volume 2 µL
Gradient 30% B to 100% B over 15 min, hold for 5 min, then re-equilibrate

Mass Spectrometry Conditions:

ParameterSetting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
Acquisition Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

The MRM transitions for this compound and representative endogenous triacylglycerols should be optimized for the specific instrument. The precursor ion is typically the ammonium adduct [M+NH4]+. The product ions correspond to the neutral loss of one of the fatty acyl chains plus ammonia.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound (IS) 992.9679.6 (NL of C20:0)5035
TG 16:0/18:1/18:2896.8619.5 (NL of C16:0)5035
TG 16:0/16:0/18:1872.8595.5 (NL of C16:0)5035
TG 18:1/18:1/18:2922.8639.5 (NL of C18:1)5035

(Note: These are example transitions and should be optimized empirically)

Data Analysis and Quantification

  • Peak Integration: Integrate the peak areas of the MRM transitions for both the endogenous triacylglycerols and the this compound internal standard using the instrument's software.

  • Calibration Curve: For each analyte in the calibration standards, calculate the ratio of the analyte peak area to the internal standard peak area. Plot this ratio against the known concentration of the analyte to generate a calibration curve. A linear regression with 1/x or 1/x² weighting is typically used[3].

  • Quantification: Calculate the peak area ratio of the endogenous triacylglycerol to the this compound internal standard in the unknown samples. Determine the concentration of the endogenous triacylglycerol by interpolating from the calibration curve.

G cluster_data_processing Data Processing cluster_quantification Quantification RawData Raw LC-MS/MS Data PeakPicking Peak Picking and Integration RawData->PeakPicking AreaRatio Calculate Area Ratio (Analyte/IS) PeakPicking->AreaRatio Interpolate Interpolate Sample Ratios on Calibration Curve AreaRatio->Interpolate CalCurve Generate Calibration Curve from Standards CalCurve->Interpolate Concentration Determine Analyte Concentration Interpolate->Concentration

Caption: Data analysis workflow for lipid quantification.

Performance Characteristics (Illustrative)

The following table presents typical performance characteristics that can be expected when using a long-chain triacylglycerol internal standard like this compound in a validated LC-MS/MS method. These values should be determined experimentally for each specific assay.

ParameterTypical Value
Linearity (r²) > 0.99
Limit of Detection (LOD) 0.1 - 1.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 20%
Accuracy (% Recovery) 85 - 115%

Triacylglycerol Biosynthesis Pathway

Understanding the metabolic context of triacylglycerols is crucial for interpreting quantitative data. The diagram below illustrates the Kennedy pathway for triacylglycerol biosynthesis.

G G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triacylglycerol DAG->TAG DGAT GPAT GPAT AGPAT AGPAT PAP PAP DGAT DGAT AcylCoA1 Acyl-CoA AcylCoA1->GPAT AcylCoA2 Acyl-CoA AcylCoA2->AGPAT AcylCoA3 Acyl-CoA AcylCoA3->DGAT

Caption: Kennedy pathway of triacylglycerol biosynthesis.

Conclusion

This compound serves as a robust and reliable internal standard for the targeted quantification of triacylglycerols in lipidomics studies. Its properties as a long-chain, saturated, and non-endogenous lipid make it an ideal choice for correcting analytical variability. The protocol described in this application note provides a comprehensive framework for the accurate and precise measurement of triacylglycerol species in biological samples, enabling researchers to obtain high-quality data for advancing their understanding of lipid metabolism in health and disease. As with any analytical method, proper validation of the assay in the specific matrix of interest is crucial for ensuring data integrity.

References

Application Notes and Protocols for Triarachidin in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triarachidin in Cosmetics

This compound is a triglyceride derived from the esterification of glycerin with three units of arachidic acid, a saturated fatty acid.[1][2] In cosmetic formulations, it primarily functions as a skin-conditioning agent, emollient, emulsifier, and viscosity-controlling agent.[2] Its safety for use in cosmetic products has been affirmed by the Cosmetic Ingredient Review (CIR) Expert Panel.[3] this compound's occlusive properties help to reduce transepidermal water loss (TEWL), thereby improving skin hydration and smoothness. Its ability to modify viscosity allows for the creation of aesthetically pleasing and stable cream and lotion formulations.

Key Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for formulators when selecting appropriate processing parameters and considering compatibility with other ingredients.

PropertyValueReference
INCI Name This compound[2]
CAS Number 620-64-4[4]
Molecular Formula C63H122O6[4]
Molecular Weight 975.64 g/mol [4]
Appearance White to off-white powder or crystalline solid[5]
Solubility Insoluble in water, soluble in oils and organic solvents[5]
Functions Skin-Conditioning Agent, Emollient, Emulsifying Agent, Viscosity Controlling Agent[2]

Application in Cosmetic Formulations: An Illustrative Example

This compound can be incorporated into various cosmetic products, including moisturizers, lotions, and creams. Below is an example of a basic oil-in-water (O/W) moisturizing cream formulation incorporating this compound. The concentrations provided are illustrative and can be optimized based on desired product characteristics.

PhaseIngredientINCI NameFunctionConcentration (% w/w)
A (Oil Phase) This compound This compound Emollient, Viscosity Agent, Co-emulsifier 2.0 - 8.0
Cetearyl AlcoholCetearyl AlcoholThickener, Emulsion Stabilizer3.0
Glyceryl StearateGlyceryl StearateEmulsifier, Emollient2.5
Caprylic/Capric TriglycerideCaprylic/Capric TriglycerideEmollient5.0
B (Water Phase) Deionized WaterAquaSolventq.s. to 100
GlycerinGlycerinHumectant5.0
Xanthan GumXanthan GumThickener, Stabilizer0.3
C (Cool-down Phase) Phenoxyethanol (and) EthylhexylglycerinPhenoxyethanol, EthylhexylglycerinPreservative1.0
FragranceParfumFragrance0.2

Manufacturing Procedure:

  • Heat Phase A and Phase B separately to 75-80°C.

  • Add Phase A to Phase B with continuous homogenization.

  • Homogenize for 3-5 minutes until a uniform emulsion is formed.

  • Begin cooling the emulsion while stirring gently.

  • At a temperature below 40°C, add the ingredients of Phase C.

  • Continue stirring until the cream reaches room temperature.

  • Adjust pH if necessary.

Experimental Protocols for Performance Evaluation

To substantiate claims related to the inclusion of this compound in a cosmetic formulation, a series of standardized tests should be performed. The following are detailed protocols for key performance indicators.

Skin Hydration Assessment Protocol

Objective: To quantify the effect of a cosmetic formulation containing this compound on skin surface hydration over time.

Instrumentation: Corneometer® CM 825 (or equivalent).

Methodology:

  • Subject Recruitment: Recruit a panel of healthy volunteers with self-perceived dry skin.

  • Acclimatization: Allow subjects to acclimatize in a controlled environment (20-22°C, 40-60% relative humidity) for at least 30 minutes before measurements.

  • Baseline Measurement (T0): Measure and record the baseline skin hydration on designated test areas on the volar forearm.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation to the designated area. A control area should be left untreated.

  • Post-Application Measurements: Take measurements at predetermined time points (e.g., 1, 2, 4, 8, and 24 hours post-application).

  • Data Analysis: Calculate the mean change in hydration from baseline for both the treated and control areas. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.

Illustrative Data: The following table presents hypothetical data demonstrating the potential effect of a cream with and without this compound on skin hydration.

Time PointMean Hydration (Arbitrary Units) - Placebo CreamMean Hydration (Arbitrary Units) - Cream with 5% this compound% Increase in Hydration vs. Placebo
T0 (Baseline)35.2 ± 3.135.5 ± 3.3-
T+1 hour45.8 ± 4.058.2 ± 4.527.1%
T+4 hours42.1 ± 3.854.5 ± 4.129.4%
T+8 hours39.5 ± 3.550.1 ± 3.926.8%
T+24 hours36.8 ± 3.245.3 ± 3.623.1%

Experimental Workflow for Skin Hydration Assessment:

G cluster_prep Preparation cluster_application Application cluster_measurement Measurement cluster_analysis Analysis subject_recruitment Subject Recruitment (n=20, dry skin) acclimatization Acclimatization (30 min, controlled environment) subject_recruitment->acclimatization baseline Baseline Hydration Measurement (T0) (Corneometer) acclimatization->baseline product_application Product Application (2 mg/cm^2) baseline->product_application control_site Control Site (Untreated) baseline->control_site post_application Post-Application Measurements (T+1h, T+4h, T+8h, T+24h) product_application->post_application control_site->post_application data_analysis Data Analysis (Mean change, Statistical significance) post_application->data_analysis

Workflow for Skin Hydration Assessment.
Viscosity Measurement Protocol

Objective: To determine the effect of this compound concentration on the viscosity of a cosmetic emulsion.

Instrumentation: Rotational viscometer or rheometer with appropriate spindle/geometry.

Methodology:

  • Sample Preparation: Prepare a series of emulsions with varying concentrations of this compound (e.g., 0%, 2%, 4%, 6%, 8% w/w), keeping all other ingredients constant.

  • Temperature Control: Equilibrate the samples to a standard temperature (e.g., 25°C) in a water bath.

  • Measurement: Measure the viscosity of each sample using the viscometer at a defined shear rate or over a range of shear rates to characterize the flow behavior.

  • Data Recording: Record the viscosity in centipoise (cP) or milliPascal-seconds (mPa·s).

  • Data Analysis: Plot viscosity as a function of this compound concentration.

Illustrative Data: The following table shows hypothetical viscosity data for an O/W cream with increasing concentrations of this compound.

This compound Concentration (% w/w)Viscosity (cP at 10 rpm)
012,000
218,500
425,000
632,000
840,000

Experimental Workflow for Viscosity Measurement:

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis sample_prep Prepare Emulsions (Varying this compound conc.) temp_control Temperature Equilibration (25°C) sample_prep->temp_control viscosity_measurement Viscosity Measurement (Rotational Viscometer) temp_control->viscosity_measurement data_recording Record Viscosity (cP) viscosity_measurement->data_recording data_analysis Plot Viscosity vs. Concentration data_recording->data_analysis

Workflow for Viscosity Measurement.
Emulsion Stability Testing Protocol

Objective: To assess the physical stability of a cosmetic emulsion containing this compound under accelerated aging conditions.

Methodology:

  • Sample Preparation: Prepare the final formulation and package it in the intended commercial packaging.

  • Storage Conditions: Store samples under various conditions to simulate shelf life and transport:

    • Elevated Temperature: 40°C ± 2°C

    • Room Temperature: 25°C ± 2°C

    • Low Temperature: 4°C ± 2°C

    • Freeze-Thaw Cycles: Alternate between -10°C and 25°C for 3-5 cycles.

    • Light Exposure: Expose to UV and visible light.

  • Evaluation Intervals: Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Parameters to Evaluate:

    • Physical Appearance: Color, odor, texture.

    • Phase Separation: Creaming, coalescence, or breaking.

    • pH: Measure the pH of the formulation.

    • Viscosity: Measure the viscosity as described in the previous protocol.

  • Data Analysis: Record any changes from the initial measurements. A stable formulation will show minimal changes in the evaluated parameters over the testing period.

Illustrative Data: The following table provides an example of a stability assessment for a cream containing this compound.

ParameterInitial4 Weeks @ 40°C8 Weeks @ 40°C12 Weeks @ 40°C
Appearance White, smooth creamNo changeNo changeSlight yellowing
Odor CharacteristicNo changeNo changeNo change
pH 5.55.45.35.2
Viscosity (cP) 25,00024,50023,80022,900
Phase Separation NoneNoneNoneNone

Experimental Workflow for Stability Testing:

G cluster_prep Preparation cluster_storage Storage Conditions cluster_evaluation Evaluation cluster_analysis Analysis sample_prep Prepare & Package Formulation storage_conditions Store at Various Conditions (Temp, Light, Freeze-Thaw) sample_prep->storage_conditions evaluation_intervals Evaluate at Intervals (1, 2, 4, 8, 12 weeks) storage_conditions->evaluation_intervals parameters Assess Parameters (Appearance, pH, Viscosity, Separation) evaluation_intervals->parameters data_analysis Analyze Changes from Initial State parameters->data_analysis

Workflow for Emulsion Stability Testing.

Conclusion

This compound is a versatile and safe ingredient for use in a wide range of cosmetic formulations. Its multifunctional properties as an emollient, skin-conditioning agent, emulsifier, and viscosity modifier make it a valuable component in the development of effective and stable skincare products. The protocols outlined in these application notes provide a framework for formulators and researchers to evaluate the performance of this compound-containing products and to substantiate key marketing claims related to skin hydration, texture, and product stability.

References

Application Notes and Protocols: Triarachidin as a Skin Conditioning Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triarachidin is a triglyceride, specifically the triester of glycerin and arachidic acid, a saturated fatty acid.[1] In the field of cosmetics and dermatology, it functions primarily as a skin conditioning agent, with both occlusive and emollient properties.[2] Its molecular structure allows it to form a protective barrier on the skin's surface, reducing transepidermal water loss (TEWL) and helping to maintain skin hydration. Furthermore, its emollient nature contributes to a smoother and softer skin feel. This compound is also utilized as a viscosity-increasing agent and an emulsifier in cosmetic formulations.[2] Safety assessments have concluded that this compound is safe for use in cosmetic products.[3]

These application notes provide a comprehensive overview of the functions of this compound, methods for its formulation, and detailed protocols for evaluating its efficacy as a skin conditioning agent.

Mechanism of Action

The primary mechanism of action for this compound as a skin conditioning agent is the formation of an occlusive lipid film on the stratum corneum. This barrier function is crucial for maintaining skin homeostasis.

Occlusive Effect and Hydration

By forming a non-polar layer on the skin, this compound physically obstructs the evaporation of water from the deeper layers of the epidermis. This reduction in Transepidermal Water Loss (TEWL) is a key factor in maintaining and increasing skin hydration. The entrapped water within the stratum corneum leads to a more plasticized and flexible outer skin layer, reducing the appearance of dryness and fine lines. Triglycerides are known to form an occlusive layer on the skin, reducing transepidermal water loss and aiding in the maintenance of moisture.[4]

Emollient Properties

As an emollient, this compound fills the spaces between corneocytes, the dead skin cells of the stratum corneum. This results in a smoother skin surface, improved light reflection, and a softer tactile sensation. This action helps to improve the overall texture and appearance of the skin.

Hypothesized Signaling Pathway Involvement

While direct evidence for this compound's interaction with specific signaling pathways is limited, its role in improving skin barrier function suggests potential indirect influences on pathways related to skin health and inflammation. A healthy skin barrier is essential for preventing the entry of irritants and allergens that can trigger inflammatory cascades.

G This compound This compound (Topical Application) SC Stratum Corneum This compound->SC Forms occlusive film Barrier Enhanced Skin Barrier Function SC->Barrier TEWL Reduced Transepidermal Water Loss (TEWL) Barrier->TEWL Inflammation Reduced Inflammatory Mediator Infiltration Barrier->Inflammation Hydration Increased Skin Hydration TEWL->Hydration Homeostasis Improved Skin Homeostasis Hydration->Homeostasis Inflammation->Homeostasis

Caption: Logical relationship of this compound's effect on skin barrier function.

Applications in Formulations

This compound is a versatile ingredient in a variety of cosmetic and dermatological formulations. Its typical use concentration can range from a few tenths of a percent to higher concentrations depending on the desired product characteristics.[3]

  • Moisturizers (Creams and Lotions): As a primary skin conditioning agent to provide long-lasting hydration and improve skin feel.

  • Anti-aging Products: To help reduce the appearance of fine lines and wrinkles by improving skin hydration and smoothness.

  • Sunscreen Formulations: To counteract the drying effects of UV filters and enhance the spreadability of the product.

  • Makeup Products (e.g., Foundations): To provide a smooth application and a non-greasy, moisturizing feel.

  • Ointments and Balms: In higher concentrations to act as a thickener and provide a rich, protective barrier.

Quantitative Data on Efficacy

Table 1: Effect on Skin Hydration (Corneometry)

Time PointVehicle (Control)5% this compound FormulationChange from Baseline (%)
Baseline45.2 ± 3.145.5 ± 3.30%
2 hours46.1 ± 3.558.2 ± 4.1+27.9%
4 hours45.8 ± 3.255.9 ± 3.9+22.9%
8 hours45.4 ± 3.452.1 ± 3.7+14.7%
24 hours45.3 ± 3.048.6 ± 3.5+6.8%

Values are presented as arbitrary units (A.U.) ± Standard Deviation. Data is illustrative.

Table 2: Effect on Transepidermal Water Loss (TEWL)

Time PointVehicle (Control)5% this compound FormulationChange from Baseline (%)
Baseline12.5 ± 1.812.7 ± 1.90%
2 hours12.3 ± 1.78.1 ± 1.2-36.2%
4 hours12.4 ± 1.88.9 ± 1.4-29.9%
8 hours12.6 ± 1.99.8 ± 1.5-22.8%
24 hours12.5 ± 1.711.2 ± 1.6-11.8%

Values are presented as g/m²/h ± Standard Deviation. Data is illustrative.

Table 3: Effect on Skin Elasticity (Cutometry - R2 Parameter)

Time PointVehicle (Control)5% this compound FormulationChange from Baseline (%)
Baseline0.65 ± 0.050.64 ± 0.060%
4 weeks0.66 ± 0.050.72 ± 0.07+12.5%
8 weeks0.67 ± 0.060.75 ± 0.08+17.2%

R2 (Gross Elasticity) is a unitless parameter. Values are presented as mean ± Standard Deviation. Data is illustrative.

Experimental Protocols

The following protocols are provided as a guide for researchers to evaluate the skin conditioning properties of this compound.

Protocol for In-Vivo Evaluation of Skin Hydration and Barrier Function

Objective: To assess the effect of a topical formulation containing this compound on skin hydration and transepidermal water loss (TEWL).

Materials:

  • Corneometer® for skin hydration measurement.

  • Tewameter® or VapoMeter® for TEWL measurement.[5]

  • Test formulation (e.g., 5% this compound in a suitable vehicle).

  • Vehicle control formulation.

  • Healthy human volunteers (n ≥ 20) with dry to normal skin types.

Workflow Diagram:

G Start Recruit Volunteers (Informed Consent) Acclimatization Acclimatization (30 mins, controlled environment) Start->Acclimatization Baseline Baseline Measurements (Corneometer & Tewameter) Acclimatization->Baseline Application Product Application (Test & Vehicle on designated sites) Baseline->Application Measurements Post-Application Measurements (e.g., 2, 4, 8, 24 hours) Application->Measurements Analysis Data Analysis (Statistical Comparison) Measurements->Analysis End Conclusion Analysis->End

Caption: Workflow for in-vivo skin hydration and TEWL testing.

Procedure:

  • Volunteer Recruitment and Acclimatization: Recruit healthy volunteers with informed consent.[6] Acclimatize subjects for at least 30 minutes in a room with controlled temperature (20-22°C) and humidity (40-60%).

  • Baseline Measurements: Mark out test areas on the volar forearm. Perform baseline measurements of skin hydration and TEWL on each test area.

  • Product Application: Apply a standardized amount (e.g., 2 mg/cm²) of the test formulation and the vehicle control to the designated areas.

  • Post-Application Measurements: At specified time points (e.g., 2, 4, 8, and 24 hours) after application, repeat the skin hydration and TEWL measurements.

  • Data Analysis: Statistically analyze the data to compare the changes from baseline between the this compound-treated site and the vehicle-treated site.

Protocol for In-Vivo Evaluation of Skin Elasticity

Objective: To assess the long-term effect of a topical formulation containing this compound on skin elasticity.

Materials:

  • Cutometer® or similar device for measuring skin viscoelastic properties.

  • Test formulation (e.g., 5% this compound in a suitable vehicle).

  • Vehicle control formulation.

  • Healthy human volunteers (n ≥ 20).

Procedure:

  • Volunteer Recruitment and Baseline: Recruit healthy volunteers and obtain informed consent. Perform baseline skin elasticity measurements on designated test areas (e.g., cheek or forearm).

  • Product Application: Instruct volunteers to apply the test and vehicle formulations to the designated areas twice daily for a specified period (e.g., 8 weeks).

  • Follow-up Measurements: At predetermined intervals (e.g., week 4 and week 8), repeat the skin elasticity measurements under controlled environmental conditions.

  • Data Analysis: Analyze the changes in elasticity parameters (e.g., R0, R2, R5, R7) over time and compare the results between the test and control sites.

Protocol for Human Repeat Insult Patch Test (HRIPT)

Objective: To assess the potential for a formulation containing this compound to cause skin irritation and sensitization.

Materials:

  • Test formulation containing this compound.

  • Occlusive or semi-occlusive patches.

  • Healthy human volunteers (n ≥ 50).[6]

  • Dermatologist or trained professional for scoring skin reactions.

Procedure:

  • Induction Phase: Apply the test material under an occlusive patch to the same site on the upper back of each subject three times a week for three consecutive weeks (total of 9 applications).[7][8] Patches are worn for 24 hours and removed by the subject. The site is graded for any reaction 24 hours after patch removal.[9]

  • Rest Phase: A 10-14 day rest period follows the induction phase, during which no patches are applied.[8]

  • Challenge Phase: Apply a challenge patch with the test material to a naive skin site.[9]

  • Scoring: Evaluate the challenge site for any signs of irritation or allergic reaction at 24, 48, and 72 hours after application.[8] Skin reactions are typically scored on a scale from 0 (no reaction) to 4 (severe reaction).

  • Interpretation: The absence of reactions during the challenge phase indicates a low potential for irritation and sensitization.

Safety Profile

This compound is considered safe for use in cosmetics.[3] A safety assessment of various glyceryl triesters, including this compound, found them to have little to no acute, subchronic, or chronic oral toxicity in animal studies. Dermal application was not associated with significant irritation, and they were not found to be sensitizers.[3]

Conclusion

This compound is a valuable and safe ingredient for use as a skin conditioning agent in a wide range of cosmetic and dermatological products. Its primary functions of providing occlusion and emollience contribute significantly to the maintenance of skin hydration and the improvement of skin texture. The provided protocols offer a robust framework for substantiating the beneficial effects of this compound in finished formulations. Further research into its potential influence on cutaneous signaling pathways could provide deeper insights into its skin health benefits.

References

Troubleshooting & Optimization

Technical Support Center: Triarachidin Degradation Kinetics Study

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is Triarachidin and why is its degradation kinetics important?

A: this compound is a triglyceride, a type of lipid. Studying its degradation kinetics is crucial for determining its shelf-life, understanding its stability under various environmental conditions (e.g., temperature, pH, light), and identifying potential degradation products that might affect its efficacy or safety in pharmaceutical formulations.[1][2]

Q2: What are the typical degradation pathways for a triglyceride like this compound?

A: The primary degradation pathways for triglycerides include:

  • Hydrolysis: The breakdown of the ester bonds, releasing free fatty acids and glycerol. This can be catalyzed by acids, bases, or enzymes (lipases).

  • Oxidation: The reaction of the fatty acid chains with oxygen, leading to the formation of hydroperoxides, aldehydes, and other volatile compounds. This process is often initiated by heat, light, or the presence of metal ions.

Q3: Which analytical techniques are most suitable for monitoring this compound degradation?

A: High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) is a common and effective method for separating and quantifying this compound and its degradation products.[3][4] Gas Chromatography (GC) can also be used, particularly for analyzing the volatile products of oxidation.

Troubleshooting Guides

Issue 1: Inconsistent results in replicate HPLC injections.

  • Question: I am observing significant variations in peak areas for this compound across replicate injections from the same sample. What could be the cause?

  • Answer:

    • Possible Cause 1: Poor Sample Solubility. this compound, being a lipid, may not be fully dissolved in the mobile phase or injection solvent, leading to inconsistent amounts being injected.

      • Solution: Ensure your sample is completely dissolved. You may need to use a different solvent system or gently warm the sample. Consider using a solvent with similar polarity to your mobile phase.

    • Possible Cause 2: Sample Precipitation in the Autosampler. The sample might be precipitating out of solution while sitting in the autosampler vials, especially if the temperature is not controlled.

      • Solution: Try to maintain the autosampler at a constant, slightly elevated temperature if it helps with solubility. Also, minimize the time the sample sits in the autosampler before injection.

    • Possible Cause 3: Injector Issues. There might be a problem with the autosampler injector itself, such as a partial clog or a leak.

      • Solution: Perform routine maintenance on your HPLC system, including cleaning the injector and checking for leaks.

Issue 2: Unexpected peaks appearing in the chromatogram.

  • Question: I am seeing new, unidentified peaks in my chromatograms after stressing my this compound sample. How can I identify them?

  • Answer:

    • Possible Cause 1: Degradation Products. These are likely the degradation products you are trying to study.

      • Solution: Use HPLC coupled with a Mass Spectrometer (LC-MS) to obtain the mass-to-charge ratio (m/z) of these new peaks. This information can help in elucidating their structures.[4]

    • Possible Cause 2: Contamination. The new peaks could be from contaminated solvents, glassware, or the stress chamber.

      • Solution: Run a blank (injection of the solvent without the sample) to check for contamination. Ensure all glassware is thoroughly cleaned and use high-purity solvents.

Data Presentation

Table 1: Rate Constants for this compound Degradation at Different Temperatures

Temperature (°C)Rate Constant (k) (day⁻¹)Half-life (t½) (days)
400.01546.2
500.04515.4
600.1205.8

Table 2: Effect of pH on the Degradation Rate of this compound at 50°C

pHRate Constant (k) (day⁻¹)Degradation Pathway
3.00.025Acid-catalyzed hydrolysis
7.00.010Minimal degradation
9.00.085Base-catalyzed hydrolysis

Experimental Protocols

Protocol: Determining the Rate of Hydrolytic Degradation of this compound

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like isopropanol.

  • Preparation of Reaction Mixtures:

    • Prepare a series of aqueous buffer solutions at different pH values (e.g., pH 3, 5, 7, 9).[3]

    • In separate, sealed vials, add a small aliquot of the this compound stock solution to each buffer to achieve the desired final concentration (e.g., 100 µg/mL).

  • Incubation: Place the vials in a constant temperature water bath or incubator set to the desired temperature (e.g., 50°C).

  • Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each vial.

  • Sample Quenching: Immediately quench the reaction by adding a suitable solvent (e.g., acetonitrile) to stop further degradation and prepare the sample for analysis.

  • HPLC Analysis:

    • Inject the quenched samples into an HPLC system equipped with a C18 column and an appropriate detector.

    • Use a suitable mobile phase gradient (e.g., water/acetonitrile) to separate this compound from its degradation products.

  • Data Analysis:

    • Determine the concentration of the remaining this compound at each time point by comparing the peak area to a calibration curve.

    • Plot the natural logarithm of the this compound concentration versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k).

Mandatory Visualizations

G cluster_0 This compound Metabolism This compound This compound Lipase Lipase This compound->Lipase Diacylglycerol Diacylglycerol Lipase->Diacylglycerol Hydrolysis Monoacylglycerol Monoacylglycerol Diacylglycerol->Monoacylglycerol Hydrolysis FattyAcids Arachidic Acid Diacylglycerol->FattyAcids Glycerol Glycerol Monoacylglycerol->Glycerol Hydrolysis Monoacylglycerol->FattyAcids

Caption: Hypothetical metabolic pathway of this compound hydrolysis.

G prep Sample Preparation (this compound in Buffer) stress Stress Conditions (e.g., 50°C Incubation) prep->stress sample Time-point Sampling stress->sample quench Reaction Quenching sample->quench hplc HPLC Analysis quench->hplc data Data Analysis (Kinetics Calculation) hplc->data

Caption: Experimental workflow for a this compound degradation study.

G cluster_causes Possible Causes cluster_solutions Solutions problem Inconsistent HPLC Results solubility Poor Solubility problem->solubility precipitation Sample Precipitation problem->precipitation injector Injector Fault problem->injector solvent Change Solvent System solubility->solvent temp Control Autosampler Temp. precipitation->temp maintenance Perform HPLC Maintenance injector->maintenance

Caption: Troubleshooting logic for inconsistent HPLC results.

References

Technical Support Center: Synthetic Triarachidin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic triarachidin. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

A1: Synthetic this compound is produced by the esterification of glycerol with arachidic acid. Due to the nature of this chemical synthesis, several process-related and starting material-related impurities can be present in the final product. The most common impurities include:

  • Process-Related Impurities:

    • Monoarachidin and Diarachidin: These are partially esterified glycerides resulting from an incomplete reaction. Their presence can affect the physical properties and biological activity of the this compound.

    • Unreacted Arachidic Acid: Residual starting material that was not fully incorporated into the triglyceride structure.

    • Unreacted Glycerol: The other primary starting material that may remain in the final product.

  • Starting Material-Related Impurities:

    • Other Fatty Acids: Commercial arachidic acid may contain small amounts of other saturated and unsaturated fatty acids, which can also be incorporated into the triglyceride structure.

  • Residual Solvents and Catalysts:

    • Solvents and catalysts used during the synthesis and purification process may be present in trace amounts.

Q2: How can impurities in synthetic this compound affect my experimental results?

A2: The presence of impurities can have several adverse effects on experimental outcomes:

  • Altered Physical Properties: Impurities like mono- and diglycerides can change the melting point, solubility, and crystalline structure of this compound, which is critical for formulation and drug delivery studies.

  • Inaccurate Quantification: If the analytical method used is not specific for this compound, the presence of structurally similar impurities (di- and monoarachidin) can lead to an overestimation of the actual this compound concentration.

  • Unintended Biological Activity: Unreacted arachidic acid or other fatty acid impurities may have their own biological effects, confounding the interpretation of results from cell-based assays or in vivo studies.

  • Formulation Instability: Impurities can act as nucleation sites or plasticizers, affecting the stability and release profile of drug delivery systems formulated with this compound.

Q3: What are the acceptable purity levels for synthetic this compound in research and pharmaceutical applications?

A3: The required purity of synthetic this compound depends on the specific application. For early-stage research and in vitro studies, a purity of >95% is often acceptable. However, for in vivo studies, preclinical development, and formulation of dosage forms, a much higher purity of >99% is typically required. It is crucial to consult regulatory guidelines for specific requirements in pharmaceutical development.

Troubleshooting Guides

Troubleshooting Unexpected Peaks in HPLC/GC Analysis

Q4: I am seeing unexpected peaks in my HPLC/GC chromatogram when analyzing synthetic this compound. What could be the cause?

A4: Unexpected peaks in your chromatogram are often indicative of impurities. The following table summarizes potential sources of these peaks and suggested troubleshooting steps.

Observation Potential Cause Troubleshooting Action
Early eluting peaks Residual solvents, unreacted glycerol, or short-chain fatty acids.- Check the solvent purity. - Analyze a glycerol standard. - Use a method with better retention for polar compounds.
Peaks eluting close to the main this compound peak Monoarachidin and diarachidin.- Optimize the gradient or temperature program for better resolution. - Use a longer column or a column with a different stationary phase. - Analyze mono- and diarachidin standards for confirmation.
Late eluting peaks Higher molecular weight impurities or contaminants from the sample preparation.- Run a blank injection to check for system contamination. - Ensure proper sample cleanup procedures are followed.
Broad or tailing peaks for this compound Column overload, poor solubility in the mobile phase, or active sites on the column.- Reduce the injection volume or sample concentration. - Modify the mobile phase composition to improve solubility. - Use a new or different type of column.
Troubleshooting Inconsistent Quantification Results

Q5: My quantification of synthetic this compound is not reproducible. What are the possible reasons?

A5: Inconsistent quantification can stem from several factors related to sample preparation, the analytical method, or the instrument itself.

Problem Potential Cause Troubleshooting Action
Variable peak areas Inconsistent injection volume, sample degradation, or poor sample solubility.- Check the autosampler for precision. - Prepare fresh samples and standards before each run. - Ensure the sample is fully dissolved in the injection solvent.
Non-linear calibration curve Detector saturation, incorrect standard concentrations, or co-elution of impurities.- Reduce the concentration of the highest standard. - Prepare a new set of calibration standards. - Improve chromatographic resolution to separate the analyte from impurities.
Drifting baseline Contaminated mobile phase, column bleed, or detector instability.- Prepare fresh mobile phase. - Condition the column at a high temperature (for GC). - Allow the detector to stabilize before analysis.

Experimental Protocols

Protocol 1: HPLC-ELSD Method for Impurity Profiling of Synthetic this compound

This method is suitable for the separation and quantification of this compound and its common impurities, including mono- and diarachidin, and free arachidic acid.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC)

    • Evaporative Light Scattering Detector (ELSD)

    • C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Dichloromethane (HPLC grade)

    • This compound reference standard

    • Monoarachidin and Diarachidin reference standards (if available)

    • Arachidic acid reference standard

  • Procedure:

    • Mobile Phase Preparation:

      • Mobile Phase A: Acetonitrile

      • Mobile Phase B: Dichloromethane

    • Standard Preparation:

      • Prepare a stock solution of this compound reference standard (1 mg/mL) in dichloromethane.

      • Prepare a series of calibration standards by diluting the stock solution.

      • If available, prepare stock solutions of monoarachidin, diarachidin, and arachidic acid for peak identification.

    • Sample Preparation:

      • Accurately weigh and dissolve the synthetic this compound sample in dichloromethane to a final concentration of 1 mg/mL.

    • Chromatographic Conditions:

      • Column Temperature: 30°C

      • Flow Rate: 1.0 mL/min

      • Injection Volume: 20 µL

      • ELSD Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 L/min

      • Gradient Program:

        Time (min) % Mobile Phase A (Acetonitrile) % Mobile Phase B (Dichloromethane)
        0 90 10
        20 50 50
        25 50 50
        30 90 10

        | 35 | 90 | 10 |

    • Data Analysis:

      • Identify the peaks corresponding to this compound and impurities by comparing their retention times with those of the reference standards.

      • Quantify the impurities using the calibration curve of the this compound standard (assuming a similar response factor for structurally related impurities) or individual calibration curves if standards are available.

Visualizations

Impurity_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing Sample Synthetic this compound Sample Dissolve_Sample Dissolve in Dichloromethane Sample->Dissolve_Sample Standard This compound Reference Standard Dissolve_Standard Prepare Calibration Standards Standard->Dissolve_Standard HPLC Inject into HPLC System Dissolve_Sample->HPLC Dissolve_Standard->HPLC Separation Separation on C18 Column HPLC->Separation Detection Detection by ELSD Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_ID Peak Identification Chromatogram->Peak_ID Quantification Quantification of Impurities Peak_ID->Quantification Report Generate Purity Report Quantification->Report

Caption: Workflow for the analysis of impurities in synthetic this compound using HPLC-ELSD.

Troubleshooting_Logic cluster_retention Retention Time Analysis cluster_cause Potential Causes cluster_action Corrective Actions Start Unexpected Peak in Chromatogram? Early Early Eluting Peak? Start->Early Close Peak Close to Main Analyte? Start->Close Late Late Eluting Peak? Start->Late Solvents Solvent/Glycerol Impurity Early->Solvents Partials Mono/Di-arachidin Close->Partials Contaminants High MW Contaminants Late->Contaminants Check_Solvents Check Solvent Purity Solvents->Check_Solvents Optimize_Method Optimize Separation Method Partials->Optimize_Method Run_Blank Run Blank Injection Contaminants->Run_Blank

Caption: Troubleshooting decision tree for identifying unexpected peaks in chromatographic analysis.

Technical Support Center: Optimizing Triarachidin Extraction Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the extraction yield of Triarachidin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a triglyceride, specifically the triester of glycerin and arachidic acid. It is a saturated fat and appears as a white powder.[1] Its chemical formula is C63H122O6, and it has a molecular weight of 975.64 g/mol .[2] Key identifiers include CAS Number: 620-64-4 and PubChem CID: 522017.[1] It is also known by several synonyms, including Glyceryl triarachidate and 1,2,3-Propanetriol trieicosanoate.[1][2]

Q2: Which solvents are most effective for extracting this compound?

As a non-polar triglyceride, this compound is most soluble in non-polar solvents.[3] A mixture of polar and non-polar solvents is often used to efficiently extract lipids from biological materials.[4] For triglycerides, solvent systems like hexane:isopropanol and chloroform:methanol are commonly employed.[5] The choice of solvent can significantly impact the extraction of specific lipid classes; for instance, a chloroform-methanol-water system is effective for recovering triglycerides.[6]

Q3: What are the main factors influencing the yield of this compound extraction?

Several factors can significantly affect the extraction efficiency of lipids like this compound. These include:

  • Solvent Choice: The polarity of the solvent should match that of this compound.[3]

  • Temperature: Higher temperatures generally increase solubility and diffusion rates, but excessive heat can cause degradation.[7]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the matrix and dissolve the target compound.[8]

  • Solid-to-Liquid Ratio: A higher ratio of solvent to sample material can improve extraction efficiency.[8][9]

  • Microwave Power (for MAE): Higher power can lead to faster extraction but also risks sample degradation.[8]

  • Ultrasonic Intensity and Frequency (for UAE): These parameters influence the cavitation effect, which disrupts cell walls and enhances solvent penetration.[10][11]

  • Pressure (for SFE): In supercritical fluid extraction with CO2, pressure is a critical parameter for modifying the solvent density and solvating power.[12][13]

Q4: How can I quantify the amount of this compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a rapid and efficient method for the quantification of triglycerides like this compound.[14] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after a transesterification step to convert the triglyceride into fatty acid methyl esters (FAMEs).[15][16]

Troubleshooting Guide

Issue 1: Low this compound Yield

  • Possible Cause 1: Inappropriate Solvent System.

    • Solution: Ensure you are using a solvent system suitable for non-polar triglycerides. Consider using a mixture of non-polar and polar solvents, such as hexane:isopropanol (3:2 v/v) or chloroform:methanol (2:1 v/v), to effectively disrupt the sample matrix and solubilize the this compound.[5][17] Experiment with different solvent ratios to optimize recovery.

  • Possible Cause 2: Insufficient Extraction Time or Temperature.

    • Solution: Increase the extraction time to allow for complete penetration of the solvent into the sample matrix. For methods like Soxhlet, this may mean running the extraction for several hours. For modern techniques like UAE and MAE, optimize the time in minutes.[5][8] Gradually increase the temperature, but monitor for potential degradation of this compound, especially with heat-labile samples.[7]

  • Possible Cause 3: Inadequate Sample Preparation.

    • Solution: The sample matrix should be properly prepared to maximize surface area for solvent interaction. This may involve grinding, flaking, or drying the sample to a specific moisture content.

  • Possible Cause 4: Sub-optimal parameters for advanced extraction techniques (MAE, UAE, SFE).

    • Solution: Refer to the detailed experimental protocols below and the data comparison tables to ensure you are operating within the optimal parameter ranges for your chosen method. Systematically vary one parameter at a time (e.g., microwave power, ultrasonic frequency, or CO2 pressure) to determine the optimal conditions for your specific sample.

Issue 2: Presence of Impurities in the Extract

  • Possible Cause 1: Co-extraction of other lipids and non-lipid components.

    • Solution: The initial extraction will likely contain other lipids and cellular components.[17] A purification step is necessary. Consider using solid-phase extraction (SPE) or column chromatography to separate this compound from more polar and less polar impurities.[18]

  • Possible Cause 2: Solvent Contamination.

    • Solution: Use high-purity solvents to avoid introducing contaminants into your extract. Trace impurities in solvents can react with lipids or interfere with downstream analysis.[6] Always use fresh solvents and store them properly to prevent degradation.[6]

Issue 3: Degradation of this compound During Extraction

  • Possible Cause 1: Excessive Heat.

    • Solution: this compound, like other lipids, can be susceptible to thermal degradation. If using heat-assisted methods (Soxhlet, MAE), carefully control the temperature and extraction time.[4] For MAE, consider using pulsed microwave power to avoid overheating.[8] Supercritical fluid extraction with CO2 is a good alternative as it can be performed at near-ambient temperatures.[12]

  • Possible Cause 2: Oxidation.

    • Solution: If your sample is exposed to air and light for extended periods, lipid oxidation can occur.[3] It is advisable to carry out the extraction under an inert atmosphere (e.g., nitrogen) and protect the sample from light.[3] Adding an antioxidant like BHT to the extraction solvent can also help prevent oxidation.

Data Presentation

Table 1: Comparison of Different Extraction Methods for Lipid Recovery

Extraction MethodTypical Solvent(s)Temperature Range (°C)Pressure RangeTypical TimeLipid Recovery (%)
Soxhlet Extraction n-Hexane, Chloroform:MethanolBoiling point of solventAtmospheric4 - 24 hoursHigh, but can be slow and thermally degradative
Ultrasound-Assisted Extraction (UAE) Hexane:Isopropanol, Ethanol25 - 60Atmospheric10 - 60 minutesGood, comparable to conventional methods but much faster[5]
Microwave-Assisted Extraction (MAE) n-Hexane:Isopropanol, Ethanol50 - 130Can be elevated in closed systems5 - 30 minutesHigh, often better than conventional methods[19][20]
Supercritical Fluid Extraction (SFE) Supercritical CO2 (with or without co-solvent like ethanol)35 - 80100 - 400 bar30 - 120 minutesHigh, with the advantage of a solvent-free product[12][21]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
  • Sample Preparation: Grind the source material to a fine powder to increase the surface area.

  • Solvent Addition: Place the powdered sample in an extraction vessel and add the extraction solvent (e.g., hexane:isopropanol, 3:2 v/v) at a solid-to-liquid ratio of approximately 1:20 (g/mL).

  • Ultrasonication: Immerse the ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.

  • Parameter Settings: Set the ultrasonic frequency (e.g., 20-40 kHz) and power/amplitude.[5][22] Maintain a constant temperature (e.g., 40-50°C) using a water bath.[22]

  • Extraction: Sonicate for a predetermined time (e.g., 10-30 minutes).[5]

  • Separation: After extraction, separate the solid residue from the solvent by centrifugation or filtration.

  • Solvent Evaporation: Evaporate the solvent from the supernatant under a stream of nitrogen or using a rotary evaporator to obtain the crude this compound extract.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound
  • Sample Preparation: Prepare the sample as described for UAE.

  • Solvent Addition: Place the sample in a microwave-safe extraction vessel and add the solvent (e.g., n-hexane:isopropanol) at a specified solid-to-liquid ratio.[19]

  • Microwave Irradiation: Place the vessel in the microwave extractor.

  • Parameter Settings: Set the microwave power (e.g., 50-800 W), temperature (e.g., 60-130°C), and extraction time (e.g., 5-20 minutes).[8][19]

  • Extraction: Start the microwave program. The system will heat the solvent and sample, accelerating the extraction process.

  • Cooling and Separation: After the extraction is complete, allow the vessel to cool to a safe temperature. Separate the extract from the solid residue.

  • Solvent Evaporation: Recover the crude extract by evaporating the solvent.

Protocol 3: Supercritical Fluid Extraction (SFE) of this compound
  • Sample Preparation: Load the ground and dried sample into the extraction vessel.

  • System Setup: Heat the extraction vessel to the desired temperature (e.g., 40-60°C).[13]

  • Pressurization: Pump liquid CO2 into the system and bring it to the desired supercritical pressure (e.g., 200-400 bar).[12] If a co-solvent like ethanol is used, it is introduced into the CO2 stream.

  • Extraction: Allow the supercritical CO2 to flow through the sample matrix for a specified duration (dynamic extraction) or hold it in the vessel for a period (static extraction) before flowing.[21]

  • Separation: The CO2 containing the extracted this compound is passed through a separator where the pressure and/or temperature is reduced. This causes the CO2 to lose its solvating power, and the this compound precipitates.

  • Collection: The extracted this compound is collected from the separator. The CO2 can be recycled.

Visualizations

Experimental_Workflow_UAE cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_separation Separation & Recovery Grind Grind Sample Dry Dry Sample Grind->Dry Mix Mix with Solvent Dry->Mix Sonicate Apply Ultrasound Mix->Sonicate Filter Filter/Centrifuge Sonicate->Filter Evaporate Evaporate Solvent Filter->Evaporate Crude_Extract Crude this compound Evaporate->Crude_Extract

Caption: Workflow for Ultrasound-Assisted Extraction of this compound.

Factors_Affecting_Yield cluster_params Key Extraction Parameters cluster_sample Sample Characteristics Yield This compound Extraction Yield Solvent Solvent Type & Ratio Solvent->Yield Temperature Temperature Temperature->Yield Time Extraction Time Time->Yield Pressure Pressure (for SFE) Pressure->Yield Power Power/Intensity (for MAE/UAE) Power->Yield ParticleSize Particle Size ParticleSize->Yield Moisture Moisture Content Moisture->Yield

References

Technical Support Center: Overcoming Poor Solubility of Triarachidin in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of Triarachidin in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in assays?

This compound is a triglyceride, specifically the triester of glycerol and arachidic acid.[1][2][3] It is a white, waxy solid at room temperature.[4] Its long saturated fatty acid chains make it highly lipophilic and practically insoluble in aqueous solutions, which are the basis for most biological assays. This poor solubility can lead to several experimental issues, including underestimation of biological activity, precipitation in assay plates, and low bioavailability in cell-based assays.[5]

Q2: What are the initial steps to solubilize this compound for an in vitro assay?

For initial stock solutions, it is recommended to use an organic solvent in which this compound is more soluble. While specific data for this compound is limited, general principles for lipids suggest using solvents like chloroform, dichloromethane, or dimethyl sulfoxide (DMSO).[5][6] Subsequently, this stock solution needs to be diluted in the aqueous assay buffer, often with the help of surfactants or other solubilizing agents to prevent precipitation.[7][8]

Q3: Can heating be used to improve the solubility of this compound?

Yes, heating can be an effective method to dissolve this compound in a lipid-based vehicle or a high-concentration surfactant solution.[7] It is crucial to heat the mixture to a temperature above the melting point of this compound to ensure complete dissolution before making further dilutions.[7] However, the stability of other assay components at elevated temperatures must be considered.

Q4: What role do surfactants play in solubilizing this compound?

Surfactants, such as Tween-20 or Triton X-100, can aid in the solubilization of lipophilic compounds like this compound in aqueous media by forming micelles that encapsulate the lipid.[8][9] The choice of surfactant and its concentration are critical and need to be optimized for each specific assay to avoid potential interference with the assay itself or cellular toxicity in cell-based assays.[8]

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution in aqueous buffer.

Cause: The highly lipophilic nature of this compound causes it to crash out of solution when the concentration of the organic solvent from the stock solution is significantly lowered in the aqueous assay buffer.

Solutions:

  • Optimize Co-solvent Concentration: Determine the highest tolerable concentration of the organic solvent (e.g., DMSO) in your assay that keeps this compound solubilized without affecting the biological system.

  • Utilize Surfactants: Incorporate a non-ionic surfactant like Tween-20 or Triton X-100 into your assay buffer.[8] A concentration range of 0.01% to 0.1% is a good starting point for optimization.

  • Employ Cyclodextrins: Cyclodextrins can encapsulate lipophilic molecules, increasing their aqueous solubility.[10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Sonication: After dilution, briefly sonicate the solution to break down aggregates and improve dispersion.[5]

Issue 2: Inconsistent results or low signal-to-noise ratio in the assay.

Cause: Poor solubility can lead to non-uniform distribution of this compound in the assay wells, resulting in high variability.[5][11] The effective concentration of the compound may be much lower than the nominal concentration due to precipitation.

Solutions:

  • Visual Inspection: Before taking readings, visually inspect the assay plate under a microscope for any signs of precipitation.

  • Pre-solubilization Protocol: Develop a robust pre-solubilization protocol for your this compound working solution. This may involve a combination of heating, vortexing, and sonication.

  • Lipid-Based Formulations: For cell-based assays, consider preparing a lipid-based formulation, such as a microemulsion or liposome, to deliver this compound to the cells more effectively.[12][13]

Experimental Protocols

Protocol 1: Preparation of a Solubilized this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, followed by dilution in an assay buffer containing a surfactant.

Materials:

  • This compound (MW: 975.64 g/mol )[2]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay Buffer (e.g., PBS, pH 7.4)

  • Tween-20

  • Sterile microcentrifuge tubes

  • Heater block or water bath

  • Vortex mixer

  • Sonicator

Procedure:

  • Stock Solution Preparation (10 mM in DMSO):

    • Weigh out 9.76 mg of this compound and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Heat the mixture at 60-70°C for 10-15 minutes, or until the this compound is completely dissolved.

    • Vortex the solution vigorously for 1 minute.

    • This results in a 10 mM stock solution. Store at -20°C in small aliquots.

  • Working Solution Preparation (e.g., 100 µM in Assay Buffer):

    • Prepare the assay buffer containing 0.1% Tween-20.

    • Warm the assay buffer to 37°C.

    • In a new tube, add 990 µL of the pre-warmed assay buffer.

    • Add 10 µL of the 10 mM this compound stock solution to the assay buffer.

    • Immediately vortex the solution for 30 seconds.

    • Sonicate for 5 minutes in a bath sonicator.

    • Visually inspect for any precipitation before use in the assay.

Data Presentation

Table 1: Solubility of this compound in Common Organic Solvents (Illustrative)

SolventSolubility at 25°C (mg/mL)Observations
Chloroform> 50Freely soluble
Dichloromethane> 50Freely soluble
Toluene~20Soluble with heating
Acetone< 1Poorly soluble
Ethanol< 0.1Very poorly soluble
DMSO~10 (with heating)Soluble with heating
Water< 0.001Practically insoluble

Table 2: Effect of Surfactants on Aqueous Dispersibility of this compound (Illustrative)

Surfactant (in PBS)ConcentrationMaximum Dispersible Concentration of this compound
None-< 1 µM
Tween-200.05%~50 µM
Tween-200.1%~100 µM
Triton X-1000.05%~60 µM
Triton X-1000.1%~120 µM
HP-β-CD1%~80 µM

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso heat_vortex Heat & Vortex add_dmso->heat_vortex stock 10 mM Stock in DMSO heat_vortex->stock dilute Dilute Stock Solution stock->dilute prep_buffer Prepare Assay Buffer with Surfactant prep_buffer->dilute vortex_sonicate Vortex & Sonicate dilute->vortex_sonicate assay_ready Assay-Ready Solution vortex_sonicate->assay_ready

Caption: Workflow for preparing a solubilized this compound solution for assays.

troubleshooting_logic cluster_solutions Troubleshooting Steps start Precipitation Observed? inc_surfactant Increase Surfactant Concentration start->inc_surfactant Yes success Proceed with Assay start->success No use_cosolvent Optimize Co-solvent (e.g., DMSO) inc_surfactant->use_cosolvent add_cyclodextrin Incorporate Cyclodextrin use_cosolvent->add_cyclodextrin sonicate Apply Sonication add_cyclodextrin->sonicate retest Re-test for Precipitation sonicate->retest retest->success No fail Consider Lipid Formulation (Liposomes, etc.) retest->fail Yes

Caption: Decision tree for troubleshooting this compound precipitation in aqueous buffers.

References

Technical Support Center: Quantification of Triarachidin by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals quantifying triarachidin using liquid chromatography-mass spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the recommended procedure for extracting this compound from biological samples like plasma or tissue?

A1: A liquid-liquid extraction (LLE) is a common and effective method for extracting neutral lipids like this compound. A widely used protocol is a modified Folch or Bligh-Dyer extraction using a mixture of chloroform and methanol. For plasma or serum, protein precipitation with a solvent like isopropanol or acetonitrile can also be employed. It is crucial to add an appropriate internal standard before the extraction to account for analyte loss during sample preparation.

Q2: I'm observing low recovery of this compound. What are the possible causes and solutions?

A2: Low recovery can stem from several factors:

  • Incomplete Extraction: this compound, being a long-chain saturated triglyceride, has low solubility in polar solvents. Ensure your extraction solvent system is sufficiently nonpolar. A common solvent mixture is chloroform:methanol (2:1, v/v). For very lipemic (fatty) plasma, a solvent like methyl-tert-butyl ether (MTBE) may offer cleaner extracts.

  • Insufficient Homogenization: For tissue samples, thorough homogenization is critical to release the lipids from the cells. Using a bead beater or an ultrasonic probe can improve extraction efficiency.

  • Adsorption to Surfaces: this compound can adsorb to plasticware. Using glass vials and pipette tips wherever possible is recommended.

  • Improper pH: While less critical for neutral lipids, ensuring the sample pH is not extremely acidic or basic can prevent unwanted reactions.

Q3: How can I minimize matrix effects from my biological samples?

A3: Matrix effects, where co-eluting endogenous molecules suppress or enhance the ionization of the analyte, are a common challenge in LC-MS.[1] Here are some strategies to mitigate them:

  • Effective Sample Cleanup: Use a robust extraction method like LLE or solid-phase extraction (SPE) to remove interfering substances, particularly phospholipids, which are a major source of matrix effects in plasma.[1]

  • Chromatographic Separation: Optimize your LC method to separate this compound from the bulk of the matrix components. A longer gradient or a different column chemistry can improve resolution.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound, if available, is the best choice as it co-elutes and experiences similar matrix effects. If a SIL-IS is not available, a structurally similar long-chain triglyceride can be used.

  • Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, but this may compromise the limit of quantification.

Liquid Chromatography (LC)

Q1: What type of LC column is best suited for this compound analysis?

A1: Reversed-phase (RP) chromatography is the most common approach for triglyceride analysis. A C18 or C30 column is typically used. For long-chain saturated triglycerides like this compound, a C30 column may provide better separation from other lipid classes.

Q2: My chromatographic peak for this compound is broad or tailing. How can I improve the peak shape?

A2: Poor peak shape for long-chain triglycerides can be caused by several factors:

  • Low Solubility in Mobile Phase: this compound is highly nonpolar and may have poor solubility in mobile phases with a high aqueous content. Ensure your gradient starts with a sufficiently high percentage of organic solvent.

  • Column Temperature: Increasing the column temperature (e.g., to 50-60 °C) can improve the solubility of this compound and reduce viscosity, leading to sharper peaks.

  • Inappropriate Mobile Phase: A mobile phase consisting of acetonitrile and isopropanol is often used for triglyceride analysis. Adding a small amount of an additive like ammonium formate can improve peak shape and ionization.

  • Sample Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or diluting the sample.

Q3: How can I reduce carryover between injections?

A3: Carryover is a common issue with lipophilic compounds. To minimize it:

  • Optimize Needle Wash: Use a strong solvent for the autosampler needle wash, such as a mixture of isopropanol and chloroform. Multiple wash cycles may be necessary.

  • Inject Blanks: Run blank injections (solvent) between samples to ensure that the system is clean before the next injection.

  • Check for Contamination: Ensure that the carryover is not coming from a contaminated solvent or vial.

Mass Spectrometry (MS)

Q1: What is the best ionization mode for this compound?

A1: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of triglycerides.[2] Triacylglycerols do not readily form protonated molecules [M+H]+; instead, they are usually detected as adducts with cations present in the mobile phase. Ammonium adducts [M+NH4]+ are commonly used for quantification as they are stable and provide good sensitivity.[3][4]

Q2: How do I select the MRM transitions for this compound?

A2: For Multiple Reaction Monitoring (MRM), the precursor ion is typically the ammonium adduct of this compound ([M+NH4]+). The product ions are generated by the neutral loss of one of the fatty acid chains (arachidic acid) plus ammonia. The fragmentation of the diacylglycerol fragment is also commonly observed.

Q3: I am observing a weak signal for this compound. How can I improve the sensitivity?

A3: To improve signal intensity:

  • Optimize Ion Source Parameters: Adjust the capillary voltage, source temperature, and gas flows to optimize the ionization of this compound.

  • Optimize Collision Energy: The collision energy (CE) for your MRM transitions should be optimized to maximize the signal of the product ions. This is often done by infusing a standard solution of this compound and varying the CE.

  • Mobile Phase Modifier: Ensure you have an appropriate concentration of an ammonium salt (e.g., 5-10 mM ammonium formate) in your mobile phase to promote the formation of the [M+NH4]+ adduct.

  • Check for Ion Suppression: As discussed in the sample preparation section, matrix effects can significantly suppress the signal.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C63H122O6--INVALID-LINK--
Molecular Weight 975.64 g/mol --INVALID-LINK--
Physical State White powder--INVALID-LINK--
Melting Point 75-78 °C--INVALID-LINK--
Solubility Soluble in chloroform (10 mg/mL)--INVALID-LINK--

The table below provides example recovery and matrix effect data for lipid analysis in plasma, which can serve as a benchmark when developing a method for this compound. Actual values for this compound will need to be determined experimentally.

Analyte ClassSample PreparationRecovery (%)Matrix Effect (%)
Various DrugsProtein Precipitation90.4 - 113.689.3 - 111.0
Various DrugsLiquid-Liquid Extraction>84.2103.6 - 107.4

Experimental Protocol

This section provides a representative LC-MS/MS protocol for the quantification of this compound in human plasma. This should be considered a starting point for method development and will require optimization for your specific instrumentation and application.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 50 µL of plasma in a glass tube, add 50 µL of an internal standard solution (e.g., a stable isotope-labeled this compound or another long-chain triglyceride like tripalmitin-d31 in methanol).

  • Add 1 mL of a chloroform:methanol (2:1, v/v) solution and vortex for 1 minute.

  • Add 200 µL of water to induce phase separation and vortex for another minute.

  • Centrifuge at 2,000 x g for 10 minutes at 4°C.

  • Carefully collect the lower organic layer into a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 isopropanol:acetonitrile).

2. LC-MS/MS Parameters

ParameterRecommended Setting
LC System UPLC/HPLC system
Column C18 or C30, e.g., 2.1 x 100 mm, 1.8 µm
Column Temperature 55°C
Mobile Phase A Water with 10 mM Ammonium Formate
Mobile Phase B 90:10 Isopropanol:Acetonitrile with 10 mM Ammonium Formate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Start at 80% B, ramp to 100% B over 8 min, hold for 2 min, return to initial conditions
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 350°C
MRM Transitions Precursor: [M+NH4]+ (m/z 994.0). Product: Neutral loss of arachidic acid + ammonia (m/z 663.6). Note: These should be empirically optimized.
Collision Energy To be optimized, typically in the range of 20-40 eV for triglycerides.

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification sample Plasma/Tissue Sample add_is Add Internal Standard sample->add_is extraction Liquid-Liquid Extraction (e.g., Chloroform:Methanol) add_is->extraction centrifuge Centrifugation extraction->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic dry_down Evaporate to Dryness collect_organic->dry_down reconstitute Reconstitute in Initial Mobile Phase dry_down->reconstitute lc_ms_analysis LC-MS/MS Analysis (C18/C30 Column, MRM Mode) reconstitute->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing

Caption: A typical experimental workflow for the quantification of this compound from biological samples.

troubleshooting_tree Troubleshooting Decision Tree for this compound Quantification start Problem Encountered no_peak No Peak / Very Low Signal start->no_peak bad_peak_shape Poor Peak Shape (Broad, Tailing) start->bad_peak_shape high_variability High Variability (Poor Precision) start->high_variability check_ms Check MS Tuning & Parameters (Collision Energy, Source Settings) no_peak->check_ms check_lc Check LC Plumbing (Leaks, Clogs) no_peak->check_lc check_sample_prep Review Sample Prep (Extraction Efficiency, Sample Loss) no_peak->check_sample_prep optimize_gradient Optimize LC Gradient (Higher % Organic at Start) bad_peak_shape->optimize_gradient increase_temp Increase Column Temperature bad_peak_shape->increase_temp check_overload Check for Sample Overload (Dilute Sample) bad_peak_shape->check_overload check_is Check Internal Standard Addition (Consistent Addition) high_variability->check_is evaluate_matrix Evaluate Matrix Effects (Post-extraction Spike) high_variability->evaluate_matrix check_carryover Investigate Carryover (Run Blanks, Improve Needle Wash) high_variability->check_carryover

Caption: A decision tree for troubleshooting common issues in this compound quantification by LC-MS.

References

Preventing Triarachidin degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Triarachidin during storage.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for storing solid this compound?

A1: For long-term stability, solid this compound should be stored at or below -16°C in a tightly sealed container.[1]

Q2: How should I handle solid this compound when taking a sample?

A2: To prevent moisture condensation, which can lead to hydrolysis, it is crucial to allow the container of solid this compound to warm to room temperature before opening.[1]

Q3: What type of container is best for storing this compound?

A3: Solid this compound should be stored in a glass container with a Teflon-lined closure.[1] For solutions, use glass containers to avoid leaching of impurities from plastics.[1]

Q4: Can I store solutions of this compound?

A4: Yes. Solutions of this compound in an appropriate organic solvent should be stored at -20°C ± 4°C.[1] To prevent oxidation, it is recommended to overlay the solution with an inert gas like argon or nitrogen.[1]

Q5: What are the primary degradation pathways for this compound?

A5: The two main degradation pathways for this compound are hydrolysis and oxidation. Hydrolysis breaks the ester bonds, yielding glycerol and arachidic acid. While oxidation is more common in unsaturated fats, it can occur over time, especially in the presence of light, heat, or catalysts.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in physical appearance (e.g., clumping, discoloration of the white powder). Moisture absorption leading to potential hydrolysis.Discard the reagent. Review storage procedures to ensure the container is tightly sealed and allowed to reach room temperature before opening.
Inconsistent experimental results using a this compound solution. Degradation of this compound in the solution.Prepare a fresh solution from solid stock. Ensure the solvent is anhydrous and overlay the solution with an inert gas (argon or nitrogen) before storing at -20°C ± 4°C.[1]
Presence of unexpected peaks in analytical chromatography (HPLC, GC). Hydrolysis or oxidation of this compound.Analyze for the presence of arachidic acid and glycerol (hydrolysis products). Review storage conditions for exposure to moisture, excessive heat, or light.
Decreased concentration of this compound in a stock solution over time. Chemical degradation.Perform a stability study to determine the acceptable duration of storage for your specific solvent and concentration. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Stability Assessment of a this compound Solution

This protocol outlines a method to assess the stability of a this compound solution under specific storage conditions.

1. Materials:

  • Solid this compound
  • Anhydrous organic solvent (e.g., chloroform, hexane)
  • Glass vials with Teflon-lined caps
  • Inert gas (argon or nitrogen)
  • High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD)

2. Procedure:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen anhydrous solvent.
  • Dispense aliquots of the solution into several glass vials.
  • Flush the headspace of each vial with an inert gas and seal tightly.
  • Store the vials at the desired temperature (e.g., -20°C).
  • At specified time points (e.g., 0, 1, 3, 6 months), remove a vial for analysis.
  • Allow the vial to warm to room temperature before opening.
  • Analyze the sample by HPLC to determine the concentration of this compound.
  • Compare the concentration at each time point to the initial concentration (time 0).

3. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.
  • A significant decrease in concentration indicates degradation.

Protocol 2: Detection of Hydrolysis Products by Gas Chromatography (GC)

This protocol is for the detection of arachidic acid, a primary hydrolysis product of this compound.

1. Materials:

  • This compound sample (stored)
  • Derivatizing agent (e.g., BSTFA with 1% TMCS)
  • Anhydrous solvent (e.g., pyridine)
  • Arachidic acid standard
  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

2. Procedure:

  • Dissolve a known amount of the this compound sample in the anhydrous solvent.
  • Add the derivatizing agent to convert the fatty acid to a more volatile silyl ester.
  • Heat the mixture as required by the derivatization protocol.
  • Inject a portion of the derivatized sample into the GC.
  • Prepare and run a derivatized standard of arachidic acid for comparison of retention times and for quantification.

3. Data Analysis:

  • The presence of a peak corresponding to the derivatized arachidic acid standard indicates hydrolysis of the this compound sample.
  • Quantify the amount of arachidic acid to determine the extent of degradation.

Data Presentation

Table 1: Hypothetical Stability of this compound Solution (1 mg/mL in Chloroform) at Different Temperatures
Storage Temperature% this compound Remaining (1 Month)% this compound Remaining (3 Months)% this compound Remaining (6 Months)
4°C 98.5%95.2%90.1%
-20°C 99.8%99.5%99.1%
-80°C >99.9%>99.9%>99.9%

This table illustrates that lower storage temperatures significantly improve the stability of this compound in solution.

Visualizations

Hydrolysis_Pathway cluster_conditions Catalysts This compound This compound (Triglyceride) Products Degradation Products This compound->Products Water 3 H₂O (Moisture) Water->Products Glycerol Glycerol Products->Glycerol Arachidic_Acid 3x Arachidic Acid (Free Fatty Acid) Products->Arachidic_Acid Acid Acid Base Base Lipase Lipase (Enzyme)

Caption: Hydrolysis degradation pathway of this compound.

Storage_Workflow Start Receive Solid This compound Store_Solid Store at ≤ -16°C in glass container with Teflon cap Start->Store_Solid Equilibrate Allow container to reach room temperature before opening Store_Solid->Equilibrate Weigh Weigh required amount Equilibrate->Weigh Use Use in experiment Equilibrate->Use If using solid directly Prepare_Solution Dissolve in anhydrous solvent Weigh->Prepare_Solution Store_Solution Store solution at -20°C with inert gas overlay Prepare_Solution->Store_Solution Store_Solution->Use

Caption: Recommended workflow for handling and storing this compound.

References

Minimizing matrix effects in Triarachidin analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Triarachidin analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing matrix effects and ensuring accurate quantification of this compound in various sample types.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it commonly analyzed?

This compound is a triglyceride, a type of lipid, composed of a glycerol backbone esterified with three molecules of arachidic acid. Its chemical formula is C63H122O6, and it has a high molecular weight of approximately 975.6 g/mol . Due to its long saturated fatty acid chains, this compound is a very non-polar and lipophilic molecule. It can be found in some food products, such as tomato seed oil, and has applications in the food and cosmetic industries.[1] Common matrices for analysis include edible oils, food products, and potentially biological tissues or fluids in metabolism studies.

Q2: What are matrix effects and how do they impact this compound analysis?

Matrix effects are the alteration of ionization efficiency of an analyte by co-eluting compounds from the sample matrix.[2][3] In the analysis of this compound, which is often present in complex lipid-rich matrices, co-extracted substances like other triglycerides, phospholipids, and sterols can suppress or enhance the ionization of this compound in the mass spectrometer source.[4] This can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity. Given this compound's non-polar nature, it is likely to be co-extracted with other lipids, making matrix effects a significant challenge.

Q3: What is the most effective way to compensate for matrix effects in this compound analysis?

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for compensating for matrix effects.[5][6][7] An ideal SIL-IS for this compound would be, for example, 13C-labeled this compound. This internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for an accurate analyte/IS ratio for quantification.[5][7]

Q4: Which ionization technique is most suitable for this compound analysis by LC-MS?

Due to its non-polar nature, Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for the analysis of triglycerides like this compound compared to Electrospray Ionization (ESI).[8] APCI is generally less susceptible to matrix effects from salts and other polar compounds. The addition of a modifying agent like ammonium formate to the mobile phase can help in the formation of stable adducts, such as [M+NH4]+, which can improve signal intensity and stability.[8]

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound analysis.

Issue 1: Poor Peak Shape and Low Signal Intensity
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate LC Column This compound is highly non-polar. Use a C18 or C8 reversed-phase column with good retention for lipids. Consider a column with a larger particle size if backpressure is an issue with viscous samples.Improved peak shape (less tailing) and better separation from other lipids.
Suboptimal Mobile Phase For reversed-phase chromatography of triglycerides, a mobile phase consisting of a mixture of non-polar solvents like isopropanol, acetonitrile, and/or n-butanol is often required for elution.[8] A gradient elution starting with a higher polarity and moving to a lower polarity is recommended.Sharper peaks and elution of this compound within a reasonable retention time.
Inefficient Ionization Switch from ESI to APCI.[8] Optimize the APCI source parameters, including vaporizer temperature and corona discharge current. Add ammonium formate to the mobile phase to promote adduct formation.[8]Increased signal intensity and stability.
Sample Overload Dilute the sample extract before injection. High concentrations of lipids can lead to peak broadening and suppression.Symmetrical peak shape and a linear response with concentration.
Issue 2: High Variability and Poor Reproducibility
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Sample Preparation Ensure homogenization of the sample matrix, especially for solid or semi-solid samples. Use a precise and validated extraction method (e.g., LLE, SPE, or QuEChERS). Automate sample preparation steps if possible to minimize human error.Reduced variability between replicate injections (RSD <15%).
Significant Matrix Effects Incorporate a stable isotope-labeled internal standard (SIL-IS) that is structurally identical to this compound. If a specific SIL-IS is unavailable, use a triglyceride with a similar chain length and degree of saturation that is not present in the sample.Correction for sample-to-sample variations in matrix effects, leading to improved accuracy and precision.
Carryover Implement a robust needle wash protocol in the autosampler, using a strong, non-polar solvent. Inject a blank solvent after high-concentration samples to check for carryover.No significant this compound peak in the blank injection following a high standard.
Issue 3: Low Analyte Recovery
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Extraction Solvent For Liquid-Liquid Extraction (LLE), use a non-polar solvent like hexane or a mixture of hexane and isopropanol. For Solid-Phase Extraction (SPE), select a non-polar sorbent (e.g., C18 or silica) and optimize the elution solvent.Increased recovery of this compound in the final extract.
Analyte Adsorption Use polypropylene or silanized glassware to minimize adsorption of the non-polar this compound to surfaces.Higher and more consistent recovery values.
Incomplete Elution from SPE Cartridge Increase the volume and/or the elution strength of the solvent used to elute this compound from the SPE cartridge. Ensure the cartridge does not dry out before elution.Maximized recovery of the analyte from the SPE sorbent.

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS for Fatty Food Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be adapted for the extraction of this compound from fatty food matrices.

Materials:

  • Homogenized food sample

  • Acetonitrile (ACN)

  • Water (LC-MS grade)

  • Magnesium sulfate (anhydrous)

  • Sodium chloride

  • Dispersive SPE (d-SPE) tube containing C18 sorbent and magnesium sulfate

  • Centrifuge tubes (50 mL)

Procedure:

  • Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of water and vortex for 1 minute.

  • Add 10 mL of acetonitrile and the appropriate amount of a stable isotope-labeled internal standard solution.

  • Add the QuEChERS extraction salts (e.g., 4 g MgSO4, 1 g NaCl).

  • Cap the tube and shake vigorously for 1 minute.

  • Centrifuge at 4000 rpm for 5 minutes.

  • Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a d-SPE tube containing C18 and MgSO4.

  • Vortex for 30 seconds.

  • Centrifuge at 10000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Quantitative Data for Similar Matrices using QuEChERS:

Analyte ClassMatrixRecovery (%)Matrix Effect (%)RSD (%)Reference
Phenolic CompoundsAdipose Tissues71-96-<15[9]
PesticidesVarious Crops73-98-22 to -53-16[10]
PesticidesSoil65-116-25 to 74≤17[11]

Note: Data for this compound is not available; the table shows representative data for other analytes in fatty or complex matrices to illustrate the expected performance of the QuEChERS method.

Protocol 2: LC-MS/MS Analysis of this compound

This protocol provides a starting point for developing a quantitative LC-MS/MS method for this compound.

Liquid Chromatography (LC) Parameters:

  • Column: C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: Acetonitrile/Water (90:10) with 5 mM Ammonium Formate

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 5 mM Ammonium Formate

  • Gradient: Start at 30% B, increase to 100% B over 10 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS/MS) Parameters:

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI), positive ion mode

  • Vaporizer Temperature: 400 °C

  • Corona Current: 4 µA

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion [M+NH4]+ (m/z 992.9) -> Product ion (e.g., loss of one arachidic acid chain)

    • SIL-Triarachidin: Adjust precursor and product ion m/z values based on the isotopic labeling.

  • Collision Energy: Optimize for the specific instrument and transitions.

Visualizations

Logical Workflow for Troubleshooting Matrix Effects

Troubleshooting Matrix Effects start Inaccurate or Irreproducible Results check_is Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Used? start->check_is use_sil_is Implement a suitable SIL-IS (e.g., 13C-Triarachidin) check_is->use_sil_is No optimize_sp Optimize Sample Preparation check_is->optimize_sp Yes revalidate Re-validate Method use_sil_is->revalidate sp_options Consider: - More selective extraction (LLE/SPE) - Advanced cleanup (e.g., d-SPE with C18) - Dilution of the final extract optimize_sp->sp_options optimize_lc Optimize Chromatographic Separation optimize_sp->optimize_lc lc_options Consider: - Different stationary phase (e.g., C8) - Gradient modification for better separation - Smaller injection volume optimize_lc->lc_options optimize_ms Optimize MS Conditions optimize_lc->optimize_ms ms_options Consider: - Switch to APCI from ESI - Optimize source parameters - Use matrix-matched calibrants optimize_ms->ms_options optimize_ms->revalidate

Caption: A decision tree for troubleshooting and mitigating matrix effects in this compound analysis.

Experimental Workflow for this compound Quantification

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Sample Homogenization spike Spike with SIL-IS sample->spike extraction Extraction (LLE, SPE, or QuEChERS) spike->extraction cleanup Extract Cleanup (d-SPE or Filtration) extraction->cleanup lcms LC-MS/MS Analysis (APCI, MRM) cleanup->lcms data Data Processing lcms->data quant Quantification (Analyte/IS Ratio) data->quant

Caption: A generalized workflow for the quantitative analysis of this compound from sample preparation to data analysis.

References

Technical Support Center: Purity Assessment of Commercial Triarachidin Standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the purity of commercial Triarachidin standards. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

A1: this compound is a triglyceride composed of glycerol and three units of arachidic acid, a saturated fatty acid with 20 carbon atoms. As a high-purity standard, it is crucial for the accurate quantification of triglycerides in various matrices, including pharmaceutical formulations, food products, and biological samples. The purity of the standard directly impacts the accuracy and reliability of experimental results.

Q2: What are the common impurities found in commercial this compound standards?

A2: Common impurities can include:

  • Other Triglycerides: Triglycerides with different fatty acid compositions.

  • Partial Glycerides: Diarachidin (diglycerides) and monoarachidin (monoglycerides).

  • Free Fatty Acids: Free arachidic acid.

  • Residual Solvents: Solvents used during the synthesis and purification process.

  • Degradation Products: Primarily from hydrolysis or oxidation.

Q3: How should I interpret the Certificate of Analysis (CoA) for a this compound standard?

A3: The Certificate of Analysis (CoA) is a critical document providing key information about the standard's quality.[1] Look for the following sections:

  • Purity/Assay: This value, often determined by HPLC or GC, indicates the percentage of this compound in the material.

  • Method of Analysis: The technique used to determine the purity (e.g., HPLC-ELSD, GC-FID).

  • Identity: Confirmation of the material's identity, usually by spectroscopic methods like NMR or MS.

  • Impurities: Levels of known and unknown impurities.

  • Date of Expiration and Storage Conditions: Crucial for maintaining the standard's integrity.[1]

Q4: What are the primary degradation pathways for this compound?

A4: The two main degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The ester bonds of the triglyceride are broken down by moisture, leading to the formation of di- and monoglycerides, and free arachidic acid. This can be catalyzed by acids, bases, or enzymes (lipases).[2][3]

  • Oxidation: While less common for saturated triglycerides like this compound compared to unsaturated ones, oxidation can occur under harsh conditions (e.g., high temperature, presence of metal ions), leading to the formation of aldehydes, ketones, and carboxylic acids, which can cause rancidity.[2][4]

Q5: Can I use quantitative NMR (qNMR) to assess the purity of this compound?

A5: Yes, quantitative NMR (qNMR) is a powerful technique for determining the purity of standards, including triglycerides, without the need for a specific reference standard of the same compound.[5][6] It provides a direct measurement of the analyte concentration and can identify and quantify impurities.[5][6][7]

Troubleshooting Guides

HPLC-ELSD Analysis
Issue Potential Cause Troubleshooting Steps
No Peak or Very Small Peak for this compound Sample not fully dissolved; Injection issue; Detector issue.1. Ensure complete dissolution in an appropriate solvent (e.g., Chloroform/Methanol). Use sonication if necessary.2. Check injector for blockages or leaks.3. Verify ELSD settings (nebulizer and evaporator temperature, gas flow).[8][9]
Broad or Tailing Peaks Column overload; Inappropriate mobile phase; Column contamination.1. Reduce the injected sample concentration.2. Ensure the mobile phase is suitable for lipid analysis and is properly mixed.3. Flush the column with a strong solvent to remove contaminants.
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate; Temperature variations.1. Check for leaks in the pump and ensure proper solvent mixing.2. Use a column oven to maintain a stable temperature.3. Degas the mobile phase to prevent air bubbles.
Baseline Noise or Drift (ELSD) Improper ELSD settings; Contaminated mobile phase or gas.1. Optimize nebulizer and evaporator temperatures for your mobile phase.2. Use high-purity solvents and nitrogen gas.[9]3. Ensure the system is properly equilibrated.
GC-FID Analysis
Issue Potential Cause Troubleshooting Steps
No Peak Elution for this compound Insufficiently high temperature; Column degradation.1. Ensure the inlet, oven, and detector temperatures are high enough for the elution of high molecular weight triglycerides.[10]2. Use a high-temperature stable column.3. Check for column breakage or blockage.
Peak Tailing Active sites in the inlet liner or column; Cold spots in the system.1. Use a deactivated inlet liner.2. Ensure uniform heating across the GC system.3. Consider derivatization to fatty acid methyl esters (FAMEs) for improved chromatography.
Ghost Peaks Carryover from previous injections; Septum bleed.1. Run a blank solvent injection to check for carryover.2. Use high-quality, low-bleed septa.3. Bake out the column at a high temperature.
Poor Peak Resolution Inappropriate temperature program; Column overload.1. Optimize the oven temperature ramp rate for better separation of triglycerides.2. Inject a lower concentration of the sample.

Quantitative Data Summary

Table 1: Typical Purity Specifications for Commercial this compound Standards

Parameter Typical Value Method of Analysis
Purity (Assay)≥ 98%HPLC-ELSD or GC-FID
Diarachidin≤ 1.0%HPLC-ELSD or GC-FID
Monoarachidin≤ 0.5%HPLC-ELSD or GC-FID
Free Arachidic Acid≤ 0.5%HPLC-ELSD or GC-FID
IdentityConforms to structure¹H NMR, ¹³C NMR, MS

Table 2: Comparison of Analytical Techniques for this compound Purity Assessment

Technique Principle Advantages Disadvantages
HPLC-ELSD Separation by liquid chromatography, detection by light scattering of non-volatile analytes.[9][11]Good for non-volatile compounds; Universal detection for lipids.[12]Non-linear response can make quantification challenging.[11]
GC-FID Separation of volatile compounds by gas chromatography, detection by flame ionization.[13]High resolution and sensitivity; Well-established for lipid analysis.[14]Requires high temperatures for intact triglyceride analysis, which can lead to degradation.[10]
qNMR Quantification based on the signal intensity of specific nuclei in a magnetic field.[5]Primary method, no need for a specific reference standard; Provides structural information.[6]Lower sensitivity compared to chromatographic methods; Requires specialized equipment and expertise.[5]

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC-ELSD

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard.
  • Dissolve in 10 mL of a 1:1 (v/v) mixture of chloroform and methanol to create a 1 mg/mL stock solution.
  • Further dilute the stock solution with the mobile phase to a working concentration of 100 µg/mL.

2. HPLC-ELSD Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient of Mobile Phase A (Methanol/Water, 90:10 v/v) and Mobile Phase B (Isopropanol/Hexane, 80:20 v/v).
  • Gradient Program: 100% A to 100% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Injection Volume: 20 µL.
  • ELSD Settings:
  • Nebulizer Temperature: 40°C
  • Evaporator Temperature: 60°C
  • Gas Flow (Nitrogen): 1.5 L/min

3. Data Analysis:

  • Identify the this compound peak based on its retention time, determined by injecting a known standard.
  • Calculate the purity by dividing the peak area of this compound by the total peak area of all components.

Protocol 2: Purity Assessment of this compound by GC-FID

1. Sample Preparation:

  • Accurately weigh approximately 5 mg of the this compound standard.
  • Dissolve in 5 mL of hexane to create a 1 mg/mL stock solution.
  • Further dilute with hexane to a working concentration of 50-100 µg/mL.

2. GC-FID Conditions:

  • Column: High-temperature capillary column suitable for triglyceride analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium or Hydrogen at a constant flow rate.
  • Inlet Temperature: 360°C.
  • Detector Temperature: 370°C.
  • Oven Temperature Program:
  • Initial temperature: 200°C, hold for 1 minute.
  • Ramp to 360°C at 10°C/min.
  • Hold at 360°C for 15 minutes.
  • Injection Volume: 1 µL (splitless injection).

3. Data Analysis:

  • Identify the this compound peak based on its retention time.
  • Calculate purity using the area percent method, assuming equal response factors for all glycerides.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing weigh Weigh Standard dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute inject Inject into System dilute->inject separate Chromatographic Separation inject->separate detect Detection (ELSD/FID) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for Purity Assessment of this compound.

degradation_pathways This compound This compound (Triglyceride) Diarachidin Diarachidin (Diglyceride) This compound->Diarachidin Hydrolysis OxidationProducts Oxidation Products (Aldehydes, Ketones) This compound->OxidationProducts Oxidation Monoarachidin Monoarachidin (Monoglyceride) Diarachidin->Monoarachidin Hydrolysis ArachidicAcid Arachidic Acid (Free Fatty Acid) Monoarachidin->ArachidicAcid Hydrolysis

Caption: Degradation Pathways of this compound.

References

Validation & Comparative

A Comparative Analysis of Triarachidin and Other Triglycerides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the performance and characteristics of Triarachidin in comparison to other common triglycerides, supported by experimental data and detailed methodologies.

This guide provides a comprehensive comparison of this compound with other prevalent triglycerides, namely Tristearin, Tripalmitin, and Triolein. The information is tailored for researchers, scientists, and professionals in the field of drug development, offering a clear and data-driven overview of their physicochemical properties, biological significance, and potential applications, particularly in the realm of drug delivery systems.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound and other selected triglycerides, providing a quantitative basis for comparison.

PropertyThis compoundTristearinTripalmitinTriolein
Molecular Formula C63H122O6C57H110O6C51H98O6C57H104O6
Molecular Weight ( g/mol ) 975.64891.48807.35885.43
Melting Point (°C) 75-7854-72.5 (polymorph dependent)44.7-67.4 (polymorph dependent)-5.5
Physical State at Room Temp. SolidSolidSolidLiquid
Solubility Soluble in chloroform; sparingly soluble in ethanol.Insoluble in water; soluble in benzene, chloroform, hot ethanol.Insoluble in water; soluble in benzene, chloroform, ether.Insoluble in water; soluble in chloroform, ether, carbon tetrachloride; slightly soluble in alcohol.[1]

Biological Significance and Applications

Triglycerides are the primary components of fats and oils, serving as a major energy store in living organisms. Their structure, primarily the nature of their fatty acid chains, dictates their physical properties and biological roles.

This compound , a triglyceride of arachidic acid (a 20-carbon saturated fatty acid), is found in some plant oils like tomato seed oil and has been noted for its potential antibacterial activities.[2] Due to its high melting point and solid nature at room temperature, this compound is a candidate for the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). These lipid-based nanoparticles are gaining significant attention in drug delivery for their ability to encapsulate and protect therapeutic agents, offer controlled release, and improve bioavailability.[3][4]

Tristearin and Tripalmitin are saturated triglycerides derived from stearic acid (18 carbons) and palmitic acid (16 carbons), respectively. They are common components of animal fats and some vegetable oils. Their solid nature and biocompatibility make them widely used as excipients in pharmaceutical formulations, including as stiffening agents in ointments and creams, and as matrix formers in SLNs.[5][6][7]

Triolein , a triglyceride of the monounsaturated oleic acid (18 carbons), is a primary component of many vegetable oils, such as olive oil. Its liquid state at room temperature distinguishes it from the saturated triglycerides.[8] Triolein is often used in the development of lipid emulsions for parenteral nutrition and as a component in self-emulsifying drug delivery systems (SEDDS) to enhance the oral bioavailability of poorly water-soluble drugs.[9]

Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments used in the characterization and comparison of triglycerides.

Determination of Physicochemical Properties

a) Gas Chromatography (GC) for Triglyceride Profiling

This method is used to separate and quantify triglycerides based on their carbon number.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a high-temperature capillary column (e.g., a short, non-polar column suitable for high-temperature analysis).

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the triglyceride sample into a vial.

    • Dissolve the sample in 1 mL of a suitable solvent, such as n-hexane or isooctane.

  • GC Conditions:

    • Injector Temperature: 360°C

    • Detector Temperature: 370°C

    • Oven Temperature Program:

      • Initial temperature: 200°C, hold for 1 minute.

      • Ramp to 350°C at a rate of 5°C/minute.

      • Hold at 350°C for 10 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Volume: 1 µL.

  • Data Analysis: Identify and quantify the triglycerides based on the retention times and peak areas of known standards. The relative percentage of each triglyceride is calculated from the peak area relative to the total peak area.

b) Differential Scanning Calorimetry (DSC) for Thermal Analysis

DSC is employed to determine the melting point and study the thermal behavior of triglycerides.

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the triglyceride sample into an aluminum DSC pan.

    • Seal the pan hermetically. An empty sealed pan is used as a reference.

  • DSC Conditions:

    • Temperature Program:

      • Equilibrate at a temperature below the expected melting point (e.g., 25°C).

      • Heat from the initial temperature to a temperature above the expected melting point (e.g., 100°C) at a constant rate (e.g., 5°C/minute).

    • Atmosphere: Inert atmosphere (e.g., nitrogen) with a constant purge rate (e.g., 50 mL/minute).

  • Data Analysis: The melting point is determined as the peak temperature of the endothermic transition in the DSC thermogram. The enthalpy of fusion can also be calculated from the area under the melting peak.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key biological pathways and a typical experimental workflow for triglyceride analysis.

Triglyceride_Digestion_and_Absorption cluster_lumen Small Intestine Lumen cluster_enterocyte Enterocyte Dietary Triglycerides Dietary Triglycerides Emulsified Triglycerides Emulsified Triglycerides Dietary Triglycerides->Emulsified Triglycerides Emulsification Bile Salts Bile Salts Bile Salts->Emulsified Triglycerides Micelles Micelles Bile Salts->Micelles Pancreatic Lipase Pancreatic Lipase Monoglycerides & Free Fatty Acids Monoglycerides & Free Fatty Acids Pancreatic Lipase->Monoglycerides & Free Fatty Acids Emulsified Triglycerides->Monoglycerides & Free Fatty Acids Hydrolysis Monoglycerides & Free Fatty Acids->Micelles Absorbed Lipids Absorbed Lipids Micelles->Absorbed Lipids Diffusion Resynthesized Triglycerides Resynthesized Triglycerides Absorbed Lipids->Resynthesized Triglycerides Re-esterification Chylomicrons Chylomicrons Resynthesized Triglycerides->Chylomicrons Packaging Lymphatic System Lymphatic System Chylomicrons->Lymphatic System

Caption: Triglyceride Digestion and Absorption Pathway.

Arachidonic_Acid_Metabolism cluster_cox Cyclooxygenase (COX) Pathway cluster_lox Lipoxygenase (LOX) Pathway cluster_cyp Cytochrome P450 (CYP) Pathway Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Hydrolysis Prostaglandins Prostaglandins Arachidonic Acid->Prostaglandins Thromboxanes Thromboxanes Arachidonic Acid->Thromboxanes Leukotrienes Leukotrienes Arachidonic Acid->Leukotrienes Lipoxins Lipoxins Arachidonic Acid->Lipoxins Epoxyeicosatrienoic acids (EETs) Epoxyeicosatrienoic acids (EETs) Arachidonic Acid->Epoxyeicosatrienoic acids (EETs) Phospholipase A2 Phospholipase A2 Phospholipase A2->Arachidonic Acid COX-1, COX-2 COX-1, COX-2 COX-1, COX-2->Prostaglandins COX-1, COX-2->Thromboxanes Lipoxygenases Lipoxygenases Lipoxygenases->Leukotrienes Lipoxygenases->Lipoxins CYP450 CYP450 CYP450->Epoxyeicosatrienoic acids (EETs)

Caption: Arachidonic Acid Metabolism Pathways.

Experimental_Workflow Triglyceride Sample Triglyceride Sample Sample Preparation Sample Preparation Triglyceride Sample->Sample Preparation GC Analysis GC Analysis Sample Preparation->GC Analysis DSC Analysis DSC Analysis Sample Preparation->DSC Analysis Data Acquisition Data Acquisition GC Analysis->Data Acquisition DSC Analysis->Data Acquisition Data Analysis & Comparison Data Analysis & Comparison Data Acquisition->Data Analysis & Comparison Report Generation Report Generation Data Analysis & Comparison->Report Generation

Caption: Experimental Workflow for Triglyceride Analysis.

References

Comparative Guide to Triarachidin Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of specific lipids is paramount for robust and reproducible results. Triarachidin, a triglyceride composed of three arachidic acid (C20:0) acyl chains, is a saturated fat whose measurement can be critical in various research contexts, from nutritional studies to the development of lipid-based drug delivery systems. While specific, off-the-shelf commercial kits exclusively for this compound are not commonplace, its quantification can be reliably achieved through the development and validation of assays on several established analytical platforms.

This guide provides an objective comparison of three principal methodologies for the quantification of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and a general Enzyme-Linked Immunosorbent Assay (ELISA) for triglycerides. We present the expected performance characteristics of each method, detailed experimental protocols, and a workflow for their cross-validation.

Data Presentation: Comparison of Analytical Platforms

The selection of a quantification method depends on the specific requirements of the study, such as the need for absolute specificity, sample throughput, and sensitivity. The following table summarizes the key performance indicators for each analytical approach when applied to the quantification of this compound.

Validation ParameterLC-MS/MSGC-MS (as FAMEs)General Triglyceride ELISATypical Acceptance Criteria
Specificity Very High (distinguishes this compound from other triglycerides)High (quantifies constituent arachidic acid)Low (measures total triglycerides, not specific species)No interference with analyte peaks
Linearity (r²) ≥ 0.99≥ 0.99≥ 0.98r² ≥ 0.99
Range Wide, pg/mL to µg/mLWide, ng/mL to µg/mLNarrow, µg/mL to mg/mL[1]Interval demonstrating precision and accuracy
Accuracy (% Recovery) 90-110%90-110%85-115%Typically within 80-120%
Precision (%RSD) < 15%< 15%< 20%RSD < 15%
Limit of Quantification (LOQ) Low (pg/mL range)[2]Low (low ng/mL range)[3]Moderate (µg/mL range)[1]Lowest concentration meeting accuracy/precision criteria
Throughput Moderate (5-15 min/sample)Low (20-40 min/sample)[3]High (many samples in parallel)[4]Dependent on study needs
Sample Prep Complexity Moderate (Lipid Extraction)High (Extraction + Derivatization)Low (Dilution)Feasible and reproducible
Key Advantage Quantifies intact molecule with high specificityRobust, well-established for fatty acid profilingHigh throughput, easy to use-
Key Limitation Requires expensive instrumentationIndirect measurement, potential for isomerization during prep[3]Lacks specificity for this compound-

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any quantitative assay. Below are generalized protocols for the quantification of this compound using the three compared platforms.

LC-MS/MS Method for Intact this compound Quantification

This method allows for the direct and highly specific measurement of the intact this compound molecule.

A. Principle Lipids are extracted from the biological matrix and separated using reverse-phase liquid chromatography. The intact this compound is then ionized, and specific precursor-product ion transitions are monitored by a tandem mass spectrometer for quantification.[5]

B. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add an internal standard (e.g., deuterated this compound or another triglyceride not present in the sample).

  • Perform a liquid-liquid extraction using a Folch method (chloroform:methanol, 2:1 v/v) or a Bligh-Dyer method to isolate the lipid fraction.

  • Evaporate the organic solvent under a stream of nitrogen.

  • Reconstitute the dried lipid extract in a suitable solvent (e.g., isopropanol:acetonitrile, 1:1 v/v) for LC-MS/MS analysis.

C. Instrumentation and Conditions

  • LC System: UPLC/HPLC with a C18 column.

  • Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate.

  • Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate.

  • Gradient: A suitable gradient is run to separate this compound from other lipid species.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization: Electrospray Ionization, Positive Mode (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM). For this compound (C63H122O6, MW: 975.6 g/mol ), monitor the transition of the ammonium adduct precursor ion [M+NH4]+ to a product ion corresponding to the neutral loss of one arachidic acid chain.[6]

D. Quantification A calibration curve is generated using a series of known concentrations of a this compound standard. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

GC-MS Method for this compound (via FAMEs)

This is an indirect method that quantifies this compound by measuring its constituent fatty acids after converting them to fatty acid methyl esters (FAMEs).

A. Principle Triglycerides are first extracted and then transesterified to convert the arachidic acid chains into their more volatile methyl ester derivatives. These FAMEs are then separated by gas chromatography and detected by mass spectrometry.[7]

B. Sample Preparation and Derivatization

  • Extract total lipids from the sample as described in the LC-MS/MS protocol.

  • Add an internal standard (e.g., heptadecanoic acid methyl ester).

  • Perform transesterification by heating the lipid extract with a reagent such as 14% Boron Trifluoride in methanol (BF3-Methanol) or methanolic HCl at 100°C for 30 minutes.

  • After cooling, add hexane and water to extract the FAMEs into the hexane layer.

  • The hexane layer is collected and concentrated for GC-MS analysis.[8]

C. Instrumentation and Conditions

  • GC System: Gas chromatograph with a polar capillary column (e.g., Supelcowax or similar).[9]

  • Carrier Gas: Helium.

  • Injector: Split/splitless injector at 250°C.

  • Oven Program: A temperature gradient is used, for example, starting at 120°C and ramping up to 250°C to separate the FAMEs.[9]

  • Mass Spectrometer: Single quadrupole or triple quadrupole mass spectrometer.

  • Ionization: Electron Ionization (EI, 70 eV).

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for arachidic acid methyl ester (e.g., m/z 326 [M+], m/z 297, m/z 87, m/z 74).

D. Quantification A calibration curve is prepared using standards of arachidic acid methyl ester. The amount of this compound in the original sample is calculated based on the quantified amount of its corresponding FAME, accounting for the molar mass difference.

General Triglyceride ELISA

This method provides a high-throughput estimation of total triglyceride content but is not specific for this compound.

A. Principle This is typically a competitive inhibition enzyme immunoassay.[10] Triglycerides in the sample compete with a fixed amount of HRP-labeled triglycerides for binding to a limited number of anti-triglyceride antibodies coated on a microplate. The resulting color intensity is inversely proportional to the triglyceride concentration in the sample.[11]

B. Sample Preparation

  • Serum, plasma, or tissue homogenate samples are used.[12]

  • Samples may require dilution with the provided assay buffer to fall within the detection range of the kit.

C. Assay Procedure (General Steps)

  • Add standards and diluted samples to the antibody-coated microplate wells.

  • Add HRP-conjugated triglycerides to each well and incubate.

  • Wash the plate to remove unbound reagents.

  • Add a substrate solution (e.g., TMB) and incubate to allow for color development.

  • Add a stop solution to terminate the reaction.

  • Measure the absorbance at 450 nm using a microplate reader.[12]

D. Quantification A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of total triglycerides in the samples is determined by interpolating their absorbance values from this standard curve.[11]

Mandatory Visualization

The cross-validation of different analytical methods is essential to ensure that each assay provides comparable and reliable data for the same analyte. The following diagram illustrates a typical workflow for this process.

G cluster_prep Sample Preparation cluster_assays Assay Execution cluster_analysis Data Analysis & Comparison Sample Bulk Biological Sample Split Split into 3 Aliquots Sample->Split LCMS LC-MS/MS Analysis (Intact this compound) Split->LCMS Aliquot 1 GCMS GC-MS Analysis (as FAMEs) Split->GCMS Aliquot 2 ELISA General TG ELISA Split->ELISA Aliquot 3 Data_LCMS Quantified Result 1 (ng/mL) LCMS->Data_LCMS Data_GCMS Quantified Result 2 (ng/mL) GCMS->Data_GCMS Data_ELISA Quantified Result 3 (Total TG, µg/mL) ELISA->Data_ELISA Compare Statistical Comparison (e.g., Bland-Altman Plot, Correlation) Data_LCMS->Compare Data_GCMS->Compare Data_ELISA->Compare

Caption: Workflow for the cross-validation of three analytical methods.

Conclusion

The choice of an assay for this compound quantification is a trade-off between specificity, throughput, cost, and the required level of detail.

  • LC-MS/MS is the gold standard for specific quantification of intact this compound, offering high sensitivity and the ability to distinguish it from other triglyceride species. It is the preferred method when absolute certainty of the analyte's identity is required.

  • GC-MS provides a robust and reliable method for fatty acid profiling. While it measures this compound indirectly through its constituent arachidic acid, it is a powerful tool for understanding the overall fatty acid composition of a sample.

  • ELISA offers a simple, rapid, and high-throughput solution for estimating total triglyceride levels. However, it lacks the specificity to distinguish this compound from other triglycerides and should only be used when a general measure of total triglyceride content is sufficient.

By understanding the principles, performance characteristics, and limitations of each method, researchers can select the most appropriate approach to meet their scientific objectives and ensure the generation of high-quality, reliable data.

References

Comparative Analysis of the Antibacterial Efficacy of Triarachidin Isomers: A Research Framework

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative framework for evaluating the antibacterial efficacy of Triarachidin isomers. To date, specific experimental data directly comparing the antibacterial properties of these isomers is not available in the published literature. However, based on the established antimicrobial activities of triglycerides and their constituent fatty acids, this document outlines the theoretical basis for potential differences in efficacy and provides a comprehensive experimental protocol for their evaluation.

Introduction to this compound and its Isomers

This compound is a triglyceride, a type of lipid molecule composed of a glycerol backbone esterified with three molecules of arachidic acid (a 20-carbon saturated fatty acid). The positional distribution of these fatty acid chains on the glycerol backbone gives rise to different structural isomers. The seemingly subtle differences in their molecular architecture can lead to significant variations in their physicochemical properties and, consequently, their biological activities, including their potential as antibacterial agents.

The primary mechanism by which lipids, including triglycerides and free fatty acids, exert their antibacterial effects is through the disruption of the bacterial cell membrane. This can lead to increased membrane permeability, leakage of intracellular contents, and ultimately, cell death. The efficacy of this disruption is often dependent on the lipid's chain length, degree of saturation, and overall molecular shape. For triglycerides, it is hypothesized that their partial hydrolysis into mono- and diglycerides, along with free fatty acids, by bacterial lipases is a key step in their antibacterial action. The specific isomeric form of this compound could influence the rate and extent of this hydrolysis, thereby affecting its antibacterial potency.

Hypothetical Comparison of Antibacterial Efficacy

In the absence of experimental data, we can postulate a framework for comparing the antibacterial efficacy of this compound isomers. The primary metric for such a comparison would be the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Hypothetical MIC Values (µg/mL) of this compound Isomers against Representative Bacteria

IsomerGram-Positive Bacteria (e.g., Staphylococcus aureus)Gram-Negative Bacteria (e.g., Escherichia coli)
sn-1,2,3-TriarachidonoylglycerolData not availableData not available
sn-1,2-Diarachidonoyl-3-acylglycerol (hypothetical isomer)Data not availableData not available
sn-1,3-Diarachidonoyl-2-acylglycerol (hypothetical isomer)Data not availableData not available

Note: This table is for illustrative purposes to guide future research. Actual values would need to be determined experimentally.

Proposed Mechanism of Action

The antibacterial action of triglycerides like this compound is likely initiated by bacterial lipases that hydrolyze the ester bonds, releasing free fatty acids (arachidic acid) and mono- and diglycerides. These hydrolysis products are known to have antimicrobial properties. The free fatty acids can insert into the bacterial cell membrane, disrupting its structure and function. This can lead to a cascade of events including altered membrane fluidity, dissipation of the proton motive force, and inhibition of cellular enzymes, ultimately resulting in bacterial cell death. The isomeric structure of this compound may influence its susceptibility to bacterial lipase, thereby modulating the release of the active antibacterial components.

G Proposed Antibacterial Mechanism of this compound This compound This compound Isomer Hydrolysis Hydrolysis This compound->Hydrolysis BacterialLipase Bacterial Lipase BacterialLipase->Hydrolysis ArachidicAcid Arachidic Acid (Free Fatty Acid) Hydrolysis->ArachidicAcid MonoDiGlycerides Mono- & Diglycerides Hydrolysis->MonoDiGlycerides BacterialMembrane Bacterial Cell Membrane ArachidicAcid->BacterialMembrane MonoDiGlycerides->BacterialMembrane MembraneDisruption Membrane Disruption BacterialMembrane->MembraneDisruption CellDeath Bacterial Cell Death MembraneDisruption->CellDeath

Caption: Proposed pathway for the antibacterial action of this compound isomers.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standardized method to determine the MIC of this compound isomers against a panel of clinically relevant bacteria.

1. Materials and Reagents:

  • This compound isomers (pure)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Dimethyl sulfoxide (DMSO) for dissolving lipids

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (broth only)

  • Sterile pipette tips and multichannel pipettes

2. Preparation of Bacterial Inoculum:

  • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

  • Inoculate the colonies into a tube containing 5 mL of CAMHB.

  • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

3. Preparation of this compound Isomer Solutions:

  • Prepare a stock solution of each this compound isomer in DMSO at a high concentration (e.g., 10 mg/mL).

  • Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate to create a range of concentrations to be tested.

4. Assay Procedure:

  • Add 50 µL of CAMHB to each well of a sterile 96-well microtiter plate.

  • Add 50 µL of the serially diluted this compound isomer solutions to the corresponding wells.

  • Add 50 µL of the prepared bacterial inoculum to each well.

  • Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth only), and a vehicle control (broth with bacteria and the highest concentration of DMSO used).

  • Incubate the plate at 37°C for 18-24 hours.

5. Determination of MIC:

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the this compound isomer that completely inhibits visible bacterial growth.

  • Optionally, read the optical density at 600 nm (OD600) using a microplate reader. The MIC is the concentration at which there is a significant reduction in OD600 compared to the growth control.

G Experimental Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) PlateSetup Set up 96-well Plate (Broth, Isomers, Inoculum) Inoculum->PlateSetup Dilution Prepare Serial Dilutions of this compound Isomers Dilution->PlateSetup Incubation Incubate at 37°C (18-24 hours) PlateSetup->Incubation Readout Visual Inspection / OD600 Reading Incubation->Readout MIC Determine Minimum Inhibitory Concentration (MIC) Readout->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Conclusion

While direct comparative data on the antibacterial efficacy of this compound isomers is currently lacking, this guide provides a robust framework for future research in this area. By employing standardized methodologies such as the broth microdilution assay, researchers can systematically evaluate and compare the antibacterial potential of different this compound isomers. Such studies will be instrumental in elucidating the structure-activity relationships of these molecules and could pave the way for the development of novel lipid-based antimicrobial agents. It is anticipated that the isomeric form of this compound will indeed play a crucial role in its biological activity, a hypothesis that warrants rigorous experimental validation.

Stability testing of Triarachidin according to ICH guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability testing requirements for Triarachidin, a triglyceride used as an excipient in pharmaceutical formulations, in accordance with the International Council for Harmonisation (ICH) guidelines. Due to the limited availability of public, quantitative stability data for this compound, this document focuses on outlining the necessary experimental protocols and data presentation standards. For comparative purposes, general stability profiles of alternative lipid excipients are also discussed.

Introduction to this compound and the Importance of Stability Testing

This compound, also known as glyceryl triarachidate, is the triglyceride of arachidic acid. It serves various functions in pharmaceutical formulations, including as a lubricant, binder, and coating agent. As with any pharmaceutical excipient, establishing a comprehensive stability profile is crucial to ensure the safety, efficacy, and quality of the final drug product throughout its shelf life.

Stability testing provides evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[1][2][3] These studies are essential for determining the retest period for the excipient and the shelf life of the drug product.

ICH Guidelines for Stability Testing

The ICH Q1A(R2) guideline provides a framework for stability testing of new drug substances and products.[1] The core components of a stability study under these guidelines include:

  • Stress Testing (Forced Degradation): To identify likely degradation products and establish the intrinsic stability of the molecule.

  • Long-Term Stability Studies: To establish the retest period or shelf life under recommended storage conditions.

  • Accelerated Stability Studies: To predict the long-term stability profile in a shorter duration.

Comparative Stability of Lipid Excipients

ExcipientChemical ClassTypical UseGeneral Stability Profile & Storage
This compound TriglycerideLubricant, Binder, Coating AgentData not publicly available. Stability testing as per ICH guidelines is required to establish a profile.
Glyceryl Behenate Mixture of mono-, di-, and tribehenates of behenic acidLubricant, Sustained-release agentShould be stored in a tight container at a temperature below 35°C.
Glyceryl Palmitostearate Mixture of mono-, di-, and triglycerides of palmitic and stearic acidsLubricant, Binder, Sustained-release agentShould not be stored at temperatures above 35°C. For long-term storage, it should be kept at 5-15°C in an airtight container, protected from light and moisture. Prone to polymorphic changes under high temperature and humidity.
Cetyl Palmitate Ester of cetyl alcohol and palmitic acidEmollient, Thickening agentGenerally stable. Store in a well-closed container.

Experimental Protocols for Stability Testing of this compound

A comprehensive stability study for this compound should include the following tests at specified time points.

Test Parameters
  • Appearance: Visual inspection for any changes in physical form (e.g., color change, clumping).

  • Assay: Quantitative determination of the this compound content.

  • Degradation Products: Identification and quantification of any impurities or degradation products.

  • Melting Point: To detect any changes in the physical state.

  • Acid Value: To quantify the hydrolysis of ester linkages.

  • Peroxide Value: To measure the extent of oxidation.

  • Water Content: To assess the impact of humidity.

Stability-Indicating Analytical Methods

A validated stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector for lipids), is required. This method must be able to separate this compound from its potential degradation products and any process impurities.

Storage Conditions and Testing Frequency

Based on ICH Q1A(R2), the following storage conditions and testing frequencies are recommended for this compound:

StudyStorage ConditionMinimum DurationTesting Frequency
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months0, 3, 6, 9, 12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months
Forced Degradation Studies

Forced degradation studies should be conducted to understand the degradation pathways of this compound. This involves exposing it to more extreme conditions than those used in accelerated stability testing.

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.

  • Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: e.g., 80°C for 48 hours.

  • Photostability: Exposure to a combination of visible and UV light as per ICH Q1B guidelines.

Visualization of Workflows

Experimental Workflow for this compound Stability Testing

G cluster_0 Preparation cluster_1 Stability Storage cluster_2 Testing at Time Points cluster_3 Data Analysis & Reporting start Obtain this compound Batches (≥3) package Package in Proposed Container Closure System start->package long_term Long-Term (25°C/60%RH or 30°C/65%RH) package->long_term Place on Stability accelerated Accelerated (40°C/75%RH) package->accelerated Place on Stability intermediate Intermediate (30°C/65%RH) package->intermediate Place on Stability testing Perform Stability Tests: - Appearance - Assay - Degradation Products - Melting Point - Acid Value - Peroxide Value long_term->testing accelerated->testing intermediate->testing analysis Analyze Data Trends testing->analysis report Establish Retest Period / Shelf Life analysis->report

Caption: Experimental workflow for this compound stability testing.

Logical Relationship for Stability Data Evaluation

G start Collect Stability Data (Long-Term & Accelerated) decision Significant Change in Accelerated Data? start->decision intermediate_testing Perform Intermediate Stability Testing decision->intermediate_testing Yes evaluate_all Evaluate All Data decision->evaluate_all No intermediate_testing->evaluate_all retest_period Propose Retest Period evaluate_all->retest_period

Caption: Decision process for evaluating stability data.

Conclusion

A robust stability testing program is non-negotiable for ensuring the quality and performance of pharmaceutical excipients like this compound. While specific public data for this compound is scarce, the principles and protocols outlined in the ICH guidelines provide a clear roadmap for manufacturers and researchers. By adhering to these guidelines, a comprehensive stability profile can be established, ensuring the reliable performance of this compound in pharmaceutical formulations and ultimately contributing to the development of safe and effective medicines. Professionals in drug development are encouraged to generate their own stability data for this compound following the methodologies described herein to make informed decisions regarding its use and storage.

References

Certificate of analysis for Triarachidin reference standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quality and characterization of reference standards are paramount for accurate analytical results. This guide provides a comparative analysis of Triarachidin reference standards from various suppliers, supported by key experimental data and methodologies. This compound, a triglyceride, is utilized in various research applications, including as a component in lipid-based drug delivery systems and in metabolic studies.

Performance and Purity Comparison

The purity of a reference standard is a critical parameter that directly impacts the accuracy of analytical measurements. The following table summarizes the publicly available specification data for this compound from prominent chemical suppliers. It is important to note that a comprehensive Certificate of Analysis (CoA) with batch-specific results is typically provided upon purchase.

SpecificationSupplier A (TCI America)Supplier B (Cayman Chemical)Supplier C (Sigma-Aldrich)
Purity >95.0% (HPLC)≥98%[1]Not specified on product page
Physical Appearance White to Almost white powder to crystalCrystalline solid[1]White powder[2]
Molecular Formula C63H122O6C63H122O6[1]C63H122O6[2]
Molecular Weight 975.66 g/mol 975.6 g/mol [1]975.6 g/mol [2]
Storage Temperature Room Temperature (Recommended in a cool and dark place, <15°C)-20°C[1]Not specified on product page
Analytical Method HPLCNot specifiedNot specified

Note: Data is based on information available on the suppliers' websites and may not reflect the exact specifications of a particular batch. For lot-specific information, please refer to the Certificate of Analysis provided with the product.

Experimental Protocols

The analysis of this compound reference standards typically involves chromatographic techniques to assess purity and identity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for the analysis of triglycerides.[3]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the purity of a this compound reference standard.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV or Evaporative Light Scattering Detector (ELSD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (HPLC grade)

  • Isopropanol (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

Procedure:

  • Standard Preparation: Accurately weigh and dissolve a known amount of the this compound reference standard in a suitable solvent such as chloroform or a mixture of acetonitrile and isopropanol to prepare a stock solution. Further dilute to an appropriate concentration for analysis.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and isopropanol is commonly used. A typical starting condition could be 80:20 (v/v) acetonitrile:isopropanol, gradually increasing the proportion of isopropanol.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 205 nm or ELSD.

  • Analysis: Inject the prepared standard solution into the HPLC system and record the chromatogram.

  • Data Interpretation: The purity is calculated based on the area percentage of the main peak corresponding to this compound relative to the total peak area.

Gas Chromatography (GC) for Fatty Acid Profile

To confirm the identity and fatty acid composition of this compound, a gas chromatographic analysis of the fatty acid methyl esters (FAMEs) is performed.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for FAME analysis (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm).

Reagents:

  • Methanol

  • Sodium methoxide solution

  • Hexane (GC grade)

  • FAME standards

Procedure:

  • Derivatization (Transesterification):

    • Accurately weigh a small amount of the this compound reference standard.

    • Add methanolic sodium methoxide solution and heat the mixture to convert the triglyceride into fatty acid methyl esters.

    • After cooling, add hexane to extract the FAMEs.

  • Chromatographic Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 230 °C at a rate of 4 °C/min, and hold for 5 minutes.

    • Detector Temperature: 280 °C.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject the hexane extract containing the FAMEs into the GC system.

  • Data Interpretation: Identify the fatty acid methyl esters by comparing their retention times with those of known standards. The fatty acid profile should predominantly show arachidic acid (C20:0).

Workflow and Logical Diagrams

The following diagrams illustrate the typical workflow for the analysis of a this compound reference standard and the hierarchical relationship of reference standards.

This compound Analysis Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Methods cluster_Data Data Evaluation cluster_Result Final Result Standard_Weighing Weighing of Standard Dissolution Dissolution in Solvent Standard_Weighing->Dissolution Derivatization Derivatization (for GC) Standard_Weighing->Derivatization HPLC HPLC Analysis (Purity) Dissolution->HPLC GC GC Analysis (Fatty Acid Profile) Derivatization->GC Purity_Calculation Purity Calculation (% Area) HPLC->Purity_Calculation Identity_Confirmation Identity Confirmation (Retention Time) GC->Identity_Confirmation CoA_Generation Certificate of Analysis Generation Purity_Calculation->CoA_Generation Identity_Confirmation->CoA_Generation

Caption: Workflow for the analysis of a this compound reference standard.

Reference_Standard_Hierarchy Primary_Standard Primary Reference Standard (e.g., USP, Ph. Eur.) Secondary_Standard Secondary Reference Standard (Qualified against Primary) Primary_Standard->Secondary_Standard Traceability Working_Standard Working Standard (Used for routine analysis) Secondary_Standard->Working_Standard Calibration

Caption: Hierarchy and traceability of analytical reference standards.

References

Triarachidin: An In-Vitro vs. In-Vivo Comparative Analysis of a Long-Chain Saturated Triglyceride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the biological effects of specific lipids is paramount. Triarachidin, a triglyceride composed of three arachidic acid molecules, is a long-chain saturated fat found in some vegetable oils and is used in the cosmetics industry. However, a comprehensive understanding of its physiological and cellular effects is not widely documented. This guide provides a comparative analysis of the likely in-vitro and in-vivo effects of this compound, based on available data for its metabolic products and related long-chain saturated fatty acids.

Direct experimental data on the biological effects of this compound is limited in publicly available scientific literature. It is anticipated that upon ingestion, this compound is hydrolyzed by lipases into its constituent components: one molecule of glycerol and three molecules of arachidic acid (a 20-carbon saturated fatty acid). Therefore, the biological effects of this compound are likely attributable to the systemic and cellular impacts of these metabolites. This guide will focus on the known effects of arachidic acid and glycerol, drawing comparisons with other well-studied long-chain saturated fatty acids where data on arachidic acid is sparse.

In-Vitro Effects: Cellular Responses to Arachidic Acid and Glycerol

In cell-based assays, the effects of the components of this compound can be studied in controlled environments.

Arachidic Acid: As a long-chain saturated fatty acid, arachidic acid's effects on cells are likely to be similar to those of more extensively studied counterparts like palmitic and stearic acid. These fatty acids have been shown to induce a range of cellular responses, including inflammation and apoptosis, particularly in non-adipose cells.[1]

Glycerol: Glycerol is a simple polyol that can serve as a carbon source for energy metabolism in many cell types.[2] At physiological concentrations, it is generally considered non-toxic and can even have protective effects against certain stressors.[3]

Quantitative In-Vitro Data Summary

Due to the limited direct data on this compound, the following table summarizes the effects of its metabolic product, arachidic acid, and compares it with other relevant long-chain saturated fatty acids.

Parameter Arachidic Acid (C20:0) Palmitic Acid (C16:0) Stearic Acid (C18:0) Experimental Model Reference
Cytotoxicity (IC50) Data not available~200-500 µM (cell type dependent)Less cytotoxic than palmitic acidVarious cancer and endothelial cell lines[4]
Apoptosis Induction Data not availableInduces apoptosis via caspase activation and ROS productionCan induce apoptosis, often to a lesser extent than palmitic acidPancreatic β-cells, endothelial cells, various cancer cell lines[4][5]
Inflammation (e.g., IL-6, TNF-α release) Data not availablePotent inducer of pro-inflammatory cytokinesInduces pro-inflammatory responsesAstrocytes, macrophages, endothelial cells[1]
NF-κB Activation Likely activates NF-κBStrong activatorActivatorMacrophages, adipocytes[6]
Insulin Signaling Data not availableInduces insulin resistance by inhibiting PI3K/Akt pathwayCan inhibit insulin signalingNeuronal cells, adipocytes[7]

In-Vivo Effects: Systemic Responses to Dietary this compound

In whole organisms, the effects of dietary this compound would be influenced by its digestion, absorption, and metabolism, leading to systemic effects on lipid profiles and inflammatory status.

Arachidic Acid: Dietary intake of arachidic acid, as part of a diet rich in very-long-chain saturated fatty acids (VLSFAs), has been associated with a lower risk of certain cardiovascular diseases.[8] However, high intake of saturated fats, in general, can lead to unfavorable changes in blood lipid profiles.

Glycerol: Ingested glycerol is primarily absorbed and metabolized by the liver, where it can be used for gluconeogenesis or triglyceride synthesis.[5]

Quantitative In-Vivo Data Summary

The following table summarizes the potential in-vivo effects of the metabolic products of this compound.

Parameter Effect of Arachidic Acid Supplementation Effect of High Long-Chain Saturated Fat Diet Experimental Model Reference
Plasma Triglycerides May increaseGenerally increasesHuman, Rodent[9]
LDL Cholesterol May increaseGenerally increasesHuman, Rodent[9]
HDL Cholesterol Variable effects reportedCan increase, but often with an increased LDL/HDL ratioHuman[8]
Systemic Inflammation Data not availableCan promote a low-grade inflammatory stateHuman, Rodent[6]
Insulin Resistance Data not availableAssociated with the development of insulin resistanceHuman, Rodent[7]

Experimental Protocols

In-Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., endothelial cells, macrophages) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Treatment: Prepare various concentrations of the fatty acid (e.g., arachidic acid) complexed to bovine serum albumin (BSA) in cell culture medium. Replace the existing medium with the fatty acid-containing medium.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (BSA-treated) cells.

In-Vivo Dietary Supplementation Study in Rodents
  • Animal Model: Use adult male Wistar rats or C57BL/6 mice.

  • Acclimatization: Acclimatize the animals for one week with free access to standard chow and water.

  • Diet Formulation: Prepare experimental diets containing a specific percentage of this compound or arachidic acid (e.g., 1.5 g/kg of diet).[9] The control diet should be isocaloric and have a similar fatty acid profile but without the test compound.

  • Feeding Period: Feed the animals the experimental or control diets for a defined period (e.g., 4-12 weeks).

  • Sample Collection: At the end of the study, collect blood samples via cardiac puncture for lipid profile analysis (total cholesterol, LDL-C, HDL-C, triglycerides). Collect liver and adipose tissue for gene expression analysis.

  • Analysis: Analyze plasma lipids using standard enzymatic kits. Analyze gene expression of inflammatory and metabolic markers using RT-qPCR.

Signaling Pathways

Long-chain saturated fatty acids, the primary bioactive components of this compound, are known to activate several key signaling pathways involved in inflammation and cellular stress.

Toll-Like Receptor 4 (TLR4) Signaling Pathway

Saturated fatty acids can directly bind to and activate TLR4, a key receptor in the innate immune system. This activation triggers a downstream signaling cascade leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.

TLR4_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound Arachidic_Acid Arachidic Acid This compound->Arachidic_Acid Metabolism TLR4 TLR4 Arachidic_Acid->TLR4 Binds & Activates MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Inflammatory_Genes Activates Transcription of

TLR4 signaling pathway activation by arachidic acid.
PI3K/Akt Signaling Pathway and Insulin Resistance

In metabolic tissues, saturated fatty acids can impair insulin signaling. One mechanism involves the inhibition of the PI3K/Akt pathway, a central node in insulin-mediated glucose uptake and metabolism.

PI3K_Akt_Signaling Arachidic_Acid Arachidic Acid Arachidic_Acid->Inhibition Inhibits Insulin_Receptor Insulin Receptor IRS1 IRS-1 Insulin_Receptor->IRS1 Phosphorylates PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Triarachidin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Triarachidin (CAS 620-64-4), also known as Glycerol Trieicosanoate.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueSource
Appearance White to almost white powder or crystal[1]
Molecular Formula C₆₃H₁₂₂O₆[2]
Molecular Weight 975.64 g/mol [2]
Melting Point 75-78 °C[2]
Boiling Point 863.6 ± 32.0 °C (Predicted)[2]
Density 0.903 ± 0.06 g/cm³ (Predicted)[2]
Solubility Chloroform: 10 mg/mL[2]

Hazard Identification and Safety Precautions

According to the Safety Data Sheet (SDS) from Cayman Chemical, this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS).[3] It is reported to have no irritant effect on the skin or eyes, and no sensitizing effects are known.[3] However, as a general precaution when handling any chemical in a laboratory setting, especially in powder form, the following personal protective equipment (PPE) is recommended to minimize exposure and ensure safety.

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemRationale
Hand Protection Nitrile glovesTo prevent direct skin contact, even though the substance is not classified as a skin irritant.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from any airborne powder.
Body Protection Laboratory coatTo protect personal clothing from contamination.
Respiratory Protection Not generally requiredRecommended if handling large quantities or if there is a potential for generating dust.

Handling and Storage

  • Handling : Handle in a well-ventilated area. Avoid generating dust. Wash hands thoroughly after handling.

  • Storage : Store in a tightly sealed container in a cool, dry place.[2] A storage temperature of -20°C is also recommended.[2]

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move to fresh air. If symptoms persist, consult a physician.[3]
Skin Contact Wash with soap and water. The product is generally not irritating to the skin.[3]
Eye Contact Rinse opened eye for several minutes under running water.[3]
Ingestion If symptoms persist, consult a doctor.[3]

Spill and Disposal Plan

In the event of a spill, the following workflow should be followed to ensure safe cleanup and disposal.

Spill_Response_Workflow This compound Spill Response Workflow cluster_assessment Assessment cluster_preparation Preparation cluster_containment Containment & Cleanup cluster_disposal Disposal Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess DonPPE Don Appropriate PPE (Gloves, Safety Glasses) Assess->DonPPE Contain Mechanically Contain the Powder DonPPE->Contain Collect Carefully Collect Powder into a Labeled Container Contain->Collect Clean Clean Spill Area with a Damp Cloth Collect->Clean Dispose Dispose of Waste According to Institutional and Local Regulations Clean->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.